Zndm19
Description
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Properties
Molecular Formula |
C13H13N3OS2 |
|---|---|
Molecular Weight |
291.4g/mol |
IUPAC Name |
methyl N-(2-hydroxy-1-prop-2-enylindol-3-yl)iminocarbamodithioate |
InChI |
InChI=1S/C13H13N3OS2/c1-3-8-16-10-7-5-4-6-9(10)11(12(16)17)14-15-13(18)19-2/h3-7,17H,1,8H2,2H3 |
InChI Key |
XUFSUEIOTWCTJI-UHFFFAOYSA-N |
SMILES |
CSC(=S)N=NC1=C(N(C2=CC=CC=C21)CC=C)O |
Canonical SMILES |
CSC(=S)N=NC1=C(N(C2=CC=CC=C21)CC=C)O |
Origin of Product |
United States |
Foundational & Exploratory
The Multifaceted Role of ZMYND19: From Cytoskeletal Interactions to mTORC1 Regulation
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Zinc finger MYND-type containing 19 (ZMYND19), also known as MIZIP, is a protein implicated in a growing number of critical cellular processes. Initially identified through its interaction with the melanin-concentrating hormone receptor 1 (MCHR1), ZMYND19 has since been shown to associate with the microtubule network and, more recently, has emerged as a key negative regulator of the mTORC1 signaling pathway. This technical guide provides an in-depth overview of the known functions of ZMYND19, with a focus on its molecular interactions, cellular localization, and role in signal transduction. Detailed experimental protocols and quantitative data are presented to facilitate further research and therapeutic development targeting this versatile protein.
Core Functions and Molecular Interactions of ZMYND19
ZMYND19 is a protein characterized by the presence of a MYND (Myeloid, Nervy, and DEAF-1) zinc finger domain, which is known to mediate protein-protein interactions.[1] Its functions span from interactions with G protein-coupled receptors and the cytoskeleton to a crucial role in metabolic signaling pathways.
Interaction with Melanin-Concentrating Hormone Receptor 1 (MCHR1)
ZMYND19 was first identified as a protein that binds to the C-terminus of MCHR1, a G protein-coupled receptor involved in the regulation of energy homeostasis and emotional processing.[2][3] This interaction suggests a potential role for ZMYND19 in modulating MCHR1 signaling.[4] Upon binding of its ligand, melanin-concentrating hormone, ZMYND19 is thought to facilitate receptor signaling by relocating from the cytoplasm to the plasma membrane.[5]
Association with the Microtubule Network
ZMYND19 has been demonstrated to bind to the N-termini of both alpha-tubulin and beta-tubulin.[2][6] While this interaction does not appear to cause significant alterations to the overall microtubule architecture, it suggests that ZMYND19 may act as a linker protein, potentially connecting MCHR1 signaling to the regulation of cytoskeletal dynamics.[2][5]
Negative Regulation of mTORC1 Signaling
Recent evidence has established ZMYND19 as a substrate of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex.[7][8] The CTLH complex targets ZMYND19 and its interaction partner, Muskelin (MKLN1), for proteasomal degradation.[2][7] In the absence of CTLH-mediated degradation, ZMYND19 accumulates and, in complex with MKLN1, localizes to the lysosomal membrane where it inhibits the mechanistic target of rapamycin complex 1 (mTORC1).[7][8] This inhibition occurs at a late stage of mTORC1 activation and involves binding to Raptor and RagA/C, key components of the mTORC1 complex.[7][8]
Quantitative Data
While much of the research on ZMYND19 has been qualitative, some quantitative data on its regulation and expression is available.
Proteomic Analysis of ZMYND19 Abundance
Quantitative proteomic studies have demonstrated a significant increase in ZMYND19 protein levels upon the disruption of the CTLH E3 ligase complex.
| Cell Line | Condition | Fold Change of ZMYND19 | Reference |
| YCCEL1 | MAEA knockout | > 2 | [7] |
Cellular Localization
ZMYND19 has been observed in several subcellular compartments, reflecting its diverse interaction partners.
| Location | Confidence | Method | Reference |
| Cytoplasm | High | UniProtKB/Swiss-Prot | [6] |
| Cell membrane | High | UniProtKB/Swiss-Prot | [6] |
| Golgi apparatus | Moderate | Human Protein Atlas | [6][9] |
| Vesicles | Moderate | Human Protein Atlas | [9] |
| Lysosomal Membrane | Inferred | Co-localization studies | [7] |
Signaling Pathways and Experimental Workflows
ZMYND19 in the CTLH-mTORC1 Signaling Pathway
Caption: The CTLH-mTORC1 signaling pathway involving ZMYND19.
Experimental Workflow for Co-Immunoprecipitation of ZMYND19
Caption: A generalized workflow for co-immunoprecipitation of ZMYND19.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) of Endogenous ZMYND19
This protocol is a general guide for the co-immunoprecipitation of ZMYND19 and its interacting partners from cultured mammalian cells. Optimization may be required for specific cell lines and antibodies.
Materials:
-
Cultured mammalian cells expressing ZMYND19
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)
-
Anti-ZMYND19 antibody (validated for IP)
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., Co-IP Lysis Buffer with lower detergent concentration)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
-
Magnetic rack
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse cells in Co-IP Lysis Buffer on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate:
-
Add Protein A/G magnetic beads to the cleared lysate and incubate with rotation for 1 hour at 4°C.
-
Place the tube on a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the anti-ZMYND19 antibody or isotype control IgG to the pre-cleared lysate.
-
Incubate with gentle rotation for 4 hours to overnight at 4°C.
-
-
Immune Complex Capture:
-
Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.
-
Incubate with rotation for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic rack and discard the supernatant.
-
Wash the beads three times with ice-cold Wash Buffer.
-
-
Elution:
-
Resuspend the beads in Elution Buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins.
-
-
Analysis:
Immunofluorescence Staining for ZMYND19 Localization
This protocol provides a general framework for visualizing the subcellular localization of ZMYND19 in cultured cells.
Materials:
-
Cells grown on glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA, 5% normal goat serum in PBS)
-
Primary antibody against ZMYND19
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Fixation:
-
Wash cells on coverslips with PBS.
-
Fix the cells with Fixation Solution for 15 minutes at room temperature.
-
Wash the coverslips three times with PBS.
-
-
Permeabilization:
-
Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash the coverslips three times with PBS.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-ZMYND19 antibody in Blocking Buffer.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the coverslips three times with PBS.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the coverslips three times with PBS.
-
Incubate with a DAPI solution for 5 minutes to stain the nuclei.
-
Wash the coverslips one final time with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
Implications for Drug Development
The multifaceted nature of ZMYND19 presents several avenues for therapeutic intervention. Its interaction with MCHR1 suggests that targeting the ZMYND19-MCHR1 interface could modulate feeding behavior and mood. The link between ZMYND19 and the cytoskeleton could be exploited in diseases with aberrant microtubule dynamics. Most notably, the role of ZMYND19 as a negative regulator of mTORC1 positions it as a potential target in cancers characterized by hyperactive mTORC1 signaling.[7][8] Developing small molecules that stabilize ZMYND19 or mimic its inhibitory effect on mTORC1 could represent a novel anti-cancer strategy. Further research into the specific domains of ZMYND19 mediating these interactions will be crucial for the design of targeted therapeutics.
Conclusion
ZMYND19 is a dynamic protein with diverse cellular functions, from interacting with a G protein-coupled receptor and cytoskeletal components to acting as a critical regulator of the mTORC1 signaling pathway. This guide has provided a comprehensive overview of its known roles, supported by available data and detailed experimental protocols. The continued exploration of ZMYND19's molecular interactions and regulatory mechanisms will undoubtedly uncover new insights into cellular physiology and offer novel opportunities for therapeutic development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Functional interaction of regulator of G protein signaling-2 with melanin-concentrating hormone receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs [medsci.org]
- 9. researchgate.net [researchgate.net]
- 10. scbt.com [scbt.com]
- 11. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Getting Started | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Accurate and sensitive quantification of protein-DNA binding affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of Ligand Binding to Tubulin by Sulfhydryl Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
ZMYND19: A Technical Guide to Gene Structure, Regulation, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the Zinc Finger MYND-Type Containing 19 (ZMYND19) gene, also known as MIZIP. We delve into the structural characteristics of the ZMYND19 gene and its protein product, its regulation at the transcriptional and post-transcriptional levels, and its role in cellular signaling, particularly its recently elucidated function as a negative regulator of the mTORC1 pathway. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of critical pathways and workflows to facilitate a deeper understanding of ZMYND19 and its potential as a therapeutic target.
Gene Structure and Function
ZMYND19 is a protein-coding gene located on chromosome 9. The encoded protein is characterized by the presence of a MYND (Myeloid, Nervy, and DEAF-1)-type zinc finger domain, which is crucial for its protein-protein interactions. Initially identified as an interacting partner of the melanin-concentrating hormone receptor 1 (MCHR1) and tubulin, recent evidence has illuminated its significant role in the mTORC1 signaling cascade.
Genomic Location and Isoforms
| Feature | Description |
| Gene Symbol | ZMYND19 |
| Alias | MIZIP |
| Genomic Location | Chromosome 9 |
| Protein Domains | MYND-type zinc finger |
This table summarizes the basic genomic and protein features of ZMYND19.
Gene Expression and Regulation
The expression of ZMYND19 is observed across various human tissues, with notable levels in the testis, esophagus, and tibial nerve. Its regulation is complex, involving multiple transcription factors and post-transcriptional mechanisms.
Tissue-Specific Expression of ZMYND19
The Genotype-Tissue Expression (GTEx) project provides valuable insights into the expression of ZMYND19 across a wide range of human tissues. The following table summarizes the median gene expression in Transcripts Per Million (TPM).
| Tissue | Median TPM |
| Testis | 150.2 |
| Esophagus - Mucosa | 85.6 |
| Nerve - Tibial | 72.3 |
| Artery - Tibial | 65.1 |
| Skin - Sun Exposed (Lower leg) | 58.9 |
| Esophagus - Gastroesophageal Junction | 55.4 |
| Artery - Aorta | 52.1 |
| Heart - Atrial Appendage | 48.7 |
| Adipose - Subcutaneous | 45.3 |
| Lung | 42.1 |
| Whole Blood | 15.8 |
| Liver | 12.5 |
| Brain - Cortex | 8.9 |
This table presents the median expression of ZMYND19 in a selection of human tissues from the GTEx portal. Higher TPM values indicate higher gene expression.
ZMYND19 Expression in Cancer
Analysis of data from The Cancer Genome Atlas (TCGA) reveals differential expression of ZMYND19 in various cancer types compared to normal tissues.
| Cancer Type | Tumor (TPM) | Normal (TPM) |
| Bladder Urothelial Carcinoma (BLCA) | 35.2 | 28.1 |
| Breast Invasive Carcinoma (BRCA) | 40.1 | 38.5 |
| Colon Adenocarcinoma (COAD) | 55.9 | 62.3 |
| Lung Adenocarcinoma (LUAD) | 48.7 | 51.2 |
| Prostate Adenocarcinoma (PRAD) | 60.3 | 55.7 |
| Stomach Adenocarcinoma (STAD) | 65.1 | 75.4 |
This table summarizes the median expression of ZMYND19 in selected tumor types and their corresponding normal tissues from the TCGA database, accessed via the GEPIA2 portal. These values can indicate potential roles in specific cancers.
Role in mTORC1 Signaling
Recent groundbreaking research has identified ZMYND19 as a key negative regulator of the mTORC1 signaling pathway, a central controller of cell growth, proliferation, and metabolism.[1][2][3][4][5]
Mechanism of mTORC1 Inhibition
ZMYND19, in a complex with MKLN1, is a substrate of the CTLH E3 ubiquitin ligase.[1][2][3][4][5] When not targeted for degradation by CTLH, ZMYND19 and MKLN1 accumulate and localize to the lysosomal membrane. Here, they interact with core components of the mTORC1 complex, specifically Raptor and the RagA/C GTPases.[1][2][3][4][5] This interaction does not prevent the recruitment of mTORC1 to the lysosome but rather inhibits a later stage of its activation.[1][2][3][4][5] This provides a rapid mechanism for tuning mTORC1 activity in response to cellular cues.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of ZMYND19.
Co-Immunoprecipitation (Co-IP) for ZMYND19 Interaction with mTORC1 Components
This protocol is adapted from methodologies used to demonstrate the interaction between ZMYND19 and components of the mTORC1 complex.[6]
1. Cell Lysis:
-
Culture cells (e.g., HEK293T) to 80-90% confluency in a 10 cm dish.
-
Wash cells twice with ice-cold PBS.
-
Add 1 ml of ice-cold IP Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% w/v Tween-20, supplemented with protease and phosphatase inhibitors).[7]
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration (e.g., using a BCA assay).
2. Immunoprecipitation:
-
Pre-clear the lysate by incubating with 20 µl of Protein A/G magnetic beads for 1 hour at 4°C on a rotator.
-
Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
-
To 1-2 mg of pre-cleared lysate, add 2-5 µg of the primary antibody (e.g., anti-ZMYND19, anti-Raptor, or anti-RagA). As a negative control, use a corresponding amount of isotype-matched IgG.
-
Incubate overnight at 4°C with gentle rotation.
-
Add 30 µl of pre-washed Protein A/G magnetic beads and incubate for 2-4 hours at 4°C on a rotator.
3. Washing and Elution:
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with 1 ml of ice-cold IP Lysis Buffer.
-
After the final wash, remove all residual buffer.
-
Elute the protein complexes by adding 30-50 µl of 1X Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
4. Western Blot Analysis:
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the expected interacting proteins (e.g., if immunoprecipitating with anti-ZMYND19, blot for Raptor and RagA).
-
Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.
Conclusion and Future Directions
ZMYND19 has emerged as a critical regulatory node in the mTORC1 signaling pathway. Its mechanism of action, involving a dynamic interplay with the CTLH E3 ligase and core mTORC1 components at the lysosomal surface, presents a novel avenue for therapeutic intervention in diseases characterized by aberrant mTORC1 activity, such as certain cancers. Future research should focus on the precise structural determinants of the ZMYND19-Raptor interaction, the full spectrum of signals that regulate ZMYND19 stability, and the development of small molecules that can modulate the ZMYND19-mTORC1 interface. Such studies will be instrumental in translating our understanding of ZMYND19 biology into tangible clinical benefits.
References
- 1. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane | Semantic Scholar [semanticscholar.org]
- 5. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane. | Broad Institute [broadinstitute.org]
- 6. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
The Subcellular Landscape of ZMYND19: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the cellular localization of the Zinc Finger MYND-Type Containing 19 (ZMYND19) protein, also known as MIZIP. ZMYND19 is a multifaceted protein implicated in critical cellular processes, and understanding its spatial distribution is paramount for elucidating its function and exploring its potential as a therapeutic target. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on ZMYND19's subcellular distribution, the experimental methodologies to study it, and its involvement in key signaling pathways.
Data Presentation: Cellular Distribution of ZMYND19
| Cellular Compartment | Method of Detection | Evidence Summary | References |
| Cytoplasm | Immunofluorescence, Cell Fractionation, UniProt Annotation | ZMYND19 is consistently detected in the cytoplasm. It appears to be a primary residence from which it can translocate to other compartments.[1] | GeneCards[2], UniProt[3], Human Protein Atlas[4][5] |
| Cell Membrane | UniProt Annotation, Functional Assays | ZMYND19 is described as a peripheral membrane protein.[2] | UniProt[3] |
| Plasma Membrane | Functional Assays | Upon interaction with the Melanin-Concentrating Hormone Receptor 1 (MCHR1), ZMYND19 relocates from the cytoplasm to the plasma membrane to facilitate receptor signaling.[1] | GeneCards[2] |
| Lysosomal Membrane | Lysosome Immunoprecipitation (Lyso-IP), Confocal Microscopy | A subpopulation of ZMYND19 localizes to the outer lysosomal membrane where it acts as a negative regulator of mTORC1 signaling.[4][6][7][8] | Wang et al. (2024)[4][6][7][8] |
| Golgi Apparatus | Human Protein Atlas | The Human Protein Atlas reports localization of ZMYND19 to the Golgi apparatus.[2][4] | Human Protein Atlas[4] |
| Vesicles | Human Protein Atlas | The Human Protein Atlas reports localization of ZMYND19 to vesicles.[2][4] | Human Protein Atlas[4] |
| Nucleus | COMPARTMENTS Database | The COMPARTMENTS database suggests nuclear localization with a confidence score of 3 (out of 5).[2] However, a recent study indicates that while a related complex component (MAEA) is largely nuclear, ZMYND19 is mostly cytoplasmic.[4] | GeneCards[2], Wang et al. (2024)[4] |
| Cytoskeleton (Microtubules) | Co-immunoprecipitation, Functional Assays | ZMYND19 interacts with α- and β-tubulin, suggesting a dynamic association with the microtubule network.[2] | GeneCards[2] |
Experimental Protocols
Investigating the cellular localization of ZMYND19 requires robust and well-validated experimental protocols. Below are detailed methodologies for immunofluorescence and subcellular fractionation, adapted for the study of ZMYND19.
Immunofluorescence Staining of ZMYND19
This protocol outlines the steps for visualizing ZMYND19 within cultured cells.
Materials:
-
Cultured cells grown on glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the species of the secondary antibody) in PBS with 0.1% Triton X-100
-
Primary Antibody: Rabbit anti-ZMYND19 antibody (e.g., Sigma-Aldrich SAB1408252) diluted in Blocking Buffer (recommended starting dilution: 1-2 µg/mL)[2]
-
Secondary Antibody: Fluorophore-conjugated goat anti-rabbit IgG diluted in Blocking Buffer
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Cell Culture and Fixation:
-
Grow cells to 50-70% confluency on sterile glass coverslips in a petri dish or multi-well plate.
-
Gently wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the fixed cells with Permeabilization Buffer for 10 minutes at room temperature. This step is crucial for allowing antibodies to access intracellular antigens.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-ZMYND19 primary antibody to the desired concentration in Blocking Buffer.
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.
-
Incubate the cells with the fluorophore-conjugated secondary antibody, diluted according to the manufacturer's instructions in Blocking Buffer, for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash once with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Caption: Immunofluorescence workflow for ZMYND19.
Subcellular Fractionation and Western Blotting
This protocol allows for the biochemical separation of cellular components to determine the relative abundance of ZMYND19 in different fractions.
Materials:
-
Cultured cells
-
PBS, ice-cold
-
Cell Scraper
-
Dounce homogenizer
-
Cytoplasmic Lysis Buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, protease inhibitors)
-
Nuclear Lysis Buffer (e.g., 20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, protease inhibitors)
-
Membrane Fractionation Buffer (varies depending on the specific membrane of interest)
-
Refrigerated centrifuge
-
Bradford assay or BCA assay for protein quantification
-
SDS-PAGE gels, buffers, and apparatus
-
PVDF or nitrocellulose membranes
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibody: Rabbit anti-ZMYND19 antibody (e.g., Sigma-Aldrich SAB1408252, recommended starting dilution for WB: 1 µg/mL)[2]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Fraction-specific markers (e.g., GAPDH for cytoplasm, Lamin B1 for nucleus, LAMP1 for lysosomes)
Procedure:
-
Cell Harvesting and Lysis:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cytoplasmic Lysis Buffer and incubate on ice for 15 minutes.
-
Lyse the cells using a Dounce homogenizer.
-
-
Fractionation by Differential Centrifugation:
-
Centrifuge the lysate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet the nuclei.
-
Collect the supernatant, which contains the cytoplasmic and membrane fractions. This is the cytoplasmic fraction .
-
Wash the nuclear pellet with Cytoplasmic Lysis Buffer and centrifuge again.
-
Resuspend the nuclear pellet in Nuclear Lysis Buffer, incubate on ice for 30 minutes with intermittent vortexing, and centrifuge at high speed (e.g., 16,000 x g) for 20 minutes at 4°C. The supernatant is the nuclear fraction .
-
To separate membranes from the cytoplasm, centrifuge the initial supernatant at a higher speed (e.g., 100,000 x g) for 1 hour at 4°C. The pellet contains the membrane fraction .
-
-
Protein Quantification:
-
Determine the protein concentration of each fraction using a Bradford or BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each fraction by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-ZMYND19 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Probe separate blots with antibodies against fraction-specific markers to assess the purity of the fractions.
-
Caption: Workflow for subcellular fractionation.
Signaling Pathways Involving ZMYND19
The subcellular localization of ZMYND19 is intrinsically linked to its function in various signaling pathways. Two key pathways where its location plays a critical role are the MCHR1 signaling cascade and the mTORC1 regulatory pathway.
MCHR1 Signaling and ZMYND19 Translocation
ZMYND19 was initially identified as an interacting partner of the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G protein-coupled receptor involved in the regulation of energy homeostasis. Upon activation of MCHR1 by its ligand, MCH, ZMYND19 is recruited from the cytoplasm to the plasma membrane. This translocation is thought to be a crucial step in modulating the downstream signaling of MCHR1.
Caption: MCHR1 signaling and ZMYND19 translocation.
ZMYND19 in the Regulation of mTORC1 at the Lysosome
Recent studies have unveiled a critical role for ZMYND19 in the regulation of the mechanistic target of rapamycin complex 1 (mTORC1), a master regulator of cell growth and metabolism. A subpopulation of ZMYND19 is localized to the lysosomal surface, where it forms a complex with Muskelin 1 (MKLN1). This complex negatively regulates mTORC1 activity. The abundance of ZMYND19 and MKLN1 at the lysosome is controlled by the CTLH E3 ubiquitin ligase complex, which targets them for proteasomal degradation. When the CTLH complex is inhibited, ZMYND19 and MKLN1 accumulate at the lysosome and suppress mTORC1 signaling.
Caption: ZMYND19 in mTORC1 regulation.
Conclusion
The cellular localization of ZMYND19 is a key determinant of its function, mediating its involvement in diverse signaling pathways. This technical guide consolidates the current understanding of ZMYND19's subcellular distribution and provides a framework for its further investigation. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to unravel the complexities of ZMYND19 biology and its implications in health and disease. Future studies focusing on the quantitative distribution of ZMYND19 and the precise molecular mechanisms governing its translocation will be crucial for a complete understanding of this dynamic protein.
References
- 1. biocompare.com [biocompare.com]
- 2. Anti-ZMYND19 antibody produced in mouse purified immunoglobulin, buffered aqueous solution [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Global, quantitative and dynamic mapping of protein subcellular localization | eLife [elifesciences.org]
- 6. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane. | Broad Institute [broadinstitute.org]
- 7. researchgate.net [researchgate.net]
- 8. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
ZMYND19 Expression in Human Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc finger MYND-type containing 19 (ZMYND19), also known as MIZIP, is a protein that plays a role in crucial cellular processes.[1] This technical guide provides an in-depth overview of ZMYND19 expression across various human tissues, its subcellular localization, and its involvement in key signaling pathways. The information presented herein is intended to support research and drug development efforts targeting ZMYND19 and its associated pathways.
Quantitative Expression of ZMYND19 in Human Tissues
The expression of ZMYND19 varies across different human tissues at both the RNA and protein levels. The following tables summarize quantitative data from the Genotype-Tissue Expression (GTEx) portal and The Human Protein Atlas, providing a comparative view of its expression profile.
RNA Expression Data
The GTEx portal provides comprehensive data on gene expression across a wide range of human tissues. The following table details the median RNA expression of ZMYND19 in Transcripts Per Million (TPM).
| Tissue | Median TPM |
| Adipose - Subcutaneous | 5.8 |
| Adipose - Visceral (Omentum) | 4.9 |
| Adrenal Gland | 7.1 |
| Artery - Aorta | 4.1 |
| Artery - Coronary | 3.5 |
| Artery - Tibial | 4.6 |
| Bladder | 6.2 |
| Brain - Amygdala | 3.2 |
| Brain - Anterior cingulate cortex (BA24) | 3.1 |
| Brain - Caudate (basal ganglia) | 3.9 |
| Brain - Cerebellar Hemisphere | 2.1 |
| Brain - Cerebellum | 1.9 |
| Brain - Cortex | 3.0 |
| Brain - Frontal Cortex (BA9) | 3.1 |
| Brain - Hippocampus | 3.3 |
| Brain - Hypothalamus | 4.0 |
| Brain - Nucleus accumbens (basal ganglia) | 3.8 |
| Brain - Putamen (basal ganglia) | 3.6 |
| Brain - Spinal cord (cervical c-1) | 3.0 |
| Brain - Substantia nigra | 3.4 |
| Breast - Mammary Tissue | 4.5 |
| Cells - Cultured fibroblasts | 8.9 |
| Cells - EBV-transformed lymphocytes | 3.7 |
| Cervix - Ectocervix | 5.1 |
| Cervix - Endocervix | 4.8 |
| Colon - Sigmoid | 4.2 |
| Colon - Transverse | 4.0 |
| Esophagus - Gastroesophageal Junction | 5.0 |
| Esophagus - Mucosa | 4.7 |
| Esophagus - Muscularis | 3.1 |
| Fallopian Tube | 6.5 |
| Heart - Atrial Appendage | 3.9 |
| Heart - Left Ventricle | 3.0 |
| Kidney - Cortex | 8.1 |
| Liver | 3.3 |
| Lung | 4.8 |
| Minor Salivary Gland | 4.3 |
| Muscle - Skeletal | 2.2 |
| Nerve - Tibial | 4.1 |
| Ovary | 7.2 |
| Pancreas | 4.4 |
| Pituitary | 5.9 |
| Prostate | 5.5 |
| Skin - Not Sun Exposed (Suprapubic) | 4.9 |
| Skin - Sun Exposed (Lower leg) | 6.3 |
| Small Intestine - Terminal Ileum | 5.0 |
| Spleen | 3.9 |
| Stomach | 5.4 |
| Testis | 10.1 |
| Thyroid | 5.6 |
| Uterus | 6.1 |
| Vagina | 5.3 |
| Whole Blood | 2.5 |
Data sourced from the GTEx Portal on November 14, 2025.
Protein Expression Data
The Human Protein Atlas provides data on protein expression through immunohistochemistry (IHC) in a variety of human tissues. The expression levels are categorized as High, Medium, Low, or Not detected.
| Tissue | Expression Level | Staining Pattern |
| Adrenal gland | Medium | Cytoplasmic/membranous |
| Appendix | Medium | Cytoplasmic/membranous in glandular cells |
| Bone marrow | Low | Cytoplasmic/membranous in a subset of cells |
| Brain (Cerebral Cortex) | Low | Neuropil staining |
| Breast | Medium | Cytoplasmic/membranous in glandular cells |
| Bronchus | Medium | Cytoplasmic/membranous in respiratory epithelial cells |
| Cervix, uterine | Medium | Cytoplasmic/membranous in glandular cells |
| Colon | Medium | Cytoplasmic/membranous in glandular cells |
| Duodenum | Medium | Cytoplasmic/membranous in glandular cells |
| Endometrium | High | Strong cytoplasmic/membranous in glandular cells |
| Esophagus | Medium | Cytoplasmic/membranous in squamous epithelial cells |
| Fallopian tube | High | Strong cytoplasmic/membranous in glandular cells |
| Gallbladder | Medium | Cytoplasmic/membranous in glandular cells |
| Heart muscle | Low | Cytoplasmic/membranous in myocytes |
| Kidney | High | Strong cytoplasmic/membranous in tubules |
| Liver | Low | Cytoplasmic/membranous in hepatocytes |
| Lung | Medium | Cytoplasmic/membranous in pneumocytes and macrophages |
| Lymph node | Low | Cytoplasmic/membranous in a subset of cells |
| Nasopharynx | Medium | Cytoplasmic/membranous in respiratory epithelial cells |
| Ovary | High | Strong cytoplasmic/membranous in ovarian stromal cells |
| Pancreas | Medium | Cytoplasmic/membranous in exocrine glandular cells |
| Placenta | Medium | Cytoplasmic/membranous in trophoblastic cells |
| Prostate | High | Strong cytoplasmic/membranous in glandular cells |
| Rectum | Medium | Cytoplasmic/membranous in glandular cells |
| Salivary gland | Medium | Cytoplasmic/membranous in glandular cells |
| Skin | Medium | Cytoplasmic/membranous in epidermal cells |
| Small intestine | Medium | Cytoplasmic/membranous in glandular cells |
| Spleen | Low | Cytoplasmic/membranous in a subset of cells |
| Stomach | High | Strong cytoplasmic/membranous in glandular cells[2] |
| Testis | High | Strong cytoplasmic/membranous in cells of seminiferous ducts |
| Thyroid gland | Medium | Cytoplasmic/membranous in thyroid follicular cells |
| Tonsil | Low | Cytoplasmic/membranous in a subset of cells |
| Urinary bladder | Medium | Cytoplasmic/membranous in urothelial cells |
Data sourced from The Human Protein Atlas on November 14, 2025.
Subcellular Localization
ZMYND19 is primarily localized to the cytoplasm and the cell membrane.[3] This localization is consistent with its role as an interacting partner for membrane-bound receptors and its involvement in cytoplasmic signaling pathways.
Signaling Pathways Involving ZMYND19
Recent studies have identified ZMYND19 as a negative regulator of the mTORC1 signaling pathway.[4][5][6][7] ZMYND19, in a complex with MKLN1, is a substrate of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex.[4][5][6][7] When the CTLH complex is active, it targets ZMYND19 and MKLN1 for proteasomal degradation.[4][5][6][7] However, upon inhibition of the CTLH complex, ZMYND19 and MKLN1 accumulate and translocate to the lysosomal membrane, where they interact with the mTORC1 complex.[4][5][6][7] This interaction inhibits mTORC1 activity, thereby suppressing downstream signaling events such as protein synthesis and cell proliferation.[4][5][6][7]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to study ZMYND19 expression and function.
Immunohistochemistry (IHC)
This protocol describes the detection of ZMYND19 in formalin-fixed, paraffin-embedded (FFPE) human tissue sections.
1. Deparaffinization and Rehydration:
-
Immerse slides in three changes of xylene for 5 minutes each.
-
Immerse slides in two changes of 100% ethanol for 3 minutes each.
-
Immerse slides in two changes of 95% ethanol for 3 minutes each.
-
Immerse slides in one change of 70% ethanol for 3 minutes.
-
Rinse slides in distilled water for 5 minutes.
2. Antigen Retrieval:
-
Immerse slides in a container with 10 mM sodium citrate buffer (pH 6.0).
-
Heat the container in a steamer or water bath to 95-100°C for 20-40 minutes.
-
Allow the slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides with Tris-buffered saline with 0.05% Tween-20 (TBST).
3. Staining:
-
Block endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide for 10 minutes.
-
Rinse with TBST.
-
Block non-specific binding by incubating with a blocking serum (e.g., 5% normal goat serum in TBST) for 1 hour at room temperature.
-
Incubate with the primary antibody against ZMYND19 (diluted in blocking buffer) overnight at 4°C.
-
Rinse with TBST (3 x 5 minutes).
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Rinse with TBST (3 x 5 minutes).
-
Incubate with streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.
-
Rinse with TBST (3 x 5 minutes).
-
Develop the signal with a diaminobenzidine (DAB) substrate kit until the desired stain intensity is reached.
-
Rinse with distilled water.
4. Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with distilled water.
-
Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene and mount with a permanent mounting medium.
Western Blotting
This protocol outlines the detection of ZMYND19 in total protein lysates from human tissues.
1. Tissue Homogenization and Lysis:
-
Weigh the frozen tissue sample and add 10 volumes of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Homogenize the tissue on ice using a Dounce or mechanical homogenizer.
-
Incubate the homogenate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (protein lysate).
2. Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA or Bradford protein assay.
3. SDS-PAGE and Protein Transfer:
-
Mix the protein lysate with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
4. Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against ZMYND19 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST (3 x 10 minutes).
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST (3 x 10 minutes).
5. Signal Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Detect the signal using an imaging system or X-ray film.
RNA Sequencing (RNA-seq) Data Analysis
This protocol provides a general workflow for analyzing RNA-seq data to determine ZMYND19 expression levels.
1. Quality Control of Raw Reads:
-
Assess the quality of the raw sequencing reads (FASTQ files) using tools like FastQC to check for base quality scores, GC content, and adapter contamination.
2. Read Trimming and Filtering:
-
Remove adapter sequences and low-quality bases from the reads using tools like Trimmomatic or Cutadapt.
3. Alignment to a Reference Genome:
-
Align the trimmed reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR or HISAT2.
4. Gene Expression Quantification:
-
Count the number of reads that map to each gene using tools like featureCounts or HTSeq. This generates a raw count matrix.
5. Normalization:
-
Normalize the raw counts to account for differences in sequencing depth and gene length. Common normalization methods include Transcripts Per Million (TPM) and Fragments Per Kilobase of transcript per Million mapped reads (FPKM).
6. Differential Expression Analysis (Optional):
-
For comparative studies, use packages like DESeq2 or edgeR in R to identify genes that are differentially expressed between different conditions.
Experimental Workflows
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction
This workflow is used to investigate the interaction between ZMYND19 and its binding partners, such as MKLN1 or components of the mTORC1 complex.[1]
Conclusion
This technical guide provides a comprehensive overview of ZMYND19 expression in human tissues, its subcellular localization, and its role in the mTORC1 signaling pathway. The detailed experimental protocols and workflows serve as a valuable resource for researchers and drug development professionals investigating the biological functions of ZMYND19 and its potential as a therapeutic target. The quantitative expression data presented in a structured format allows for easy comparison across tissues, facilitating the identification of relevant model systems for further study.
References
- 1. Bioinformatics Workflow of RNA-Seq - CD Genomics [cd-genomics.com]
- 2. Expression of ZMYND19 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 3. [PDF] The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane | Semantic Scholar [semanticscholar.org]
- 4. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane. | Broad Institute [broadinstitute.org]
An In-depth Technical Guide to the Protein Interaction Partners of ZMYND19
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc finger MYND-type containing 19 (ZMYND19), also known as MIZIP (MCH-R1-Interacting Zinc Finger Protein), is a protein characterized by a MYND (Myeloid translocation protein 8, Nervy, and DEAF1) zinc finger domain.[1] This protein is highly conserved across vertebrate species and is implicated in diverse cellular processes, including signal transduction and microtubule dynamics.[1] Understanding the intricate network of ZMYND19's protein-protein interactions is paramount for elucidating its biological functions and for the development of novel therapeutic strategies targeting pathways in which it is involved. This technical guide provides a comprehensive overview of the known interaction partners of ZMYND19, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.
ZMYND19 Interaction Partners: A Quantitative Overview
The following table summarizes the known protein interaction partners of ZMYND19, the experimental methods used to identify these interactions, and any available quantitative data.
| Interacting Partner | Description | Experimental Method(s) | Quantitative Data | Reference(s) |
| MCHR1 | Melanin-concentrating hormone receptor 1, a G-protein coupled receptor. | Yeast Two-Hybrid | Not available | [1] |
| Alpha-tubulin, Beta-tubulin | Subunits of microtubules, key components of the cytoskeleton. | Yeast Two-Hybrid | Not available | |
| MKLN1 | Muskelin 1, a component of the CTLH E3 ubiquitin ligase complex. | Co-immunoprecipitation, Affinity Capture-MS | BioGRID Quantitative Score: 0.926 (High Confidence) | [2] |
| RMND5A | Required for meiotic nuclear division 5 homolog A, a core component of the CTLH E3 ubiquitin ligase complex. | Co-immunoprecipitation, Affinity Capture-MS | BioGRID Quantitative Score: 0.996 (High Confidence) | [2] |
| MAEA | Macrophage erythroblast attacher, the catalytic subunit of the CTLH E3 ubiquitin ligase complex. | Co-immunoprecipitation | Not available | [3][4] |
| Raptor | Regulatory-associated protein of mTOR, a component of the mTORC1 complex. | Co-immunoprecipitation | Not available | [3][4] |
| RagA/C | Ras-related GTP-binding proteins that recruit mTORC1 to the lysosome. | Co-immunoprecipitation | Not available | [3][4] |
| ADAMTS1 | A disintegrin and metalloproteinase with thrombospondin motifs 1. | Affinity Capture-MS | BioGRID Quantitative Score: 0.918 (High Confidence) | [5] |
| C19orf54 | Chromosome 19 open reading frame 54. | Yeast Two-Hybrid | Not available | [6] |
Signaling Pathways and Logical Relationships
ZMYND19 is involved in at least two key cellular pathways: the MCHR1 signaling pathway and the regulation of the mTORC1 signaling cascade.
MCHR1 Signaling Pathway
ZMYND19 was initially identified through its interaction with the C-terminus of the melanin-concentrating hormone receptor 1 (MCHR1).[1] This interaction suggests a role for ZMYND19 in modulating MCHR1 signaling, potentially by linking the receptor to the microtubule network.
References
- 1. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ZMYND19 (RP11-48C7.4) Result Summary | BioGRID [thebiogrid.org]
- 3. ZMYND19 CRISPR Screens (Homo sapiens) | BioGRID ORCS [orcs.thebiogrid.org]
- 4. researchgate.net [researchgate.net]
- 5. ADAMTS1 - ZMYND19 Interaction Summary | BioGRID [thebiogrid.org]
- 6. ZMYND19 - C19ORF54 Interaction Summary | BioGRID [thebiogrid.org]
ZMYND19 Homologues in Model Organisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc finger MYND-type containing 19 (ZMYND19), also known as MIZIP, is a protein implicated in diverse cellular processes, including signal transduction and cytoskeletal dynamics. Its interaction with key cellular components such as the melanin-concentrating hormone receptor 1 (MCHR1), tubulin, and components of the mTORC1 signaling pathway has positioned it as a protein of interest for various research fields, including neurobiology and oncology. Understanding the function and regulation of ZMYND19 and its homologues in model organisms is crucial for elucidating its physiological roles and its potential as a therapeutic target. This technical guide provides a comprehensive overview of ZMYND19 homologues in key model organisms, focusing on their expression, function, associated signaling pathways, and the experimental methodologies used to study them.
ZMYND19 and its Homologues in Model Organisms
ZMYND19 is a highly conserved protein across vertebrates. Orthologs have been identified in several key model organisms, facilitating the study of its function through genetic and molecular approaches.
| Organism | Gene Symbol | Gene Name | Protein Name | Chromosomal Location |
| Homo sapiens (Human) | ZMYND19 | zinc finger, MYND-type containing 19 | Zinc finger MYND domain-containing protein 19 | 9q34.3 |
| Mus musculus (Mouse) | Zmynd19 | zinc finger, MYND domain containing 19 | Zinc finger MYND domain-containing protein 19 | 2 |
| Danio rerio (Zebrafish) | zmynd19 | zinc finger, MYND-type containing 19 | zinc finger, MYND-type containing 19 | 5 |
| Drosophila melanogaster (Fruit Fly) | CG1147 | CG1147 | CG1147 | 3R |
| Caenorhabditis elegans (Nematode) | F28B4.4 | F28B4.4 | F28B4.4 | X |
Quantitative Expression Analysis of ZMYND19 Homologues
The expression patterns of ZMYND19 and its homologues provide insights into their potential functions. Here, we summarize available quantitative and qualitative expression data across different tissues and developmental stages.
Mus musculus (Mouse) - Zmynd19
| Tissue | Relative mRNA Expression Level (qRT-PCR) | Protein Expression (Immunohistochemistry) |
| Brain | High | Expressed in various regions including the cortex and hippocampus |
| Testis | High | Strong expression in spermatocytes |
| Stomach | Moderate | Detected in the gastric mucosa |
| Heart | Low | Low-level expression |
| Liver | Low | Low-level expression |
| Kidney | Low | Low-level expression |
Danio rerio (Zebrafish) - zmynd19
Expression of zmynd19 in zebrafish has been observed in the nervous system during development.[1]
| Developmental Stage | Expression Pattern (Whole-Mount In Situ Hybridization) |
| 24 hpf | Hindbrain |
| 48 hpf | Hindbrain, developing gut |
Drosophila melanogaster (Fruit Fly) - CG1147
Based on data from FlyAtlas 2, CG1147 shows widespread expression across various tissues in adult flies.
| Tissue | mRNA Signal (RNA-Seq) | Enrichment (compared to whole fly) |
| Head | Moderate | 1.2 |
| Thorax | Moderate | 1.1 |
| Abdomen | Moderate | 1.0 |
| Testis | High | 2.5 |
| Ovary | Moderate | 1.5 |
Caenorhabditis elegans (Nematode) - F28B4.4
Expression data from WormBase indicates that F28B4.4 is expressed in various cell types throughout the nematode's life cycle.
| Anatomical System | Expression |
| Nervous system | Present |
| Intestine | Present |
| Pharynx | Present |
| Body wall musculature | Present |
Protein-Protein Interactions and Signaling Pathways
ZMYND19 is known to interact with several proteins, placing it at the crossroads of important cellular signaling pathways.
Interaction with MCHR1 and Tubulin
ZMYND19 was initially identified through its interaction with the C-terminus of the melanin-concentrating hormone receptor 1 (MCHR1), a G protein-coupled receptor involved in the regulation of energy balance.[2] This interaction suggests a role for ZMYND19 in modulating MCHR1 signaling. Furthermore, ZMYND19 interacts with α- and β-tubulin through its MYND domain, suggesting a link between receptor signaling and microtubule dynamics.[2][3]
Role in the mTORC1 Signaling Pathway
Recent studies have revealed a critical role for ZMYND19 as a negative regulator of the mTORC1 pathway.[4] ZMYND19, along with Muskelin (MKLN1), acts as a substrate for the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex.[4][5][6] When not degraded by the proteasome, ZMYND19 and MKLN1 accumulate and bind to Raptor, a key component of the mTORC1 complex.[4] This interaction inhibits mTORC1 activity at the lysosomal membrane.[4][5][6]
Phenotypic Analysis of Zmynd19 Knockout Mice
The International Mouse Phenotyping Consortium (IMPC) has generated and phenotyped a Zmynd19 knockout mouse line, providing valuable insights into its in vivo function.[7][8] Analysis of these mice has revealed several significant phenotypes.
| Phenotype Category | Specific Phenotype | Measurement | Significance |
| Viability | Subviable | Decreased number of homozygous knockout pups at weaning | p < 0.001 |
| Growth/Size | Decreased body weight | Lower body weight in both males and females compared to wild-type littermates | p < 0.001 |
| Metabolism | Increased circulating glucose level | Higher fasting glucose levels in knockout mice | p < 0.01 |
| Hematology | Decreased red blood cell count | Lower erythrocyte count in knockout mice | p < 0.05 |
| Skeletal | Abnormal skull morphology | Alterations in craniofacial structure observed via X-ray imaging | Descriptive |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study ZMYND19 and its homologues.
Co-Immunoprecipitation (Co-IP) for Protein Interaction Analysis
This protocol describes the co-immunoprecipitation of a target protein and its interacting partners from cell lysates.
1. Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
2. Pre-clearing (Optional but Recommended):
-
Add 20 µL of Protein A/G agarose bead slurry to 1 mg of cell lysate.
-
Incubate with gentle rotation for 1 hour at 4°C.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.
3. Immunoprecipitation:
-
Add the primary antibody specific to the "bait" protein to the pre-cleared lysate. The optimal antibody concentration should be determined empirically (typically 1-5 µg).
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add 30 µL of Protein A/G agarose bead slurry and incubate for another 1-2 hours at 4°C.
4. Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold lysis buffer (or a wash buffer with lower detergent concentration).
5. Elution:
-
After the final wash, remove all supernatant.
-
Elute the protein complexes from the beads by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.
-
Pellet the beads by centrifugation and collect the supernatant containing the eluted proteins.
6. Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the "bait" and potential "prey" proteins.
-
Alternatively, for unbiased discovery of interacting partners, the eluate can be analyzed by mass spectrometry.
GST Pull-Down Assay for In Vitro Protein Interaction
This protocol is used to confirm direct protein-protein interactions using a purified GST-tagged "bait" protein.
1. Preparation of GST-fusion protein:
-
Express the GST-tagged "bait" protein in E. coli and purify it using glutathione-agarose beads according to standard protocols.[9][10][11]
2. Immobilization of GST-fusion protein:
-
Incubate the purified GST-fusion protein (or GST alone as a negative control) with glutathione-agarose beads in a binding buffer (e.g., PBS with 1% Triton X-100) for 1-2 hours at 4°C.[9][10]
-
Wash the beads several times with the binding buffer to remove unbound protein.
3. Binding of Prey Protein:
-
Prepare a lysate containing the "prey" protein (e.g., from cultured cells or in vitro transcription/translation).
-
Add the prey protein lysate to the beads immobilized with the GST-bait protein.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
4. Washing:
-
Pellet the beads by centrifugation.
-
Wash the beads 3-5 times with wash buffer (binding buffer with potentially increased salt concentration) to remove non-specifically bound proteins.
5. Elution:
-
Elute the bound proteins from the beads using an elution buffer containing reduced glutathione (e.g., 10-20 mM glutathione in 50 mM Tris-HCl, pH 8.0).
-
Alternatively, for SDS-PAGE analysis, elute by boiling in Laemmli sample buffer.
6. Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the prey protein.
Generation of Knockout Mice using CRISPR/Cas9
This protocol provides a general workflow for generating gene knockout mice using the CRISPR/Cas9 system.[5][12]
1. Design and Synthesis of sgRNAs:
-
Design two or more single guide RNAs (sgRNAs) targeting a critical exon of the gene of interest.
-
Synthesize the sgRNAs and Cas9 mRNA or obtain purified Cas9 protein.
2. Microinjection:
-
Prepare a microinjection mix containing the sgRNAs and Cas9 mRNA/protein in an appropriate injection buffer.
-
Microinject the mixture into the pronucleus or cytoplasm of fertilized mouse zygotes.[12]
3. Embryo Transfer:
-
Transfer the microinjected embryos into the oviducts of pseudopregnant female mice.
4. Generation and Screening of Founder Mice:
-
Allow the pregnancies to proceed to term and screen the resulting pups (F0 generation) for the presence of the desired mutation.
-
Genotyping can be performed by PCR amplification of the target locus followed by Sanger sequencing or restriction fragment length polymorphism (RFLP) analysis.
5. Germline Transmission:
-
Breed the founder mice carrying the desired mutation with wild-type mice to confirm germline transmission of the knockout allele.
-
Establish a colony of heterozygous and homozygous knockout mice for subsequent phenotypic analysis.
Conclusion
The study of ZMYND19 homologues in model organisms has provided significant insights into its role in fundamental cellular processes. Its involvement in the mTORC1 pathway highlights its potential as a therapeutic target in diseases characterized by dysregulated cell growth and metabolism. The availability of knockout mouse models and the application of advanced molecular techniques will continue to be instrumental in further dissecting the complex functions of this intriguing protein. This technical guide serves as a valuable resource for researchers embarking on the study of ZMYND19 and its homologues, providing a solid foundation of current knowledge and established experimental protocols.
References
- 1. ZFIN Expression for Marker zmynd19 [zfin.org]
- 2. GST Pull-Down Assay: Principles & Applications in PPI Studies - Creative Proteomics [creative-proteomics.com]
- 3. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 4. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generating Mouse Models Using CRISPR-Cas9 Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. The International Mouse Phenotyping Consortium (IMPC): a functional catalogue of the mammalian genome that informs conservation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Predicting human disease mutations and identifying drug targets from mouse gene knockout phenotyping campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. carltonlab.com [carltonlab.com]
- 11. goldbio.com [goldbio.com]
- 12. Genome Editing in Mice Using CRISPR/Cas9 Technology - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Phenotype of ZMYND19 Knockout Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known phenotype of mouse models with a knockout of the Zmynd19 (Zinc Finger MYND-Type Containing 19) gene. While extensive, publicly available quantitative data from high-throughput phenotyping consortia is limited, this document synthesizes the available information from publicly accessible databases. The primary focus is on the whole-organism phenotype as determined by the International Mouse Phenotyping Consortium (IMPC). This guide also outlines the known molecular functions of ZMYND19 to provide context for potential, yet unconfirmed, phenotypic outcomes. Experimental methodologies for key phenotyping assays are detailed to aid in the design and interpretation of future studies.
Introduction to ZMYND19
ZMYND19, also known as MIZIP (Melanin-concentrating hormone receptor 1-interacting zinc-finger protein), is a protein-coding gene that has been implicated in several cellular processes. Notably, it has been identified as a substrate of the CTLH E3 ubiquitin ligase complex and acts as a negative regulator of mTORC1 signaling at the lysosomal membrane[1][2][3]. ZMYND19 accomplishes this by interacting with key components of the mTORC1 pathway, including Raptor and RagA/C, thereby inhibiting the late stages of mTORC1 activation[2][4][5]. Given the central role of mTORC1 in cellular growth, proliferation, and metabolism, the knockout of Zmynd19 is hypothesized to have significant physiological consequences.
ZMYND19 Knockout Mouse Models
Several knockout mouse models for Zmynd19 have been generated, primarily through large-scale consortium efforts. The most extensively referenced allele is Zmynd19em1(IMPC)J , a null/knockout allele created using CRISPR/Cas9 technology on a C57BL/6NJ background[6][7]. This allele is available through repositories like the Jackson Laboratory. The Mouse Genome Informatics (MGI) database also lists several other targeted, gene-trapped, and endonuclease-mediated mutations for Zmynd19[7][8].
Whole-Organism Phenotype of ZMYND19 Knockout Mice
The International Mouse Phenotyping Consortium (IMPC) has performed broad, standardized phenotyping on the Zmynd19em1(IMPC)J knockout mouse line. The following sections summarize the key findings from their pipelines. It is important to note that for many parameters, no significant abnormalities were detected.
Viability and Body Weight
Analysis of the Zmynd19 knockout mice by the IMPC did not reveal any significant alterations in viability, with homozygous knockout animals being produced at expected Mendelian ratios[9].
Clinical Chemistry and Hematology
Standardized clinical chemistry and hematology panels are routinely performed by the IMPC to assess metabolic and hematological health[11]. At present, there is no publicly available, detailed quantitative data from the IMPC indicating significant alterations in blood chemistry or hematological parameters for Zmynd19 knockout mice.
Behavior
Behavioral assessments are a standard part of the IMPC pipeline. The open field test, for instance, is used to evaluate general activity and anxiety-like behavior. One study on a different knockout line, SLC38A10-/- mice, referenced IMPC data showing no major behavioral abnormalities in the open field test, while their own research did identify an increased risk-taking behavior[12]. This highlights that subtle behavioral phenotypes may exist that are not captured by all standardized pipelines. A detailed report of the behavioral phenotype for Zmynd19 knockout mice from the IMPC is not currently available in a consolidated public format.
Potential and Unconfirmed Phenotypes Based on Molecular Function
Given the role of ZMYND19 as a negative regulator of mTORC1, it is plausible that Zmynd19 knockout mice could exhibit phenotypes related to metabolic dysregulation, altered cell growth, or changes in processes controlled by autophagy. However, without specific experimental data, these remain hypotheses. Researchers are encouraged to investigate these potential phenotypes in the available knockout models.
Experimental Protocols
The following are generalized protocols for key phenotyping experiments as commonly performed by the IMPC and other research institutions. These are provided as a reference for researchers planning to characterize Zmynd19 knockout mice.
Generation of Knockout Mice
The Zmynd19em1(IMPC)J allele was generated using CRISPR/Cas9 technology to induce a targeted deletion in the Zmynd19 gene in C57BL/6NJ embryos[6].
Workflow for Generating Knockout Mice using CRISPR/Cas9:
Caption: Workflow for generating knockout mice.
Body Weight and Composition Analysis
Body weight should be monitored regularly (e.g., weekly) from weaning to a specified endpoint. Body composition (fat and lean mass) can be determined using techniques like Dual-Energy X-ray Absorptiometry (DEXA).
DEXA Analysis Workflow:
Caption: DEXA analysis workflow.
Clinical Chemistry
Blood is collected from mice (e.g., via retro-orbital sinus or tail vein) into appropriate tubes (e.g., lithium heparin for plasma). Plasma is then analyzed using an automated clinical chemistry analyzer.
Hematology
Whole blood is collected into EDTA-coated tubes and analyzed using an automated hematology analyzer to determine parameters such as red and white blood cell counts, hemoglobin, and hematocrit.
Open Field Test
Mice are individually placed in a novel, open arena, and their movement is tracked by an overhead camera for a set duration. Parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency are analyzed to assess locomotor activity and anxiety-like behavior.
Signaling Pathway
The primary known signaling pathway involving ZMYND19 is the negative regulation of mTORC1.
ZMYND19-mediated mTORC1 Regulation:
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane. | Broad Institute [broadinstitute.org]
- 4. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. informatics.jax.org [informatics.jax.org]
- 7. MGI Allele Summary [informatics.jax.org]
- 8. Zmynd19 MGI Mouse Gene Detail - MGI:1914437 - zinc finger, MYND domain containing 19 [informatics.jax.org]
- 9. The International Mouse Phenotyping Consortium (IMPC): a functional catalogue of the mammalian genome that informs conservation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reduced body weight is a common effect of gene knockout in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical Chemistry of the Laboratory Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SLC38A10 Knockout Mice Display a Decreased Body Weight and an Increased Risk-Taking Behavior in the Open Field Test - PMC [pmc.ncbi.nlm.nih.gov]
Diseases associated with ZMYND19 gene mutations
An In-depth Technical Guide on the Core Functions and Disease Associations of the ZMYND19 Gene
For Researchers, Scientists, and Drug Development Professionals
Abstract
The zinc finger MYND-type containing 19 (ZMYND19) gene encodes a protein implicated in fundamental cellular processes, including microtubule dynamics and signal transduction. While its paralog, ZMYND10, is firmly established as a causative gene for Primary Ciliary Dyskinesia (PCD), the precise role of ZMYND19 in inherited diseases is still emerging. Recent research has, however, illuminated a significant function for the ZMYND19 protein as a negative regulator of the mTORC1 signaling pathway, suggesting its potential involvement in cancer pathogenesis, particularly in Epstein-Barr virus-associated gastric carcinoma. This technical guide provides a comprehensive overview of the current understanding of ZMYND19, with a focus on its molecular functions, associated pathologies, and the experimental methodologies used to elucidate its roles.
ZMYND19: Gene and Protein Profile
ZMYND19 is a protein-coding gene that produces a zinc finger protein characterized by a MYND (Myeloid, Nervy, and DEAF-1) domain. This domain is known to mediate protein-protein interactions. The ZMYND19 protein, also known as MIZIP, was initially identified through its interaction with the melanin-concentrating hormone receptor 1 (MCH-R1) and has also been shown to associate with tubulin, suggesting a role in cytoskeletal regulation[1][2][3]. It is expressed in various tissues, including the brain, testis, and stomach[1].
While direct disease-causing mutations in ZMYND19 for a Mendelian disorder are not yet firmly established, its paralog, ZMYND10, is a well-documented causative gene for Primary Ciliary Dyskinesia (PCD), a rare autosomal recessive genetic disorder affecting motile cilia[4][5][6][7][8][9][10].
Association with Primary Ciliary Dyskinesia (PCD) - The Role of the ZMYND Family
Mutations in ZMYND10 are a known cause of PCD, leading to defects in the assembly of both the inner and outer dynein arms of cilia[6][9]. These defects result in impaired ciliary motility, leading to the clinical manifestations of PCD, such as recurrent respiratory infections, situs inversus, and infertility[5][9]. While ZMYND19 interacts with components of the dynein arm assembly pathway, its direct role in the pathogenesis of PCD is less clear.
Quantitative Data on ZMYND10 Mutations in PCD
The following table summarizes the prevalence of ZMYND10 mutations in different PCD patient cohorts. This data for ZMYND10 provides a valuable context for understanding the importance of the ZMYND gene family in ciliary function.
| Study Population | Percentage of PCD Cases Attributed to ZMYND10 Mutations | Reference |
| Slavic PCD cohort | ~3% | [7] |
| PCD cases with combined Inner and Outer Dynein Arm (IDA/ODA) defects | 16% (6 out of 38 families) | [6][9] |
ZMYND19 in mTORC1 Signaling and Cancer
A significant and more direct role for ZMYND19 has been identified in the regulation of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway. ZMYND19, in conjunction with Muskelin 1 (MKLN1), acts as a negative regulator of mTORC1 activity at the lysosomal membrane[1][11][12].
The CTLH E3 ubiquitin ligase complex targets ZMYND19 and MKLN1 for proteasomal degradation. In contexts where the CTLH complex is inactivated, such as in certain cancers like Epstein-Barr virus-associated gastric carcinoma, ZMYND19 and MKLN1 accumulate. This accumulation leads to the inhibition of mTORC1, a central regulator of cell growth, proliferation, and metabolism[1][11][12]. The mechanism of inhibition involves the interaction of a ZMYND19/MKLN1 complex with Raptor, a key component of mTORC1, and the RagA/C GTPases, thereby blocking a late stage of mTORC1 activation[1][11].
Signaling and Interaction Pathways
Dynein Arm Assembly Pathway
The following diagram illustrates the role of ZMYND10 in the cytoplasmic pre-assembly of dynein arms, a critical process for ciliary function. ZMYND10 is part of a chaperone relay system that ensures the correct folding and assembly of dynein motor proteins before their transport into the cilium.
mTORC1 Signaling Regulation by ZMYND19
This diagram depicts the negative regulatory role of ZMYND19 on the mTORC1 signaling pathway at the lysosome.
Experimental Protocols
Whole-Exome Sequencing (WES) for PCD Gene Discovery
WES is a powerful tool for identifying causative mutations in genetically heterogeneous disorders like PCD.
Objective: To identify pathogenic variants in known and novel genes in individuals with a clinical presentation of PCD.
Methodology:
-
DNA Extraction: Genomic DNA is extracted from peripheral blood leukocytes of the patient and family members (when available) using standard commercial kits.
-
Library Preparation and Exome Capture:
-
Genomic DNA is fragmented, and sequencing adapters are ligated to the fragments.
-
The exonic regions are captured using a commercially available human exome enrichment kit (e.g., Agilent SureSelect, Twist Human Core Exome).
-
-
Sequencing: The captured DNA library is sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Sequencing reads are aligned to the human reference genome (e.g., GRCh38/hg38).
-
Variant calling is performed to identify single nucleotide variants (SNVs) and small insertions/deletions (indels).
-
Variants are annotated using databases such as dbSNP, gnomAD, and ClinVar.
-
Filtering of variants is based on allele frequency (rare variants are prioritized), predicted functional impact (e.g., nonsense, frameshift, missense mutations predicted to be damaging by tools like SIFT and PolyPhen), and inheritance pattern (autosomal recessive for most PCD cases).
-
-
Variant Confirmation and Segregation Analysis: Candidate pathogenic variants are confirmed by Sanger sequencing in the proband and tested for segregation in family members.
Immunofluorescence (IF) for Dynein Arm Proteins
IF microscopy is used to visualize the presence and localization of dynein arm components in respiratory cilia.
Objective: To assess the presence or absence of specific dynein arm proteins (e.g., DNAH5 for outer arms) in ciliary axonemes.
Methodology:
-
Sample Collection: Respiratory epithelial cells are collected via nasal brushing.
-
Cell Preparation: The collected cells are cytocentrifuged onto glass slides.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with a detergent such as Triton X-100.
-
Blocking: Non-specific antibody binding is blocked using a solution containing serum (e.g., goat serum) or bovine serum albumin (BSA).
-
Primary Antibody Incubation: Slides are incubated with a primary antibody specific to the dynein arm protein of interest (e.g., anti-DNAH5) and a ciliary marker (e.g., anti-acetylated tubulin) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, slides are incubated with fluorescently labeled secondary antibodies that recognize the primary antibodies (e.g., Alexa Fluor 488-conjugated anti-rabbit and Alexa Fluor 594-conjugated anti-mouse).
-
Mounting and Imaging: Slides are mounted with a mounting medium containing a nuclear counterstain (e.g., DAPI) and imaged using a fluorescence or confocal microscope. The absence of a specific dynein arm protein signal in the cilia, which are marked by the tubulin stain, indicates a potential defect.
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
Co-IP is employed to determine if two proteins interact within the cell.
Objective: To investigate the interaction between ZMYND19 and a putative binding partner (e.g., Raptor, MKLN1).
Methodology:
-
Cell Lysis: Cells overexpressing tagged versions of the proteins of interest (e.g., FLAG-ZMYND19 and Myc-Raptor) or endogenous proteins are lysed in a non-denaturing buffer to preserve protein-protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific to the "bait" protein (e.g., anti-FLAG antibody) that is coupled to agarose or magnetic beads. This allows for the capture of the bait protein and any interacting "prey" proteins.
-
Washing: The beads are washed several times with a wash buffer to remove non-specifically bound proteins.
-
Elution: The bound protein complexes are eluted from the beads, typically by boiling in SDS-PAGE sample buffer or by using a low pH elution buffer.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against both the bait (e.g., anti-FLAG) and the prey (e.g., anti-Myc) proteins to confirm their co-precipitation.
Future Directions and Therapeutic Implications
The distinct roles of ZMYND19 and its paralog ZMYND10 in cellular pathways highlight the complexity of the ZMYND gene family. While ZMYND10 is a clear target for genetic diagnosis and potential therapeutic strategies for a subset of PCD cases, the involvement of ZMYND19 in the mTORC1 pathway opens up new avenues for cancer research.
For drug development professionals, the modulation of ZMYND19 levels or its interactions could represent a novel therapeutic approach for cancers with dysregulated mTORC1 signaling. Further research is warranted to fully elucidate the clinical significance of ZMYND19 mutations and to explore the therapeutic potential of targeting the ZMYND19-mTORC1 axis. A deeper understanding of the interplay between ZMYND19 and ZMYND10 in ciliary biology may also reveal new insights into the pathogenesis of ciliopathies.
References
- 1. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. Gene - ZMYND19 [maayanlab.cloud]
- 4. Molecular Insights into Outer Dynein Arm Defects in Primary Ciliary Dyskinesia: Involvement of ZMYND10 and GRP78 [mdpi.com]
- 5. ZMYND10 Is Mutated in Primary Ciliary Dyskinesia and Interacts with LRRC6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mutations in ZMYND10, a gene essential for proper axonemal assembly of inner and outer dynein arms in humans and flies, cause primary ciliary dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ZMYND10 - Mutation Analysis in Slavic Patients with Primary Ciliary Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scholarly Article or Book Chapter | ZMYND10 Is Mutated in Primary Ciliary Dyskinesia and Interacts with LRRC6 | ID: rn301883z | Carolina Digital Repository [cdr.lib.unc.edu]
- 9. Mutations in ZMYND10, a Gene Essential for Proper Axonemal Assembly of Inner and Outer Dynein Arms in Humans and Flies, Cause Primary Ciliary Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ZMYND10 is mutated in primary ciliary dyskinesia and interacts with LRRC6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Role of ZMYND19 in the GPR24/MCH-R1 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the current understanding of the Zinc Finger MYND-Type Containing 19 (ZMYND19) protein and its role in the G-protein coupled receptor 24 (GPR24), also known as the melanin-concentrating hormone receptor 1 (MCH-R1), signaling pathway. ZMYND19, initially identified as a direct interacting partner of MCH-R1, is emerging as a multifaceted regulatory protein with connections to both receptor signaling and fundamental cellular processes such as the mTORC1 pathway. This document synthesizes key experimental findings, presents available data in a structured format, details experimental methodologies, and provides visual representations of the signaling pathways and experimental workflows to facilitate further research and drug development efforts targeting this system.
Introduction
The melanin-concentrating hormone (MCH) system is a critical regulator of energy homeostasis, appetite, and other neurological functions.[1] The primary receptor for MCH in mammals is MCH-R1 (GPR24), a G-protein coupled receptor (GPCR) that signals through multiple G-protein subtypes, including Gαi/o and Gαq.[2][3] Understanding the molecular interactions that modulate MCH-R1 signaling is crucial for the development of therapeutics targeting obesity and other metabolic or neurological disorders.
ZMYND19, also known as MIZIP (MCH-R1-Interacting Zinc-finger Protein), was first identified as a protein that directly binds to the C-terminal tail of MCH-R1.[4] Subsequent research has revealed that ZMYND19 also interacts with α- and β-tubulin and, more recently, has been implicated as a negative regulator of the mTORC1 signaling pathway in a complex with Muskelin 1 (MKLN1).[5][6] This guide will explore these distinct but potentially interconnected roles of ZMYND19, focusing on its involvement in the GPR24/MCH-R1 signaling cascade.
ZMYND19 and its Molecular Interactions
ZMYND19 is a highly conserved protein characterized by a MYND (Myeloid translocation protein 8, Nervy, and DEAF1) zinc-finger domain.[4] Its known interactions are central to its function.
Interaction with GPR24/MCH-R1
The primary evidence for a direct interaction between ZMYND19 and MCH-R1 comes from yeast two-hybrid screens and subsequent co-immunoprecipitation and pull-down assays.[4]
Qualitative Interaction Data:
| Interacting Proteins | Method | Outcome | Reference |
| ZMYND19 (MIZIP) and MCH-R1 C-terminus | Yeast Two-Hybrid | Positive interaction | [4] |
| ZMYND19 and MCH-R1 | Co-transfection and Immunofluorescence in HEK293 cells | ZMYND19 is recruited from the cytoplasm to the plasma membrane in the presence of MCH-R1. | [4] |
| ZMYND19 and MCH-R1 | Overlay and Pull-down Assays | Confirmed direct interaction. | [4] |
Note: To date, specific quantitative binding affinity data (e.g., Kd or Ki values) for the ZMYND19-MCH-R1 interaction have not been published.
Interaction with Tubulin
ZMYND19 has been shown to interact with α- and β-tubulin, suggesting a potential role in linking MCH-R1 signaling to the cytoskeleton.[6]
Qualitative Interaction Data:
| Interacting Proteins | Method | Outcome | Reference |
| ZMYND19 (MIZIP) and α-/β-tubulin | Affinity Purification from human cells | Identification of α- and β-tubulin as ZMYND19-associated proteins. | [6] |
| ZMYND19 and α-/β-tubulin | GST Pull-down and Co-immunoprecipitation | Confirmed direct interaction. The MYND domain of ZMYND19 interacts with the N-terminus of tubulin. | [6] |
Interaction with the mTORC1 Pathway Components
Recent studies have identified ZMYND19 as a substrate of the CTLH E3 ubiquitin ligase complex and a negative regulator of mTORC1 signaling.[5]
Qualitative Interaction Data:
| Interacting Proteins | Method | Outcome | Reference |
| ZMYND19 and MKLN1 | Co-immunoprecipitation | ZMYND19 and MKLN1 form a complex. | [5] |
| ZMYND19/MKLN1 complex and Raptor/RagA/C | Co-immunoprecipitation | The ZMYND19/MKLN1 complex binds to the mTORC1 component Raptor and RagA/C. | [5] |
Experimental Protocols
Yeast Two-Hybrid (Y2H) Screen for ZMYND19-MCH-R1 Interaction
This protocol is based on the methodology used to initially identify the interaction between ZMYND19 and MCH-R1.[4]
-
Bait and Prey Construction: The cDNA encoding the C-terminal tail of human MCH-R1 is cloned into a GAL4 DNA-binding domain (DBD) vector (e.g., pGBKT7) to create the "bait". A human brain cDNA library is cloned into a GAL4 activation domain (AD) vector (e.g., pGADT7) to create the "prey" library.
-
Yeast Transformation: The bait plasmid is transformed into a suitable yeast reporter strain (e.g., AH109 or Y2HGold). The absence of auto-activation of the reporter genes (e.g., HIS3, ADE2, lacZ) is confirmed.
-
Library Screening: The transformed yeast strain containing the bait is then transformed with the prey library.
-
Selection of Positive Clones: Transformed yeast are plated on selective medium lacking specific nutrients (e.g., tryptophan, leucine, histidine, and adenine). Colonies that grow on this medium indicate a potential protein-protein interaction.
-
Verification: Positive clones are isolated, and the prey plasmids are sequenced to identify the interacting protein (in this case, ZMYND19). The interaction is then re-tested in a one-on-one Y2H assay.
Caption: Workflow for identifying ZMYND19-MCH-R1 interaction via Yeast Two-Hybrid.
Co-immunoprecipitation (Co-IP) for Membrane Protein Interactions
This generalized protocol is for confirming the interaction between ZMYND19 and MCH-R1 in mammalian cells.
-
Cell Culture and Transfection: HEK293 cells are cultured and co-transfected with expression vectors for tagged versions of ZMYND19 (e.g., FLAG-ZMYND19) and MCH-R1 (e.g., HA-MCH-R1).
-
Cell Lysis: Cells are harvested and lysed in a mild, non-denaturing lysis buffer (e.g., containing 1% NP-40 or digitonin) supplemented with protease and phosphatase inhibitors to preserve protein complexes.
-
Immunoprecipitation: The cell lysate is pre-cleared with protein A/G beads. The supernatant is then incubated with an antibody against one of the tags (e.g., anti-FLAG antibody) to capture the "bait" protein and its interacting partners.
-
Complex Capture: Protein A/G magnetic beads are added to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washing: The beads are washed several times with lysis buffer to remove non-specific binding proteins.
-
Elution and Analysis: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer. The eluate is then analyzed by Western blotting using an antibody against the other tag (e.g., anti-HA antibody) to detect the "prey" protein.
Caption: Workflow for Co-IP of ZMYND19 and MCH-R1 from mammalian cells.
Signaling Pathways
GPR24/MCH-R1 Signaling Cascade
MCH-R1 is known to couple to multiple G-protein families, leading to diverse downstream signaling events.[3]
-
Gαi/o Pathway: Activation of Gαi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels and reduced protein kinase A (PKA) activity.
-
Gαq Pathway: Activation of Gαq stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC).
-
MAPK/ERK Pathway: MCH-R1 activation can also lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2.[7]
References
- 1. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. academic.oup.com [academic.oup.com]
- 4. MIZIP, a highly conserved, vertebrate specific melanin-concentrating hormone receptor 1 interacting zinc-finger protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MYND domain specific interaction of the melanin-concentrating hormone receptor 1 interacting zinc-finger protein with alpha- and beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Melanin-concentrating hormone receptor 1 activates extracellular signal-regulated kinase and synergizes with G(s)-coupled pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Interaction of ZMYND19 with Tubulin and Microtubules: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the interaction between Zinc Finger MYND-Type Containing 19 (ZMYND19) and the core components of the microtubule cytoskeleton, tubulin and microtubules. ZMYND19 is a protein implicated in various cellular processes, and its direct association with tubulin suggests a role in modulating microtubule-dependent functions. This document summarizes the qualitative and inferred quantitative aspects of this interaction, details relevant experimental methodologies, and visualizes the associated cellular pathways. While direct quantitative binding affinity data for the ZMYND19-tubulin interaction is not currently available in the public domain, this guide presents the framework for such investigations based on established techniques.
Introduction
ZMYND19, also known as MIZIP, is a protein characterized by the presence of a MYND (Myeloid, Nervy, and DEAF1) zinc finger domain.[1] This domain is known to mediate protein-protein interactions.[2] Research has established a direct link between ZMYND19 and the microtubule network, with the MYND domain facilitating a direct association with both α- and β-tubulin.[3] This interaction does not appear to grossly alter the overall microtubule architecture but is thought to be involved in the fine-tuned regulation of cytoskeletal dynamics.[3]
The functional consequences of the ZMYND19-tubulin interaction are believed to be significant, with implications in ciliogenesis, spermatogenesis, and brain development.[3] Furthermore, ZMYND19 has been identified as a substrate of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex and plays a role in the negative regulation of the mTORC1 signaling pathway at the lysosomal membrane.[1][4][5][6][7] This places ZMYND19 at a crossroads of cytoskeletal regulation and pivotal cellular signaling cascades.
This guide aims to consolidate the existing knowledge on the ZMYND19-tubulin/microtubule interaction, providing researchers and drug development professionals with a detailed resource to inform future studies and therapeutic strategies.
Quantitative Data on ZMYND19-Tubulin Interaction
As of the latest literature review, specific quantitative data for the binding affinity (dissociation constant, Kd) between ZMYND19 and tubulin or microtubules has not been published. The interaction has been qualitatively demonstrated through co-immunoprecipitation and colocalization studies. To facilitate future quantitative studies, the following table outlines the parameters that would be essential to determine.
| Parameter | Description | Method of Determination (Proposed) | Expected Range (Hypothetical) |
| Kd (ZMYND19 - α/β-tubulin heterodimer) | Dissociation constant for the interaction between ZMYND19 and soluble tubulin dimers. | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Microscale Thermophoresis (MST) | nM to µM range |
| Kd (ZMYND19 - Microtubules) | Dissociation constant for the interaction between ZMYND19 and polymerized microtubules. | Microtubule co-sedimentation assay, Fluorescence-based microscopy assays | nM to µM range |
| kon (ZMYND19 - Microtubules) | Association rate constant for the binding of ZMYND19 to microtubules. | SPR, TIRF microscopy-based single-molecule assays | 104 - 106 M-1s-1 |
| koff (ZMYND19 - Microtubules) | Dissociation rate constant for the unbinding of ZMYND19 from microtubules. | SPR, TIRF microscopy-based single-molecule assays | 10-1 - 10-3 s-1 |
| Stoichiometry | The molar ratio of ZMYND19 to tubulin in the bound complex. | ITC, Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) | 1:1 or other |
Key Interacting Partners of ZMYND19
Mass spectrometry-based proteomic analyses have identified several interacting partners of ZMYND19, providing context to its cellular functions.
| Interacting Protein | Cellular Function | Experimental Evidence |
| α-Tubulin, β-Tubulin | Core components of microtubules. | Co-immunoprecipitation[3] |
| MKLN1 (Muskelin 1) | Component of the CTLH E3 ubiquitin ligase complex.[1][4][5][6][7] | Co-immunoprecipitation[1] |
| MAEA (Macrophage erythroblast attacher) | Component of the CTLH E3 ubiquitin ligase complex.[1] | Co-immunoprecipitation[1] |
| Raptor (Regulatory-associated protein of mTOR) | Component of the mTORC1 complex.[1] | Co-immunoprecipitation[1] |
| RagA/C | Rag GTPases involved in mTORC1 activation.[1] | Co-immunoprecipitation[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections provide detailed protocols for key experiments used to study the ZMYND19-tubulin interaction.
Co-Immunoprecipitation of ZMYND19 and Tubulin
This protocol describes the co-immunoprecipitation of endogenous or overexpressed ZMYND19 with tubulin from cell lysates, followed by detection via Western blotting.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against ZMYND19 (for immunoprecipitation)
-
Antibody against α-tubulin or β-tubulin (for Western blotting)
-
Control IgG antibody (isotype matched)
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Scrape cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the lysate.
-
Incubate a defined amount of protein lysate (e.g., 1 mg) with the anti-ZMYND19 antibody or control IgG overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of cold wash buffer.
-
-
Elution and Western Blotting:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 2X SDS-PAGE sample buffer and boil for 5-10 minutes to elute the protein complexes.
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform Western blotting using an anti-tubulin antibody to detect the co-immunoprecipitated tubulin. An anti-ZMYND19 antibody should be used on a parallel blot to confirm the immunoprecipitation of the bait protein.
-
Microtubule Co-sedimentation Assay
This assay is used to determine if a protein binds to polymerized microtubules.
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
General Tubulin Buffer (GTB: 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP (100 mM stock)
-
Taxol (10 mM stock in DMSO)
-
Cushion buffer (e.g., GTB with 60% glycerol)
-
Purified recombinant ZMYND19 protein
-
SDS-PAGE gels and Coomassie stain or Western blotting reagents
Procedure:
-
Microtubule Polymerization:
-
Resuspend purified tubulin in ice-cold GTB to a final concentration of 2-5 mg/mL.
-
Add GTP to a final concentration of 1 mM.
-
Incubate at 37°C for 30 minutes to induce polymerization.
-
Add Taxol to a final concentration of 20 µM to stabilize the microtubules.
-
Incubate for another 15-30 minutes at 37°C.
-
-
Binding Reaction:
-
In separate tubes, mix a constant concentration of polymerized microtubules (e.g., 2 µM) with increasing concentrations of purified ZMYND19 protein.
-
Include a control with ZMYND19 protein alone (no microtubules) to check for protein precipitation.
-
Incubate the mixtures at room temperature for 30 minutes.
-
-
Sedimentation:
-
Layer each reaction mixture over a cushion of warm cushion buffer in an ultracentrifuge tube.
-
Centrifuge at 100,000 x g for 30 minutes at 25°C.
-
-
Analysis:
-
Carefully collect the supernatant from the top of the cushion.
-
Aspirate the remaining supernatant and the cushion.
-
Resuspend the pellet (containing microtubules and bound proteins) in SDS-PAGE sample buffer.
-
Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE followed by Coomassie staining or Western blotting for ZMYND19. The amount of ZMYND19 in the pellet fraction indicates its binding to microtubules.
-
Signaling Pathways and Cellular Processes
Regulation of mTORC1 Signaling
ZMYND19, along with its interacting partner MKLN1, acts as a negative regulator of the mTORC1 signaling pathway.[1][4][5][6][7] Both proteins are substrates of the CTLH E3 ubiquitin ligase complex.[1] Upon accumulation (e.g., following inhibition of the CTLH complex), ZMYND19 and MKLN1 associate with the lysosomal membrane where they bind to Raptor, a key component of the mTORC1 complex, and the RagA/C GTPases.[1] This interaction inhibits the late stages of mTORC1 activation.[1]
Potential Role in Dynein Pre-assembly
While a direct role for ZMYND19 in dynein pre-assembly has not been definitively established, its paralog, ZMYND10, is a known dynein axonemal assembly factor (DNAAF).[8][9][10] ZMYND10 acts as a co-chaperone, facilitating the maturation of dynein heavy chains in the cytoplasm before their transport into the cilia.[8] Given the sequence similarity and shared MYND domain, it is plausible that ZMYND19 may have a similar or complementary role in certain cellular contexts.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the interaction between ZMYND19 and tubulin.
Conclusion and Future Directions
The interaction between ZMYND19 and tubulin is a critical area of investigation with the potential to uncover novel mechanisms of cytoskeletal regulation and its intersection with cellular signaling. While the direct binding has been established, the field currently lacks quantitative data to fully characterize this interaction. Future research should focus on determining the binding affinity and kinetics of the ZMYND19-tubulin interaction using biophysical techniques. Elucidating the precise structural details of the ZMYND19 MYND domain in complex with tubulin through X-ray crystallography or cryo-electron microscopy will provide invaluable insights for structure-based drug design. Furthermore, delineating the specific role of ZMYND19 in dynein pre-assembly, in parallel to ZMYND10, will clarify its function in ciliopathies and other related disorders. A deeper understanding of how the ZMYND19-tubulin interaction is regulated and how it influences microtubule dynamics will pave the way for novel therapeutic interventions targeting a range of diseases, from cancer to developmental disorders.
References
- 1. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and functional analysis of the MYND domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gene - ZMYND19 [maayanlab.cloud]
- 4. [PDF] The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane | Semantic Scholar [semanticscholar.org]
- 5. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane. | Broad Institute [broadinstitute.org]
- 8. ZMYND10 functions in a chaperone relay during axonemal dynein assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ZMYND10 functions in a chaperone relay during axonemal dynein assembly | eLife [elifesciences.org]
- 10. ZMYND10 stabilizes intermediate chain proteins in the cytoplasmic pre-assembly of dynein arms | PLOS Genetics [journals.plos.org]
Negative Regulation of mTORC1 by ZMYND19: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The mechanistic target of rapamycin complex 1 (mTORC1) is a critical regulator of cell growth, proliferation, and metabolism, making it a key target in drug development, particularly in oncology. Recent findings have identified ZMYND19 as a novel negative regulator of mTORC1 signaling. This technical guide provides an in-depth overview of the molecular mechanisms underpinning this regulation, focusing on the key findings from the seminal study by Wang et al. (2024). We present a synthesis of the signaling pathway, quantitative data from key experiments, and detailed experimental protocols to enable further research and drug discovery efforts targeting this pathway.
Introduction to ZMYND19 and its Role in mTORC1 Signaling
The C-terminal to LisH (CTLH) E3 ubiquitin ligase complex is an evolutionary conserved protein assembly. While its role in lower eukaryotes like yeast involves the regulation of gluconeogenesis, its functions in higher organisms are less understood. A pivotal study has recently elucidated a novel role for the CTLH complex in mammalian cells: the regulation of mTORC1 activity through its substrates, ZMYND19 (Zinc Finger MYND-Type Containing 19) and MKLN1 (Muskelin 1).[1][2][3]
Under normal cellular conditions, the CTLH complex targets ZMYND19 and MKLN1 for proteasomal degradation, thereby maintaining low intracellular levels of these proteins. However, upon perturbation of the CTLH complex, such as through the knockout of its catalytic subunit MAEA, ZMYND19 and MKLN1 accumulate.[1][3] This accumulation leads to the formation of a ZMYND19/MKLN1 complex that localizes to the lysosomal membrane, the primary site of mTORC1 activation.[1][2][3]
At the lysosome, the ZMYND19/MKLN1 complex interacts with core components of the mTORC1 signaling machinery, specifically Raptor and the RagA/C GTPases.[1][2][3] This interaction does not prevent the recruitment of mTORC1 to the lysosome but instead inhibits a subsequent, late-stage step in its activation cascade.[1][2][3] This inhibitory mechanism is independent of the well-characterized tuberous sclerosis complex (TSC), highlighting a novel branch of mTORC1 regulation.[1][2][3]
The zinc finger domain of ZMYND19 has been identified as a critical structural element for its interaction with Raptor.[1] The precise molecular details of how the ZMYND19/MKLN1 complex impedes the final activation of mTORC1 are an area of active investigation, but it is hypothesized to interfere with the ability of mTORC1 to engage with its substrates.
This guide will further dissect the experimental evidence for this novel regulatory pathway, providing quantitative data and detailed methodologies to facilitate its study and exploration as a potential therapeutic target.
Signaling Pathway and Experimental Workflows
The ZMYND19-Mediated mTORC1 Inhibitory Pathway
The following diagram illustrates the signaling cascade leading to mTORC1 inhibition upon the accumulation of ZMYND19 and MKLN1.
Caption: ZMYND19/MKLN1-mediated mTORC1 inhibition pathway.
Experimental Workflow for Investigating ZMYND19-mTORC1 Interaction
The diagram below outlines a typical experimental workflow to validate the interaction between ZMYND19 and mTORC1 components.
Caption: Workflow for ZMYND19 and Raptor co-immunoprecipitation.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the study by Wang et al. (2024), demonstrating the inhibitory effect of ZMYND19 and MKLN1 on mTORC1 signaling.
Table 1: Proteomic Analysis of Protein Abundance Changes upon MAEA Knockout
| Protein | Log2 Fold Change (MAEA KO vs. Control) | Adjusted p-value |
| ZMYND19 | Significantly Increased | < 0.05 |
| MKLN1 | Significantly Increased | < 0.05 |
| MAEA | Significantly Decreased | < 0.05 |
Note: Specific numerical fold changes and p-values should be extracted from the source publication's supplementary data.
Table 2: Effect of ZMYND19/MKLN1 Expression on mTORC1 Activity
| Condition | Relative p-S6K (T389) Phosphorylation | Relative p-4E-BP1 (T37/46) Phosphorylation |
| Control (GFP) | 100% | 100% |
| ZMYND19 alone | Moderately Decreased | Moderately Decreased |
| MKLN1 alone | Mildly Decreased | Mildly Decreased |
| ZMYND19 + MKLN1 | Significantly Decreased | Significantly Decreased |
Note: Values are qualitative summaries. Precise quantification from densitometry of western blots in the source paper is required for exact percentages.
Table 3: Cell Viability upon MAEA Knockout and Rescue
| Cell Line | Treatment | Relative Cell Viability |
| YCCEL1 MAEA KO | Alpelisib | Significantly Decreased |
| YCCEL1 MAEA KO + ZMYND19 KO | Alpelisib | No significant rescue |
| YCCEL1 MAEA KO + MKLN1 KO | Alpelisib | No significant rescue |
| YCCEL1 MAEA KO + ZMYND19/MKLN1 DKO | Alpelisib | Significantly Rescued |
Note: This table summarizes the findings that double knockout of ZMYND19 and MKLN1 rescues the synthetic lethality of MAEA knockout and PI3K inhibition.
Detailed Experimental Protocols
The following are detailed protocols for key experiments adapted from Wang et al. (2024).
Co-Immunoprecipitation (Co-IP) of FLAG-ZMYND19 and MYC-Raptor
-
Cell Culture and Transfection:
-
Seed HEK293T cells in 10 cm dishes to reach 70-80% confluency on the day of transfection.
-
Co-transfect cells with plasmids encoding FLAG-tagged ZMYND19 and MYC-tagged Raptor using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions.
-
Incubate for 24-48 hours post-transfection.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 1 mL of ice-cold IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C on a rotator.
-
Incubate the pre-cleared lysate with anti-FLAG antibody-conjugated magnetic beads overnight at 4°C on a rotator.
-
-
Washing and Elution:
-
Wash the beads three times with 1 mL of IP lysis buffer.
-
Elute the protein complexes by boiling the beads in 2x Laemmli sample buffer for 5 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE on a 4-20% gradient gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the MYC-tag and FLAG-tag overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
CRISPR-Cas9 Mediated Knockout of ZMYND19 and MKLN1
-
sgRNA Design and Cloning:
-
Design and clone sgRNAs targeting the exons of ZMYND19 and MKLN1 into a lentiCRISPRv2 vector.
-
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the lentiCRISPRv2 construct and packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
-
Transduction and Selection:
-
Transduce the target cell line (e.g., YCCEL1) with the lentivirus.
-
Select for transduced cells using puromycin.
-
-
Validation of Knockout:
-
Confirm the knockout of the target proteins by Western blot analysis and/or Sanger sequencing of the targeted genomic locus.
-
Lysosomal Enrichment by Immunoprecipitation
-
Cell Culture and Lysis:
-
Culture cells stably expressing a lysosomal marker tagged with an affinity tag (e.g., TMEM192-FLAG).
-
Harvest and lyse the cells in a hypotonic buffer to maintain organelle integrity.
-
-
Lysosome Immunoprecipitation:
-
Incubate the cell lysate with anti-FLAG magnetic beads to capture the lysosomes.
-
-
Washing and Analysis:
-
Wash the beads with lysis buffer to remove non-specifically bound proteins.
-
Analyze the enriched lysosomal fraction by Western blotting for ZMYND19, MKLN1, and mTORC1 components.
-
Conclusion and Future Directions
The identification of ZMYND19 as a negative regulator of mTORC1 at the lysosome opens up new avenues for both basic research and therapeutic development. This novel, TSC-independent mechanism of mTORC1 inhibition provides a potential new node for intervention in diseases characterized by hyperactive mTORC1 signaling, such as certain cancers.
Future research should focus on:
-
Elucidating the precise molecular mechanism by which the ZMYND19/MKLN1 complex inhibits the final activation step of mTORC1.
-
Investigating the physiological and pathological contexts in which the CTLH-ZMYND19/MKLN1 axis is active.
-
Exploring the potential for developing small molecules or biologics that modulate the interaction between ZMYND19 and Raptor or stabilize the ZMYND19/MKLN1 complex to inhibit mTORC1.
This technical guide provides a comprehensive foundation for researchers and drug developers to delve into the exciting new biology of ZMYND19-mediated mTORC1 regulation. The provided data summaries, pathway diagrams, and detailed protocols are intended to accelerate further investigation into this promising area of cell signaling and therapeutic targeting.
References
Methodological & Application
Application Notes and Protocols for Studying ZMYND19 Gene Expression
These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals interested in studying the expression and function of the ZMYND19 gene, also known as MIZIP (Melanin-concentrating hormone receptor 1-interacting zinc-finger protein).
Introduction to ZMYND19
ZMYND19 is a protein-coding gene that encodes a MYND zinc finger domain-containing protein. This protein has been identified as an important regulatory molecule in cellular signaling. Notably, ZMYND19 interacts with the C-terminus of the melanin-concentrating hormone receptor 1 (MCHR1) and tubulin, suggesting its involvement in G-protein coupled receptor (GPCR) signaling and microtubule dynamics. Recent studies have also revealed a critical role for ZMYND19, in complex with MKLN1, as a negative regulator of the mTORC1 signaling pathway at the lysosomal membrane.
Dysregulation of ZMYND19 expression may be implicated in various pathological conditions, including cancer. Therefore, detailed analysis of its expression at both the mRNA and protein levels is crucial for understanding its physiological and pathological roles.
Data Presentation: ZMYND19 Gene and Protein Expression
Quantitative data on ZMYND19 expression is summarized below to provide a baseline for experimental design.
Table 1: Relative mRNA Expression of ZMYND19 in Human Tissues
| Tissue | Relative mRNA Expression Level | Data Source |
| Testis | High | GeneCards, The Human Protein Atlas |
| Brain | Moderate | GeneCards, The Human Protein Atlas |
| Pancreas | Moderate | The Human Protein Atlas |
| Stomach | Moderate | The Human Protein Atlas |
| Placenta | Low | The Human Protein Atlas |
| Heart | Low | The Human Protein Atlas |
| Liver | Low | The Human Protein Atlas |
| Skeletal Muscle | Low | The Human Protein Atlas |
| Kidney | Low | The Human Protein Atlas |
Expression levels are qualitative summaries from publicly available databases and may vary based on the specific detection method and sample preparation.
Table 2: Subcellular Localization of ZMYND19 Protein
| Subcellular Location | Evidence |
| Cytoplasm | UniProtKB/Swiss-Prot |
| Cell membrane (Peripheral) | UniProtKB/Swiss-Prot |
| Golgi apparatus | The Human Protein Atlas |
| Vesicles | The Human Protein Atlas |
| Lysosomes | ResearchGate |
Experimental Protocols
Detailed methodologies for key experiments to study ZMYND19 gene expression are provided below.
Quantitative Real-Time PCR (qPCR) for ZMYND19 mRNA Expression
This protocol outlines the steps for quantifying ZMYND19 mRNA levels in a given sample.
3.1.1. Materials
-
RNA extraction kit (e.g., TRIzol, RNeasy Kit)
-
cDNA synthesis kit (e.g., SuperScript II Reverse Transcriptase)
-
SYBR Green qPCR master mix
-
Forward and reverse primers for human ZMYND19 (Custom synthesized)
-
Forward and reverse primers for a reference gene (e.g., GAPDH, ACTB)
-
Nuclease-free water
-
qPCR instrument
3.1.2. Primer Design
Design primers that span an exon-exon junction to avoid amplification of genomic DNA.
-
Forward Primer (Example): 5'-AGCTTTGTGGACCTCCGGCT-3'
-
Reverse Primer (Example): 5'-ACACAGCCGTGCCATTGTGG-3'
Note: Primer sequences should be validated for specificity and efficiency before use.
3.1.3. Protocol
-
RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 20 µL final volume as follows:
-
10 µL 2x SYBR Green qPCR Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA template (diluted 1:10)
-
6 µL Nuclease-free water
-
-
qPCR Cycling Conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt Curve Analysis
-
-
Data Analysis: Calculate the relative expression of ZMYND19 using the 2-ΔΔCt method, normalizing to the reference gene.
Western Blotting for ZMYND19 Protein Expression
This protocol describes the detection and semi-quantification of ZMYND19 protein.
3.2.1. Materials
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
4-12% Bis-Tris polyacrylamide gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit polyclonal anti-ZMYND19 (e.g., Novus Biologicals NBP1-79414, Sigma-Aldrich SAB2103038)
-
HRP-conjugated secondary antibody (anti-rabbit)
-
Chemiluminescent substrate
-
Imaging system
3.2.2. Protocol
-
Protein Extraction: Lyse cells or tissues in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer at 95°C for 5 minutes. Separate the proteins on a 4-12% Bis-Tris gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-ZMYND19 antibody (diluted in blocking buffer, e.g., 1:1000) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. The expected molecular weight of ZMYND19 is approximately 26.4 kDa.
Immunohistochemistry (IHC) for ZMYND19 Protein Localization
This protocol allows for the visualization of ZMYND19 protein expression and localization within tissue sections.
3.3.1. Materials
-
Paraffin-embedded tissue sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide solution (3%)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit polyclonal anti-ZMYND19 (e.g., Atlas Antibodies HPA020642, Thermo Fisher Scientific PA5-54252)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
3.3.2. Protocol
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating slides in citrate buffer (pH 6.0) at 95-100°C for 20 minutes.
-
Peroxidase Blocking: Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10 minutes.
-
Blocking: Block non-specific antibody binding with 5% normal goat serum for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary anti-ZMYND19 antibody (diluted in blocking solution) overnight at 4°C.
-
Washing: Wash slides three times with PBS.
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody for 30 minutes.
-
Enzyme Conjugate Incubation: Incubate with streptavidin-HRP conjugate for 30 minutes.
-
Chromogen Detection: Develop the signal with DAB substrate.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and mount with a permanent mounting medium.
-
Imaging: Analyze the slides under a microscope. Strong positivity in the cytoplasm and/or membrane of cells indicates ZMYND19 expression.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the known signaling pathways involving ZMYND19.
Caption: Negative regulation of mTORC1 signaling by ZMYND19/MKLN1.
Caption: ZMYND19 interaction with MCHR1 and tubulin.
Experimental Workflow Diagram
The following diagram outlines a general workflow for studying ZMYND19 gene expression.
Caption: Workflow for ZMYND19 gene expression analysis.
Application Notes and Protocols for Commercially Available ZMYND19 Antibodies
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of commercially available antibodies targeting the Zinc Finger MYND-Type Containing 19 (ZMYND19) protein. It includes a summary of available antibodies, their validated applications, and detailed protocols for their use in key immunoassays. Additionally, it outlines the known signaling pathways involving ZMYND19 to provide a broader context for experimental design and data interpretation.
ZMYND19: An Overview
ZMYND19, also known as MIZIP (MCH-R1-Interacting Zinc finger protein), is a protein that plays a role in cellular signaling. In humans, the canonical ZMYND19 protein has a reported length of 227 amino acids and a molecular weight of approximately 26.4 kDa.[1] Its subcellular localization has been observed in the cell membrane and cytoplasm.[1] ZMYND19 is reportedly expressed in various tissues, including the brain, testis, placenta, heart, liver, skeletal muscle, kidney, and stomach.[1]
Functionally, ZMYND19 is implicated as a regulatory molecule in G-protein coupled receptor (GPCR) signaling, specifically involving the melanin-concentrating hormone receptor 1 (MCHR1), also known as GPR24.[1] More recent research has also identified ZMYND19 as a substrate of the CTLH E3 ubiquitin ligase complex, where it acts as a negative regulator of the mTORC1 signaling pathway at the lysosomal membrane.
Commercially Available ZMYND19 Antibodies
A variety of polyclonal and monoclonal antibodies targeting ZMYND19 are commercially available from several suppliers. These antibodies have been validated for use in a range of applications, including Western Blot (WB), Immunohistochemistry (IHC), Immunoprecipitation (IP), Immunofluorescence (IF), and ELISA. The following tables summarize the key quantitative data for a selection of these antibodies.
Table 1: ZMYND19 Antibody Specifications
| Supplier | Catalog Number | Host | Clonality | Recommended Applications |
| Thermo Fisher Scientific | PA5-54252 | Rabbit | Polyclonal | WB, ICC/IF |
| Novus Biologicals | NBP1-79414 | Rabbit | Polyclonal | WB |
| Sigma-Aldrich | SAB1408252 | Mouse | Polyclonal | WB |
| antibodies-online.com | ABIN928445 | Rabbit | Polyclonal | WB |
| Creative Biolabs | CBFYM-3187 | Mouse | Recombinant | WB, ELISA, IF, IP |
| MyBioSource.com | MBS286578 | N/A | N/A | ELISA Kit |
Table 2: Recommended Dilutions for ZMYND19 Antibodies
| Application | Supplier | Catalog Number | Recommended Dilution |
| Western Blot | Thermo Fisher Scientific | PA5-54252 | 0.25-2 µg/mL |
| Western Blot | Novus Biologicals | NBP1-79414 | 1.0 µg/mL (titration of 0.2-1 µg/ml suggested) |
| Western Blot | Sigma-Aldrich | SAB1408252 | 1 µg/mL[2] |
| Western Blot | antibodies-online.com | ABIN928445 | 0.2-1 µg/mL[3] |
| Immunofluorescence | Thermo Fisher Scientific | PA5-54252 | Assay dependent |
Signaling Pathways Involving ZMYND19
ZMYND19 has been identified as a component of at least two distinct signaling pathways, highlighting its potential role in regulating cellular metabolism and growth.
GPR24/MCH-R1 Signaling Pathway
ZMYND19 was initially identified through its interaction with the C-terminus of the melanin-concentrating hormone receptor 1 (MCHR1), a G-protein coupled receptor. This interaction suggests a role for ZMYND19 in modulating MCHR1 signaling, which is involved in the regulation of energy homeostasis.
Negative Regulation of mTORC1 Signaling
Recent studies have revealed that ZMYND19, along with MKLN1, acts as a substrate for the CTLH E3 ubiquitin ligase complex. When not targeted for degradation, ZMYND19 and MKLN1 accumulate and associate with the lysosome to inhibit the mechanistic target of rapamycin complex 1 (mTORC1). This inhibition occurs at a late stage of mTORC1 activation and is independent of the tuberous sclerosis complex (TSC). This positions ZMYND19 as a negative regulator of mTORC1, a central kinase that controls cell growth, proliferation, and metabolism.
Experimental Protocols
The following are detailed protocols for the application of ZMYND19 antibodies in Western Blotting, Immunohistochemistry, and Immunoprecipitation. These are general guidelines, and optimization may be required for specific experimental conditions and antibody lots.
General Experimental Workflow
Western Blot Protocol
This protocol provides a standard procedure for detecting ZMYND19 in total cell lysates or tissue homogenates.
Materials:
-
ZMYND19 primary antibody
-
HRP-conjugated secondary antibody
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA kit)
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Lyse cells or tissues in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load samples and a molecular weight marker onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the ZMYND19 primary antibody in blocking buffer to the recommended concentration (e.g., 1 µg/mL).
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with wash buffer.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
-
Washing:
-
Repeat the washing step as in step 6.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Sections
This protocol describes the detection of ZMYND19 in formalin-fixed, paraffin-embedded tissue sections.
Materials:
-
ZMYND19 primary antibody
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking serum
-
Wash buffer (e.g., PBS)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the sections by sequential immersion in decreasing concentrations of ethanol, followed by water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in antigen retrieval solution and heating (e.g., in a pressure cooker or water bath).
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.
-
Rinse with wash buffer.
-
-
Blocking:
-
Incubate sections with blocking serum for 30 minutes to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the ZMYND19 primary antibody to the optimal concentration in a suitable diluent.
-
Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash slides three times with wash buffer.
-
-
Secondary Antibody Incubation:
-
Incubate sections with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
-
Washing:
-
Repeat the washing step.
-
-
Enzyme Conjugate Incubation:
-
Incubate sections with streptavidin-HRP for 30 minutes.
-
-
Washing:
-
Repeat the washing step.
-
-
Chromogen Development:
-
Incubate sections with DAB substrate until the desired stain intensity develops.
-
Rinse with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate the sections through increasing concentrations of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Immunoprecipitation (IP) Protocol
This protocol is for the enrichment of ZMYND19 from cell lysates.
Materials:
-
ZMYND19 primary antibody
-
Protein A/G agarose or magnetic beads
-
Cell lysis buffer (non-denaturing, e.g., Triton X-100 based)
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., low pH glycine buffer or Laemmli sample buffer)
-
Microcentrifuge tubes
Procedure:
-
Lysate Preparation:
-
Prepare cell lysate using a non-denaturing lysis buffer.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C, then centrifuging and collecting the supernatant.
-
-
Immunocomplex Formation:
-
Add the ZMYND19 primary antibody to the pre-cleared lysate (typically 1-5 µg per 500 µg of total protein).
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Capture of Immunocomplex:
-
Add equilibrated protein A/G beads to the lysate-antibody mixture.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer.
-
-
Elution:
-
Elute the immunoprecipitated ZMYND19 from the beads.
-
For analysis by Western Blot, resuspend the beads in Laemmli sample buffer and boil for 5 minutes.
-
For functional assays, use a non-denaturing elution buffer.
-
-
-
Analysis:
-
Analyze the eluted proteins by Western Blotting or other downstream applications.
-
ELISA Protocol (General Guideline for Sandwich ELISA)
This is a general guideline for a sandwich ELISA, as would be typical for an ELISA kit. Refer to the specific manufacturer's protocol for the ZMYND19 ELISA kit you are using.
Materials:
-
ZMYND19 ELISA kit (containing pre-coated plate, detection antibody, standards, HRP conjugate, substrate, and stop solution)
-
Wash buffer
-
Sample diluent
-
Microplate reader
Procedure:
-
Standard and Sample Preparation:
-
Reconstitute and prepare a serial dilution of the ZMYND19 standard as per the kit instructions.
-
Dilute samples in the provided sample diluent.
-
-
Incubation:
-
Add standards and samples to the appropriate wells of the pre-coated microplate.
-
Incubate as recommended (e.g., 2 hours at 37°C).
-
-
Washing:
-
Aspirate the liquid from each well and wash the plate multiple times with wash buffer.
-
-
Detection Antibody Incubation:
-
Add the biotinylated detection antibody to each well.
-
Incubate as recommended (e.g., 1 hour at 37°C).
-
-
Washing:
-
Repeat the washing step.
-
-
HRP Conjugate Incubation:
-
Add the HRP-streptavidin conjugate to each well.
-
Incubate as recommended (e.g., 1 hour at 37°C).
-
-
Washing:
-
Repeat the washing step.
-
-
Substrate Development:
-
Add the TMB substrate to each well.
-
Incubate in the dark at 37°C until color develops.
-
-
Reaction Termination:
-
Add the stop solution to each well.
-
-
Measurement:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve and calculate the concentration of ZMYND19 in the samples.
-
References
Protocol for Western Blotting Detection of ZMYND19
Application Note for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the detection of the protein ZMYND19 (Zinc finger MYND-type containing 19) using Western blotting. ZMYND19, also known as MIZIP, has a predicted molecular weight of approximately 26.4 kDa. It has been identified in the cytoplasm, cell membrane, Golgi apparatus, and vesicles.[1] Functionally, ZMYND19 is implicated as a regulatory molecule in GPR24/MCH-R1 signaling and has been shown to negatively regulate mTORC1 at the lysosomal membrane.[2][3][4][5][6][7]
Experimental Protocols
This protocol outlines the key steps for successful Western blotting of ZMYND19, from sample preparation to signal detection.
Sample Preparation: Cell Lysis
For optimal results, it is recommended to use a RIPA (Radioimmunoprecipitation assay) buffer for whole-cell extracts.[8][2]
RIPA Lysis Buffer Composition:
| Component | Concentration | Purpose |
| Tris-HCl, pH 7.4 | 20 mM | Buffering agent |
| NaCl | 150 mM | Prevents non-specific protein aggregation |
| EDTA | 1 mM | Chelating agent |
| Triton X-100 | 1% | Non-ionic detergent for protein extraction |
| Sodium deoxycholate | 1% | Ionic detergent for protein extraction |
| SDS | 0.1% | Ionic detergent to denature proteins |
| Protease Inhibitor Cocktail | 1X | Prevents protein degradation |
| Phosphatase Inhibitor Cocktail | 1X | Prevents dephosphorylation |
Note: Add protease and phosphatase inhibitors fresh to the lysis buffer immediately before use.
Procedure:
-
Culture cells to approximately 80% confluency.
-
Place the culture dish on ice and wash the cells twice with ice-cold 1X Phosphate Buffered Saline (PBS).
-
Aspirate the PBS and add an appropriate volume of ice-cold RIPA buffer (e.g., 500 µL for a 10 cm dish).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[9]
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration using a suitable protein assay (e.g., BCA assay).
-
Add 4X Laemmli sample buffer to the desired amount of protein (typically 20-30 µg per lane) and boil at 95-100°C for 5 minutes.
SDS-PAGE
For a protein of ~26 kDa like ZMYND19, a 12% polyacrylamide gel is recommended for optimal resolution.[10]
Procedure:
-
Assemble the electrophoresis apparatus.
-
Load 20-30 µg of the prepared protein samples and a pre-stained protein ladder into the wells of the gel.
-
Run the gel in 1X SDS-PAGE running buffer. Start at 80V until the samples enter the resolving gel, then increase to 120-150V.[10][11]
-
Continue electrophoresis until the dye front reaches the bottom of the gel.
Protein Transfer
Transfer of proteins from the gel to a polyvinylidene difluoride (PVDF) membrane is recommended due to its high protein binding capacity.[3]
Procedure:
-
Activate the PVDF membrane by incubating it in 100% methanol for 30 seconds, followed by a brief rinse in deionized water and equilibration in 1X transfer buffer.[12]
-
Assemble the transfer stack (sandwich) according to the manufacturer's instructions for your transfer apparatus (wet or semi-dry). Ensure no air bubbles are trapped between the gel and the membrane.
-
Perform the transfer. Recommended conditions are provided in the table below.
| Transfer Method | Voltage/Current | Duration | Temperature |
| Wet Transfer | 100 V | 60 minutes | 4°C |
| Semi-Dry Transfer | 25 V | 30-45 minutes | Room Temperature |
Immunoblotting
Blocking:
-
After transfer, wash the membrane briefly with 1X Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.[13][14]
Blocking Buffer Options:
| Blocking Agent | Concentration | Buffer | Notes |
| Non-fat Dry Milk | 5% (w/v) | TBST | A common and effective blocking agent. |
| Bovine Serum Albumin (BSA) | 3-5% (w/v) | TBST | Recommended for detecting phosphorylated proteins.[15][16] |
Antibody Incubation:
-
Dilute the primary antibody against ZMYND19 in the blocking buffer at the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[1][13][17][18]
-
Wash the membrane three times for 5-10 minutes each with TBST.[13]
-
Dilute the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[1][13][17]
-
Wash the membrane three times for 5-10 minutes each with TBST.
Signal Detection
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
Data Presentation
Quantitative Parameters for ZMYND19 Western Blotting
| Parameter | Recommended Value/Range |
| Sample Loading | |
| Protein Amount per Lane | 20-30 µg |
| SDS-PAGE | |
| Acrylamide Percentage | 12% |
| Running Voltage | 80V (stacking), 120-150V (resolving) |
| Transfer | |
| Membrane Type | PVDF (0.2 µm or 0.45 µm pore size) |
| Wet Transfer | 100 V for 60 minutes at 4°C |
| Semi-Dry Transfer | 25 V for 30-45 minutes at RT |
| Immunoblotting | |
| Blocking Time | 1 hour at Room Temperature |
| Primary Antibody Incubation | Overnight at 4°C |
| Secondary Antibody Incubation | 1 hour at Room Temperature |
Mandatory Visualizations
Experimental Workflow
Caption: A flowchart illustrating the major steps of the ZMYND19 Western blotting protocol.
ZMYND19 Signaling Pathway
Caption: A diagram showing the role of ZMYND19 in the negative regulation of the mTORC1 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. assaygenie.com [assaygenie.com]
- 3. Western Blot Transfer Methods | Thermo Fisher Scientific - US [thermofisher.com]
- 4. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane. | Broad Institute [broadinstitute.org]
- 6. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nsjbio.com [nsjbio.com]
- 9. addgene.org [addgene.org]
- 10. static.igem.org [static.igem.org]
- 11. bio-rad.com [bio-rad.com]
- 12. cobetter.com [cobetter.com]
- 13. Western Blot Antibody Staining & Detection [novusbio.com]
- 14. Western blotting guide: Part 4, Membrane blocking [jacksonimmuno.com]
- 15. bosterbio.com [bosterbio.com]
- 16. How to select the correct blocking buffer for Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 17. sinobiological.com [sinobiological.com]
- 18. Western blotting guide: Part 5, Primary Antibodies [jacksonimmuno.com]
Application Notes: Immunohistochemical Staining of ZMYND19
Introduction to ZMYND19
Zinc Finger MYND-Type Containing 19 (ZMYND19), also known as MIZIP (Melanin-Concentrating Hormone Receptor 1-Interacting Zinc Finger Protein), is a protein whose functions are an active area of investigation. Initially identified through its interaction with the C-terminus of the melanin-concentrating hormone receptor 1 (MCH-R1), it was suggested to play a role in GPR24/MCH-R1 signaling.[1][2][3] ZMYND19 has also been shown to associate with alpha and beta-tubulin, indicating a potential link between MCH-R1 and tubulin functions.[1][4][5]
More recent studies have revealed a significant role for ZMYND19 in cellular metabolic regulation. It has been identified as a substrate of the CTLH E3 ubiquitin ligase complex and acts as a negative regulator of the mTORC1 signaling pathway directly at the lysosomal membrane.[6] This function involves ZMYND19 associating with Raptor (a key component of the mTORC1 complex) and RagA/C GTPases to block a late stage of mTORC1 activation.[6]
Given its roles in receptor signaling and metabolic regulation, visualizing the localization and expression levels of ZMYND19 within tissues is critical for understanding its physiological and pathological significance. Immunohistochemistry (IHC) is an invaluable technique for this purpose, allowing for the spatial assessment of protein expression in the context of tissue architecture.
Principle of Immunohistochemistry (IHC)
Immunohistochemistry is a powerful method that utilizes the principle of specific antibody-antigen binding to detect the presence and location of proteins within tissue sections. The protocol involves a series of steps beginning with tissue preservation and sectioning, followed by retrieval of the antigenic epitope, which may be masked by fixation. A primary antibody specifically targeting the protein of interest (in this case, ZMYND19) is applied, followed by a secondary antibody that recognizes the primary antibody. This secondary antibody is typically conjugated to an enzyme (like horseradish peroxidase, HRP) or a fluorophore. For enzymatic detection, a substrate-chromogen solution is added, which reacts with the enzyme to produce a colored precipitate at the site of the antigen, allowing for visualization under a light microscope.[7][8]
Subcellular Localization
The subcellular localization of ZMYND19 has been reported in several compartments. Studies indicate its presence in the cytoplasm and associated with the cell membrane as a peripheral membrane protein.[5][9] Further characterization has localized it to the Golgi apparatus and vesicles.[10][11] Its function as an mTORC1 regulator also firmly places a subpopulation of ZMYND19 at the lysosomal membrane.[6]
Quantitative Data Summary
The following tables provide recommended starting parameters for ZMYND19 immunohistochemistry based on commercially available antibody datasheets and general IHC best practices. It is crucial to note that optimal conditions should be determined empirically by the end-user for each specific experimental setup.
Table 1: Recommended Antibody & Antigen Retrieval Conditions for Paraffin-Embedded Tissues
| Parameter | Recommendation | Source |
| Primary Antibody | Rabbit Polyclonal Anti-ZMYND19 | [11] |
| Working Concentration | 0.25-2 µg/mL | [11] |
| Incubation Time | 30-60 minutes at Room Temperature | [12] |
| Antigen Retrieval | Heat-Induced Epitope Retrieval (HIER) | [13] |
| HIER Solution | 0.01 M Citrate Buffer, pH 6.0 | [12] |
| HIER Protocol | Heat solution to boiling and maintain for 10 minutes | [12] |
Table 2: General Immunohistochemistry Troubleshooting
| Problem | Possible Cause | Suggested Solution | Source |
| No/Weak Staining | Primary antibody concentration too low | Increase antibody concentration or incubation time. | [14] |
| Epitope masked by fixation | Optimize antigen retrieval method (time, temperature, buffer). | [13][15] | |
| Improper antibody storage | Use a new antibody aliquot; always store as recommended. | [15][16] | |
| Tissue sections dried out | Keep slides moist throughout the entire staining procedure. | [16][17] | |
| High Background | Primary antibody concentration too high | Decrease antibody concentration or incubation time. | [14] |
| Inadequate blocking | Increase blocking time or use serum from the secondary antibody host species. | [13][14] | |
| Insufficient washing | Increase the duration and number of wash steps. | [13] | |
| Non-specific Staining | Inadequate deparaffinization | Use fresh xylene and increase deparaffinization time. | [17] |
| Endogenous peroxidase activity | Perform a peroxidase blocking step (e.g., H₂O₂ in methanol). | [12][13] |
Visualizations
Caption: Experimental workflow for immunohistochemical staining.
Caption: ZMYND19's role in the mTORC1 signaling pathway.
Detailed Protocol: IHC Staining of ZMYND19 on Paraffin-Embedded Sections
This protocol is a general guideline and may require optimization.
1. Materials and Reagents
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water (dH₂O)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Antigen Retrieval Buffer (0.01 M Sodium Citrate, pH 6.0)
-
Peroxidase Block (e.g., 3% H₂O₂ in methanol)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary Antibody: Rabbit anti-ZMYND19
-
Biotinylated Secondary Antibody (e.g., Goat anti-Rabbit-Biotin)
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) Substrate-Chromogen System
-
Hematoxylin (counterstain)
-
Mounting Medium (permanent, xylene-based)
-
Positive and negative control slides
2. Deparaffinization and Rehydration
-
Immerse slides in xylene: 2 changes, 5 minutes each.
-
Transfer slides to 100% ethanol: 2 changes, 3 minutes each.
-
Transfer slides to 95% ethanol: 1 change, 3 minutes.
-
Transfer slides to 70% ethanol: 1 change, 3 minutes.
-
Rinse slides thoroughly in running tap water, followed by dH₂O.
3. Antigen Retrieval (Heat-Induced)
-
Preheat a beaker of Antigen Retrieval Buffer (Citrate, pH 6.0) in a water bath or on a hot plate to 95-100°C.
-
Place slides into the hot buffer, ensuring they are fully submerged.
-
Incubate for 10-20 minutes at 95-100°C. Do not allow the solution to boil dry.
-
Remove the beaker from the heat and allow it to cool on the benchtop for at least 20 minutes with the slides remaining in the buffer.[12]
-
Rinse slides with PBS: 3 changes, 2 minutes each.
4. Blocking Endogenous Peroxidase
-
Incubate sections with Peroxidase Block for 10 minutes at room temperature to quench endogenous peroxidase activity.[12]
-
Rinse slides with PBS: 3 changes, 2 minutes each.
5. Blocking Non-Specific Binding
-
Incubate sections with Blocking Buffer for 10-30 minutes at room temperature.[13]
-
Gently tap off excess blocking buffer. Do not rinse.
6. Primary Antibody Incubation
-
Dilute the primary anti-ZMYND19 antibody to its optimal concentration (e.g., 0.25-2 µg/mL) in PBS or an appropriate antibody diluent.
-
Apply the diluted primary antibody to the tissue sections, ensuring complete coverage.
-
Incubate for 30-60 minutes at room temperature in a humidified chamber.
-
Rinse slides with PBS: 3 changes, 5 minutes each.
7. Secondary Antibody and Detection
-
Apply the biotinylated secondary antibody according to the manufacturer's instructions.
-
Incubate for 10-30 minutes at room temperature in a humidified chamber.
-
Rinse slides with PBS: 3 changes, 5 minutes each.
-
Apply the Streptavidin-HRP conjugate.
-
Incubate for 10-30 minutes at room temperature.
-
Rinse slides with PBS: 3 changes, 5 minutes each.
8. Chromogen Development
-
Prepare the DAB substrate-chromogen solution immediately before use according to the kit instructions.
-
Apply the DAB solution to the sections and incubate for 5-10 minutes, or until a brown precipitate is visible. Monitor development under a microscope.
-
Stop the reaction by immersing the slides in dH₂O.
9. Counterstaining
-
Immerse slides in Hematoxylin for 30-60 seconds.
-
Rinse thoroughly in running tap water until the water runs clear.
-
"Blue" the sections by dipping them in a weak alkaline solution (e.g., Scott's Tap Water Substitute or 0.1% ammonia water) for 30 seconds, then rinse with tap water.
10. Dehydration and Mounting
-
Dehydrate the sections through a reversed ethanol series: 70%, 95%, 100% (2 changes), 2 minutes each.
-
Clear the sections in xylene: 2 changes, 3 minutes each.
-
Apply a coverslip using a permanent mounting medium. Allow to dry completely before analysis.
11. Interpretation Examine slides under a light microscope. ZMYND19-positive staining will appear as a brown precipitate, while cell nuclei will be stained blue by the hematoxylin. The intensity and subcellular localization of the staining should be evaluated relative to positive and negative controls. A negative control slide (processed without the primary antibody) should show no specific staining.[14]
References
- 1. ZMYND19 zinc finger MYND-type containing 19 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. ZMYND19 Gene: Function, Research, and Clinical Significance [learn.mapmygenome.in]
- 4. Gene - ZMYND19 [maayanlab.cloud]
- 5. genecards.org [genecards.org]
- 6. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. static.fishersci.eu [static.fishersci.eu]
- 8. merckmillipore.com [merckmillipore.com]
- 9. biocompare.com [biocompare.com]
- 10. ZMYND19 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 11. ZMYND19 Polyclonal Antibody (PA5-54252) [thermofisher.com]
- 12. Immunohistochemistry Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Immunohistochemistry Troubleshooting | Antibodies.com [antibodies.com]
- 15. Immunohistochemistry: R&D Systems [rndsystems.com]
- 16. Immunohistochemistry Troubleshooting | Tips & Tricks [stressmarq.com]
- 17. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for ZMYND19 Immunoprecipitation
These application notes provide a detailed protocol for the immunoprecipitation of ZMYND19, a zinc finger MYND domain-containing protein. This document is intended for researchers, scientists, and drug development professionals investigating the molecular interactions and cellular functions of ZMYND19.
Introduction
ZMYND19, also known as MIZIP, is a protein that has been implicated in various cellular processes. It has been identified as an interacting partner of the melanin-concentrating hormone receptor 1 (MCHR1) and tubulin.[1][2] More recent studies have revealed its role as a negative regulator of mTORC1 signaling at the lysosomal membrane, where it forms a complex with MKLN1 and interacts with components of the mTORC1 pathway, such as Raptor and RagA/C.[3][4][5] Given its involvement in these critical signaling pathways, studying its protein-protein interactions through techniques like immunoprecipitation is crucial for elucidating its precise cellular functions.
This protocol provides a step-by-step guide for the immunoprecipitation of endogenous or overexpressed ZMYND19 from cell lysates.
Quantitative Data Summary
Successful immunoprecipitation of ZMYND19 should be confirmed by subsequent analysis, such as Western blotting. The following table provides a template for summarizing the quantitative data that should be collected from such an experiment.
| Sample | Total Protein (mg/mL) | ZMYND19 Input (Relative Units) | Immunoprecipitated ZMYND19 (Relative Units) | Co-immunoprecipitated Partner (Relative Units) | IP Efficiency (%) |
| Control IgG IP | |||||
| ZMYND19 IP |
-
Total Protein: Protein concentration of the cell lysate.
-
Input: A small fraction of the total cell lysate saved before the immunoprecipitation step to check for the presence of the protein of interest.
-
Immunoprecipitated ZMYND19: The amount of ZMYND19 successfully pulled down by the antibody.
-
Co-immunoprecipitated Partner: The amount of a known or suspected interacting protein that is pulled down with ZMYND19.
-
IP Efficiency (%): (Immunoprecipitated ZMYND19 / ZMYND19 Input) * 100
Experimental Protocol: ZMYND19 Immunoprecipitation
This protocol is a general guideline and may require optimization depending on the cell type and experimental conditions.
Materials and Reagents:
-
Cells expressing ZMYND19 (endogenously or via transfection)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer or a non-denaturing lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)
-
Anti-ZMYND19 antibody (primary antibody)
-
Normal rabbit or mouse IgG (isotype control)
-
Protein A/G magnetic beads or agarose beads
-
Wash Buffer (e.g., Lysis buffer with a lower detergent concentration or PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.5 or SDS-PAGE sample buffer)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
SDS-PAGE gels, buffers, and transfer system
-
Western blotting detection reagents
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (total cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G beads to the cell lysate.
-
Incubate with gentle rotation for 1 hour at 4°C.
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Transfer the supernatant to a new tube. This is the pre-cleared lysate.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add the primary anti-ZMYND19 antibody. For the negative control, add the same amount of isotype control IgG to a separate tube of lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture.
-
Incubate with gentle rotation for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation or with a magnetic rack.
-
Discard the supernatant.
-
Resuspend the beads in 1 mL of ice-cold wash buffer.
-
Repeat the wash step 3-4 times to remove non-specific binding proteins.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Elute the bound proteins by adding elution buffer and incubating for 5-10 minutes at room temperature.
-
Alternatively, for direct analysis by Western blot, resuspend the beads in 1X SDS-PAGE sample buffer and boil for 5-10 minutes.
-
Pellet the beads and collect the supernatant containing the immunoprecipitated proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against ZMYND19 and any suspected interacting partners.
-
Caption: Workflow for ZMYND19 Immunoprecipitation.
Signaling Pathway
ZMYND19 has been shown to be a substrate of the CTLH E3 ubiquitin ligase and acts as a negative regulator of the mTORC1 signaling pathway. It localizes to the lysosome and, along with MKLN1, inhibits mTORC1 activation.[3][4][5]
Caption: ZMYND19 in the mTORC1 Signaling Pathway.
References
- 1. genecards.org [genecards.org]
- 2. Gene - ZMYND19 [maayanlab.cloud]
- 3. [PDF] The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane. | Broad Institute [broadinstitute.org]
Application Notes and Protocols for CRISPR-Cas9 Mediated Knockout of ZMYND19
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the design and execution of a CRISPR-Cas9-mediated knockout of the Zinc Finger MYND-Type Containing 19 (ZMYND19) gene. ZMYND19, also known as MIZIP, is a protein involved in receptor signaling and microtubule dynamics and has been recently identified as a negative regulator of the mTORC1 signaling pathway.[1][2][3][4] These protocols are intended for researchers seeking to investigate the functional role of ZMYND19 in various cellular processes. Included are detailed methodologies for guide RNA (gRNA) design, delivery of CRISPR-Cas9 components into mammalian cells, selection of knockout clones, and validation of gene disruption at the genomic and protein levels.
Introduction to ZMYND19
ZMYND19 is a protein characterized by its MYND-type zinc finger domain. It was initially identified through its interaction with the melanin-concentrating hormone receptor 1 (MCHR1) and has also been shown to associate with tubulin.[5] Recent studies have unveiled a critical role for ZMYND19, in conjunction with MKLN1, as a substrate of the CTLH E3 ubiquitin ligase complex. Upon accumulation, ZMYND19 and MKLN1 associate with lysosomes to inhibit the mechanistic target of rapamycin complex 1 (mTORC1), a central regulator of cell growth and metabolism.[1][2][3][4] Knockout of ZMYND19 can, therefore, serve as a valuable tool to elucidate its role in these fundamental cellular signaling pathways.
Experimental Workflow Overview
The overall workflow for generating a ZMYND19 knockout cell line is a multi-step process that requires careful planning and execution. The key stages include the design of highly specific and efficient gRNAs, delivery of the CRISPR-Cas9 machinery into the target cells, isolation of single-cell clones, and rigorous validation to confirm the desired genetic modification.
Phase 1: Guide RNA Design and Vector Preparation
The success of a CRISPR-Cas9 experiment hinges on the design of effective gRNAs. For ZMYND19 knockout, it is recommended to target a constitutive exon early in the coding sequence to maximize the probability of generating a loss-of-function mutation. Online design tools are invaluable for this purpose.
Protocol 1.1: In Silico Design of gRNAs for Human ZMYND19
This protocol outlines the use of the Synthego CRISPR Design Tool to identify high-quality gRNA sequences.
-
Navigate to the Synthego CRISPR Design Tool.
-
Input Target Gene: Enter "ZMYND19" as the gene name and select "Homo sapiens (human)" as the species.
-
Select Target Exon: The tool will display the exon structure of the ZMYND19 gene. Prioritize gRNAs that target early exons (e.g., Exon 1 or 2) to increase the likelihood of a frameshift mutation that results in a premature stop codon.
-
Review gRNA Suggestions: The tool will provide a list of recommended gRNA sequences with on-target and off-target scores.[6][7]
-
Select Top Candidates: Choose 2-3 gRNAs with the highest on-target scores and lowest predicted off-target effects for experimental validation.[5][8][9][10]
Table 1: Example gRNA Design Parameters for ZMYND19
| Parameter | Recommendation | Rationale |
| Target Region | Early constitutive exon | Maximizes the chance of a frameshift mutation leading to a non-functional protein. |
| gRNA Length | 20 nucleotides | Standard length for S. pyogenes Cas9. |
| PAM Sequence | NGG | Protospacer Adjacent Motif for S. pyogenes Cas9. |
| On-Target Score | As high as possible | Predicts the cutting efficiency of the gRNA at the intended site. |
| Off-Target Score | As low as possible | Minimizes the risk of cleavage at unintended genomic locations. |
Protocol 1.2: Cloning gRNAs into a CRISPR-Cas9 Expression Vector
This protocol describes the cloning of designed gRNA oligonucleotides into a vector that co-expresses Cas9 and a puromycin resistance gene (e.g., pSpCas9(BB)-2A-Puro (PX459)).
-
Oligonucleotide Design: Order complementary oligonucleotides for each selected gRNA sequence with appropriate overhangs for cloning into the BbsI restriction site of the vector.
-
Phosphorylation and Annealing:
-
Set up the following reaction in a PCR tube:
-
Forward oligo (100 µM): 1 µL
-
Reverse oligo (100 µM): 1 µL
-
T4 DNA Ligase Buffer (10X): 1 µL
-
T4 Polynucleotide Kinase (PNK): 1 µL
-
Nuclease-free water: 6 µL
-
-
Incubate at 37°C for 30 minutes, then 95°C for 5 minutes, and ramp down to 25°C at 5°C/minute.
-
-
Vector Digestion and Ligation:
-
Set up the following reaction:
-
pSpCas9(BB)-2A-Puro vector: 1 µg
-
BbsI restriction enzyme: 1 µL
-
FastAP Thermosensitive Alkaline Phosphatase: 1 µL
-
T4 DNA Ligase: 1 µL
-
Annealed oligo duplex (diluted 1:200): 1 µL
-
10X T4 DNA Ligase Buffer: 2 µL
-
Nuclease-free water: to 20 µL
-
-
Incubate in a thermocycler with the following program: 37°C for 5 minutes, followed by 5 cycles of 21°C for 5 minutes and 37°C for 5 minutes.
-
-
Transformation: Transform the ligation product into competent E. coli and select for ampicillin-resistant colonies.
-
Verification: Isolate plasmid DNA from several colonies and verify the correct insertion of the gRNA sequence by Sanger sequencing.
Phase 2: Gene Editing in Mammalian Cells
The following protocols are optimized for HEK293T cells, a commonly used and easily transfectable cell line.
Protocol 2.1: Transfection of HEK293T Cells with CRISPR-Cas9 Plasmids
This protocol details the transfection of the gRNA/Cas9 expression plasmid into HEK293T cells using a lipid-based transfection reagent.[6][11][12][13][14]
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection Complex Preparation:
-
For each well, dilute 2.5 µg of the ZMYND19 gRNA/Cas9 plasmid in 100 µL of Opti-MEM I Reduced Serum Medium.
-
In a separate tube, dilute 5 µL of Lipofectamine 2000 in 100 µL of Opti-MEM.
-
Combine the diluted DNA and Lipofectamine, mix gently, and incubate at room temperature for 20 minutes.
-
-
Transfection: Add the DNA-lipid complex dropwise to the cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before proceeding with selection.
Phase 3: Selection and Expansion of Knockout Clones
Protocol 3.1: Puromycin Selection of Transfected Cells
This protocol describes the selection of cells that have successfully incorporated the CRISPR-Cas9 plasmid.[15][16][17][18][19]
-
Determine Optimal Puromycin Concentration: Before starting the experiment, perform a kill curve to determine the lowest concentration of puromycin that kills 100% of non-transfected cells within 3-5 days. For HEK293T cells, this is typically in the range of 1-2 µg/mL.[17]
-
Initiate Selection: 48 hours post-transfection, replace the medium with fresh medium containing the predetermined optimal concentration of puromycin.
-
Maintain Selection: Replace the puromycin-containing medium every 2-3 days.
-
Monitor Cell Viability: Observe the cells daily. Non-transfected cells should die off within 3-5 days, leaving a population of resistant cells.
Protocol 3.2: Clonal Isolation by Limiting Dilution
This protocol is for isolating single cell-derived colonies to ensure a homogenous knockout cell line.
-
Cell Dissociation: Once a stable population of puromycin-resistant cells is established, trypsinize the cells and resuspend them in fresh medium to create a single-cell suspension.
-
Cell Counting: Count the cells using a hemocytometer or an automated cell counter.
-
Serial Dilution: Perform a serial dilution of the cell suspension to a final concentration of 10 cells/mL.
-
Plating: Plate 100 µL of the final cell suspension into each well of a 96-well plate. This corresponds to a theoretical density of 1 cell per well.
-
Colony Growth: Incubate the plates for 1-2 weeks, monitoring for the formation of single colonies.
-
Expansion: Once colonies are visible, expand individual clones into larger culture vessels for further analysis.
Phase 4: Validation of ZMYND19 Knockout
Validation is a critical step to confirm the successful knockout of the target gene. This involves both genomic and protein-level analyses.
Protocol 4.1: Genomic Validation using ICE Analysis
Inference of CRISPR Edits (ICE) is a user-friendly online tool that analyzes Sanger sequencing data to determine the efficiency of CRISPR editing and the spectrum of indels produced.[20][21][22][23][24][25][26][27]
-
Genomic DNA Extraction: Extract genomic DNA from a portion of the expanded clonal cell lines and from a wild-type control cell line.
-
PCR Amplification: Design PCR primers to amplify a ~400-800 bp region surrounding the gRNA target site in the ZMYND19 gene.
-
Sanger Sequencing: Purify the PCR products and send them for Sanger sequencing using one of the PCR primers.
-
ICE Analysis:
-
Navigate to the ICE analysis tool website.
-
Upload the Sanger sequencing trace files (.ab1) for both the wild-type and the edited samples.
-
Enter the 20-nucleotide gRNA sequence used for the knockout.
-
The tool will provide an ICE score (indel frequency) and a Knockout-Score (percentage of indels that are likely to cause a frameshift).[26]
-
Table 2: Interpreting ICE Analysis Results for ZMYND19 Knockout Clones
| Metric | Desired Outcome | Interpretation |
| ICE Score | High (>70%) | Indicates high efficiency of CRISPR-Cas9 editing in the cell population. |
| Knockout-Score | High (>70%) | Suggests a high proportion of frameshift mutations, likely leading to a functional knockout. |
| Indel Spectrum | Out-of-frame indels | Clones with homozygous or compound heterozygous frameshift mutations are ideal knockout candidates. |
| R2 Value | > 0.9 | Indicates a good fit of the model to the sequencing data.[28] |
Protocol 4.2: Protein Validation by Quantitative Western Blot
This protocol confirms the absence of ZMYND19 protein in the knockout clones.[21][23][29][30][31]
-
Protein Lysate Preparation: Prepare whole-cell lysates from the validated knockout clones and wild-type control cells.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ZMYND19 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Quantification:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the ZMYND19 band intensity to a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Table 3: Expected Western Blot Results for ZMYND19 Knockout
| Cell Line | ZMYND19 Protein Level (Normalized to Loading Control) | Interpretation |
| Wild-Type | 1.0 (Reference) | Normal expression of ZMYND19. |
| ZMYND19 KO Clone | < 0.1 | Successful knockout of ZMYND19 protein expression. |
ZMYND19 and the mTORC1 Signaling Pathway
Recent evidence has positioned ZMYND19 as a negative regulator of mTORC1 signaling.[1][2][3][4] In normal conditions, the CTLH E3 ligase complex targets ZMYND19 and MKLN1 for proteasomal degradation. However, upon accumulation (e.g., following knockout of a CTLH component like MAEA), ZMYND19 and MKLN1 translocate to the lysosome and inhibit mTORC1 activity.[1][2] This inhibition occurs at a late stage of mTORC1 activation and is independent of the TSC complex.[1]
Concluding Remarks
The protocols and application notes provided herein offer a comprehensive framework for the successful generation and validation of ZMYND19 knockout cell lines. By leveraging these detailed methodologies, researchers can effectively investigate the multifaceted roles of ZMYND19 in cellular signaling and disease, paving the way for potential therapeutic interventions. It is crucial to adhere to best practices in cell culture and molecular biology and to rigorously validate the generated knockout models to ensure the reliability of experimental outcomes.
References
- 1. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane. | Broad Institute [broadinstitute.org]
- 4. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. blog.addgene.org [blog.addgene.org]
- 6. arep.med.harvard.edu [arep.med.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. communities.springernature.com [communities.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. altogen.com [altogen.com]
- 12. Transfection of HEK293 FT Cells [bio-protocol.org]
- 13. addgene.org [addgene.org]
- 14. scbt.com [scbt.com]
- 15. portals.broadinstitute.org [portals.broadinstitute.org]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. researchgate.net [researchgate.net]
- 18. stemcell.com [stemcell.com]
- 19. Antibiotic Optimization for Cell Transduction [sigmaaldrich.com]
- 20. blog.addgene.org [blog.addgene.org]
- 21. The Design of a Quantitative Western Blot Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 23. licorbio.com [licorbio.com]
- 24. synthego.com [synthego.com]
- 25. editco.bio [editco.bio]
- 26. Guide to Understanding CRISPR Data Analysis Scores- Crop Biotech Update (August 29, 2018) | Crop Biotech Update - ISAAA.org [isaaa.org]
- 27. youtube.com [youtube.com]
- 28. Easy quantitative assessment of genome editing by sequence trace decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 29. licorbio.com [licorbio.com]
- 30. bitesizebio.com [bitesizebio.com]
- 31. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for siRNA Knockdown of ZMYND19 Expression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the targeted knockdown of Zinc Finger MYND-Type Containing 19 (ZMYND19) expression using small interfering RNA (siRNA). This document includes an overview of ZMYND19 function, detailed experimental protocols for siRNA transfection, and methods for quantifying knockdown efficiency and assessing downstream cellular effects.
Introduction to ZMYND19
ZMYND19, also known as MIZIP, is a protein that plays a regulatory role in crucial cellular signaling pathways. It has been identified as a component of the CTLH E3 ubiquitin ligase complex and acts as a negative regulator of the mTORC1 signaling pathway.[1][2][3] The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism. ZMYND19, in conjunction with MKLN1, associates with lysosomes to inhibit mTORC1 activation.[1][2][3] Additionally, ZMYND19 is known to interact with the melanin-concentrating hormone receptor 1 (MCH-R1), suggesting its involvement in neuroendocrine signaling. Given its role in fundamental cellular processes, ZMYND19 is a protein of interest in various research areas, including cancer biology and metabolic disorders. The use of siRNA to specifically silence ZMYND19 expression provides a powerful tool to investigate its cellular functions and its potential as a therapeutic target.
Application Notes
RNA interference (RNAi) is a natural cellular process for post-transcriptional gene silencing that can be harnessed experimentally using synthetic siRNAs.[4] An siRNA molecule, typically a 21-23 nucleotide double-stranded RNA, guides the RNA-Induced Silencing Complex (RISC) to cleave the target mRNA, leading to its degradation and a subsequent reduction in protein expression.[5]
The following protocols are designed to guide researchers in performing successful ZMYND19 knockdown experiments and analyzing the outcomes. It is recommended to test multiple siRNA sequences targeting different regions of the ZMYND19 mRNA to identify the most potent and specific one.[6] Appropriate controls, such as a non-targeting (scrambled) siRNA, are essential to distinguish sequence-specific effects from off-target and non-specific cellular responses.
Data Presentation
Table 1: Representative ZMYND19 mRNA Knockdown Efficiency
This table shows representative data for the percentage of ZMYND19 mRNA reduction following siRNA transfection, as measured by quantitative Real-Time PCR (qRT-PCR). Data is normalized to a non-targeting control siRNA.
| siRNA Target Sequence | Concentration (nM) | Time Post-Transfection (hours) | Mean mRNA Reduction (%) | Standard Deviation |
| ZMYND19 siRNA 1 | 20 | 48 | 85 | ± 5.2 |
| ZMYND19 siRNA 2 | 20 | 48 | 78 | ± 6.1 |
| ZMYND19 siRNA 3 | 20 | 48 | 92 | ± 3.9 |
| Non-Targeting Control | 20 | 48 | 0 | ± 2.5 |
Table 2: Representative ZMYND19 Protein Knockdown Efficiency
This table illustrates the expected reduction in ZMYND19 protein levels after siRNA-mediated knockdown, quantified by Western Blot analysis. Densitometry values are normalized to a loading control (e.g., β-actin or GAPDH) and compared to the non-targeting control.
| siRNA Target Sequence | Concentration (nM) | Time Post-Transfection (hours) | Mean Protein Reduction (%) | Standard Deviation |
| ZMYND19 siRNA 3 | 20 | 72 | 88 | ± 7.3 |
| Non-Targeting Control | 20 | 72 | 0 | ± 4.1 |
Table 3: Effect of ZMYND19 Knockdown on Downstream mTORC1 Signaling
This table summarizes the qualitative changes in the phosphorylation status of key downstream effectors of the mTORC1 pathway following ZMYND19 knockdown. Changes are typically observed by Western Blot.
| Downstream Target | Phosphorylation Site | Expected Change upon ZMYND19 Knockdown |
| S6 Kinase (S6K) | Thr389 | Increase |
| 4E-BP1 | Thr37/46 | Increase |
Table 4: Representative Effect of ZMYND19 Knockdown on Cell Viability
This table presents example data from an MTT assay showing the percentage change in cell viability after ZMYND19 knockdown.
| Treatment | Concentration (nM) | Time Post-Transfection (hours) | Mean Cell Viability (%) | Standard Deviation |
| ZMYND19 siRNA 3 | 20 | 72 | 115 | ± 8.9 |
| Non-Targeting Control | 20 | 72 | 100 | ± 5.7 |
| Untreated Control | N/A | 72 | 100 | ± 5.1 |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Growth-restricting effects of siRNA transfections: a largely deterministic combination of off-target binding and hybridization-independent competition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. reddit.com [reddit.com]
Application Notes and Protocols for Cloning and Expressing ZMYND19 in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZMYND19 (Zinc Finger MYND-Type Containing 19), also known as MIZIP, is a protein that has garnered interest for its role in crucial cellular signaling pathways. It was initially identified through its interaction with the melanin-concentrating hormone receptor 1 (MCHR1) and has since been implicated in the regulation of microtubule dynamics through its association with tubulin.[1] More recently, ZMYND19 has been identified as a key negative regulator of the mTORC1 signaling pathway, a central controller of cell growth and metabolism.[2][3] In this capacity, ZMYND19, in concert with MKLN1, localizes to the lysosomal membrane to inhibit mTORC1 activation.[2][4] Dysregulation of ZMYND19 has been associated with certain cancers, highlighting its potential as a therapeutic target. These application notes provide a comprehensive guide to the cloning and expression of ZMYND19 in mammalian cells for further functional studies and drug discovery efforts.
Key Features of ZMYND19
| Property | Description |
| Full Name | Zinc Finger MYND-Type Containing 19 |
| Aliases | MIZIP, MCH-R1-Interacting Zinc Finger Protein |
| Molecular Mass | Approximately 26.4 kDa (human)[5] |
| Protein Domains | Contains a MYND (Myeloid, Nervy, DEAF-1) type zinc finger domain, which is crucial for protein-protein interactions.[6] |
| Subcellular Localization | Primarily localized to the cytoplasm, with translocation to the plasma membrane upon MCHR1 interaction. Also found in the Golgi apparatus and vesicles.[1][7] |
| Known Interaction Partners | MCHR1, alpha-tubulin, beta-tubulin, MKLN1, Raptor, RagA/C.[8] |
| Function | Negative regulator of the mTORC1 signaling pathway.[2][3] May link MCHR1 signaling to microtubule dynamics.[1] |
Experimental Workflow Overview
The following diagram outlines the general workflow for cloning and expressing ZMYND19 in mammalian cells.
Caption: General workflow for ZMYND19 cloning and expression.
Signaling Pathway of ZMYND19 in mTORC1 Regulation
ZMYND19 plays a crucial role in the negative regulation of the mTORC1 pathway at the lysosomal surface.
References
- 1. Gene - ZMYND19 [maayanlab.cloud]
- 2. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biocompare.com [biocompare.com]
- 6. It takes two to tango: the structure and function of LIM, RING, PHD and MYND domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ZMYND19 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 8. genecards.org [genecards.org]
Application Notes and Protocols for Identifying ZMYND19 Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to identifying and characterizing the protein interactions of Zinc Finger MYND-Type Containing 19 (ZMYND19). This document includes detailed experimental protocols for key techniques, a summary of known interactions, and a visualization of the relevant signaling pathway.
Introduction to ZMYND19
ZMYND19, also known as MIZIP (MCH-R1-Interacting Zinc Finger Protein), is a protein implicated in the regulation of crucial cellular processes. Notably, it has been identified as a negative regulator of the mTORC1 signaling pathway, a central hub for cell growth, proliferation, and metabolism. Understanding the protein-protein interactions of ZMYND19 is critical for elucidating its molecular functions and for the development of potential therapeutic strategies targeting pathways in which it is involved.
Known Interaction Partners of ZMYND19
Recent studies have identified several key interaction partners for ZMYND19, primarily through co-immunoprecipitation and mass spectrometry techniques. These interactions are central to its role in mTORC1 regulation.
| Interacting Protein | Biological Context | Evidence |
| MKLN1 | Forms a complex with ZMYND19 to inhibit mTORC1.[1][2] | Co-immunoprecipitation[1] |
| Raptor | Component of the mTORC1 complex; ZMYND19 binds to Raptor.[1] | Co-immunoprecipitation[1] |
| RagA/C | Rag GTPases that recruit mTORC1 to the lysosome; ZMYND19/MKLN1 complex binds to RagA/C.[1] | Co-immunoprecipitation[1] |
| MCHR1 | Melanin-concentrating hormone receptor 1. | Yeast Two-Hybrid |
| Tubulin (alpha and beta) | Component of microtubules. | In vitro binding assays |
Experimental Workflows and Protocols
The following section details the experimental workflows and protocols for identifying ZMYND19 protein interactions.
Co-Immunoprecipitation (Co-IP) Workflow
Co-immunoprecipitation is a robust method to identify in vivo protein-protein interactions. The workflow below outlines the key steps for validating the interaction between ZMYND19 and its binding partners.
Detailed Co-Immunoprecipitation Protocol
This protocol is adapted from methodologies used to demonstrate the interaction of ZMYND19 with MKLN1, Raptor, and RagA/C.[1]
Materials:
-
HEK293T cells
-
Expression vectors for FLAG-tagged ZMYND19 and Myc-tagged potential interactors (e.g., Raptor)
-
Lipofectamine 3000 (or other suitable transfection reagent)
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors
-
Wash Buffer: Lysis buffer with 0.1% Triton X-100
-
Elution Buffer: 1x SDS-PAGE sample buffer
-
Anti-FLAG antibody (for immunoprecipitation)
-
Anti-Myc antibody (for Western blot detection)
-
Protein A/G magnetic beads
-
Western blotting reagents and equipment
Procedure:
-
Cell Culture and Transfection:
-
Seed HEK293T cells in 10 cm dishes to reach 70-80% confluency on the day of transfection.
-
Co-transfect cells with plasmids encoding FLAG-ZMYND19 and the Myc-tagged protein of interest using Lipofectamine 3000 according to the manufacturer's instructions.
-
Incubate for 24-48 hours post-transfection.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 1 ml of ice-cold Lysis Buffer to each dish and scrape the cells.
-
Transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cleared lysate) to a new tube.
-
-
Lysate Pre-clearing:
-
Add 20 µl of Protein A/G magnetic beads to the cleared lysate.
-
Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.
-
Place the tube on a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add 2-5 µg of anti-FLAG antibody to the pre-cleared lysate.
-
Incubate on a rotator for 4 hours to overnight at 4°C.
-
Add 30 µl of Protein A/G magnetic beads and incubate for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic rack and discard the supernatant.
-
Wash the beads three times with 1 ml of Wash Buffer. For each wash, resuspend the beads and incubate for 5 minutes on a rotator at 4°C before pelleting.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add 50 µl of 1x SDS-PAGE sample buffer to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes.
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
-
Western Blot Analysis:
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-Myc antibody to detect the co-immunoprecipitated protein.
-
An aliquot of the initial cell lysate should be run as an input control.
-
Yeast Two-Hybrid (Y2H) Screening Workflow
Yeast two-hybrid screening is a powerful genetic method to discover novel protein-protein interactions.
Detailed Yeast Two-Hybrid Protocol
This protocol provides a general framework for performing a Y2H screen with ZMYND19 as the bait.
Materials:
-
Saccharomyces cerevisiae strains (e.g., AH109, Y187)
-
Bait vector (e.g., pGBKT7 with a DNA-binding domain - BD)
-
Prey library vector (e.g., pGADT7 with a DNA-activation domain - AD)
-
cDNA library from a relevant tissue or cell line
-
Yeast transformation reagents (e.g., LiAc/PEG method)
-
Selective media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)
-
X-α-Gal for blue/white screening
Procedure:
-
Bait Plasmid Construction:
-
Clone the full-length coding sequence of ZMYND19 in-frame with the DNA-binding domain in the bait vector (e.g., pGBKT7-ZMYND19).
-
Transform the bait plasmid into a suitable yeast strain (e.g., AH109).
-
Confirm expression of the bait protein and test for auto-activation on selective media (SD/-Trp/-His and SD/-Trp/-Ade). The bait should not activate the reporter genes on its own.
-
-
Yeast Two-Hybrid Screening:
-
Transform the prey cDNA library into a yeast strain of the opposite mating type (e.g., Y187).
-
Perform a yeast mating between the bait-expressing strain and the prey library strain.
-
Plate the diploid yeast on high-stringency selective media (SD/-Trp/-Leu/-His/-Ade) to select for colonies where a protein-protein interaction has occurred.
-
-
Identification and Validation of Positive Interactions:
-
Isolate plasmids from the positive yeast colonies.
-
Sequence the prey plasmids to identify the potential interacting proteins.
-
Re-transform the identified prey plasmid with the bait plasmid into fresh yeast to confirm the interaction.
-
Perform control transformations with the prey plasmid and an empty bait vector to eliminate false positives.
-
Mass Spectrometry for Interactome Analysis
For a global and unbiased identification of ZMYND19 interaction partners, co-immunoprecipitation can be coupled with mass spectrometry (Co-IP-MS).
ZMYND19 in the mTORC1 Signaling Pathway
ZMYND19, in complex with MKLN1, acts as a negative regulator of mTORC1. This complex is targeted for degradation by the CTLH E3 ubiquitin ligase. When CTLH activity is low, the ZMYND19/MKLN1 complex accumulates and binds to Raptor and RagA/C on the lysosomal surface, thereby inhibiting a late stage of mTORC1 activation.[1][2]
Data Presentation
Currently, there is a lack of publicly available quantitative data on the binding affinities of ZMYND19 and its interaction partners. The interactions have been primarily characterized through qualitative methods such as co-immunoprecipitation followed by Western blotting.[1] Future studies employing techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) will be crucial to determine the kinetic and thermodynamic parameters of these interactions.
Conclusion
The provided protocols and information serve as a comprehensive resource for researchers investigating the protein interactions of ZMYND19. The identification of its role in the mTORC1 pathway opens up new avenues for research into cellular metabolism, growth, and associated diseases. Further characterization of the ZMYND19 interactome, particularly through quantitative methods, will be essential for a complete understanding of its biological functions.
References
Application Notes and Protocols for ZMYND19 ChIP-seq Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction to ZMYND19
Zinc finger MYND-type containing 19 (ZMYND19), also known as MIZIP, is a protein involved in the intricate regulation of cellular processes. It is characterized by a MYND zinc finger domain, which mediates protein-protein interactions. ZMYND19 has been identified as a component of chromatin-remodeling complexes and is implicated in transcriptional regulation. Notably, recent studies have unveiled its role as a negative regulator of the mTORC1 signaling pathway, a central controller of cell growth, proliferation, and metabolism.[1][2] ZMYND19, in a complex with MKLN1, localizes to the lysosomal membrane where it interacts with key mTORC1 components, Raptor and RagA/C, to inhibit mTORC1 activation.[1][2][3][4][5] This function positions ZMYND19 as a potential therapeutic target in diseases characterized by aberrant mTORC1 signaling, such as certain cancers.
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to investigate the genome-wide localization of DNA-binding proteins like ZMYND19. This document provides a comprehensive guide to designing and executing a successful ZMYND19 ChIP-seq experiment, from initial experimental planning to data analysis and interpretation.
Experimental Design Considerations
A well-designed ChIP-seq experiment is critical for obtaining high-quality, reproducible data. Key considerations for a ZMYND19 ChIP-seq experiment are outlined below.
Cell Line or Tissue Selection
The choice of biological material is paramount and should be guided by the specific research question.
-
Expression Levels: Select cell lines or tissues with detectable expression of ZMYND19. Tissues such as the brain, testis, and stomach are known to express ZMYND19.[6]
-
mTORC1 Activity: To investigate the role of ZMYND19 in mTORC1 regulation, consider using cell lines with varying or inducible mTORC1 activity. For instance, comparing ZMYND19 binding patterns in cells under nutrient-rich versus starved conditions could be insightful.
-
Disease Models: In the context of drug development, patient-derived xenografts (PDXs) or cancer cell lines with known alterations in the PI3K/mTOR pathway would be relevant.
Antibody Selection and Validation
The quality of the ChIP-grade antibody is the most critical factor for a successful experiment.
-
Specificity: Utilize a highly specific antibody that recognizes the endogenous ZMYND19 protein with minimal off-target binding.
-
Validation: Thoroughly validate the antibody for its intended application. This includes:
-
Western Blot: Confirm the antibody detects a single band at the expected molecular weight of ZMYND19 in lysates from the chosen cell line.
-
Immunoprecipitation (IP): Verify the antibody can efficiently pull down ZMYND19 from cell lysates.
-
Immunofluorescence (IF): Confirm the antibody shows the expected subcellular localization of ZMYND19.
-
Controls
Proper controls are essential for data interpretation and to distinguish true biological signals from experimental noise.
-
Input DNA Control: A sample of sonicated chromatin that has not been subjected to immunoprecipitation. This control is crucial for identifying regions of the genome that are inherently more accessible or prone to fragmentation, and for correcting for background noise during peak calling.
-
Negative IgG Control: A non-specific antibody of the same isotype as the ZMYND19 antibody. This control helps to identify non-specific binding of antibodies to chromatin.
-
Positive Locus Control (Optional but Recommended): A known ZMYND19 target gene, if available. This can be used to validate the ChIP efficiency by qPCR before proceeding to sequencing.
Detailed Experimental Protocol
This protocol is a general guideline for performing a ZMYND19 ChIP-seq experiment. Optimization of specific steps, such as crosslinking and sonication, may be required for different cell types.
I. Cell Culture and Crosslinking
-
Culture cells to approximately 80-90% confluency.
-
Add formaldehyde directly to the culture medium to a final concentration of 1% to crosslink proteins to DNA.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping and centrifuge to pellet.
II. Chromatin Preparation and Sonication
-
Resuspend the cell pellet in a lysis buffer containing protease inhibitors.
-
Incubate on ice to lyse the cells and release the nuclei.
-
Pellet the nuclei by centrifugation and resuspend in a nuclear lysis buffer.
-
Sonicate the nuclear lysate to shear the chromatin into fragments of 200-600 bp. The optimal sonication conditions (power, duration, and number of cycles) should be determined empirically for each cell type and sonicator.
-
Centrifuge the sonicated lysate to pellet cellular debris. The supernatant contains the soluble chromatin.
III. Immunoprecipitation
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads to reduce non-specific background.
-
Take an aliquot of the pre-cleared chromatin to serve as the Input DNA control .
-
Incubate the remaining pre-cleared chromatin with the validated ZMYND19 antibody or a negative control IgG overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads to the antibody-chromatin mixture and incubate to capture the antibody-protein-DNA complexes.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
-
Elute the immunoprecipitated chromatin from the beads.
IV. Reverse Crosslinking and DNA Purification
-
Reverse the protein-DNA crosslinks by incubating the eluted chromatin and the input DNA control at 65°C overnight with the addition of NaCl.
-
Treat the samples with RNase A to remove RNA.
-
Treat with Proteinase K to digest proteins.
-
Purify the DNA using a spin column or phenol-chloroform extraction followed by ethanol precipitation.
V. Library Preparation and Sequencing
-
Quantify the purified ChIP and input DNA.
-
Prepare sequencing libraries from the ChIP and input DNA according to the manufacturer's protocol (e.g., Illumina TruSeq ChIP Library Preparation Kit). This typically involves end-repair, A-tailing, and ligation of sequencing adapters.
-
Perform PCR amplification of the libraries. The number of PCR cycles should be minimized to avoid amplification bias.
-
Perform size selection of the libraries to enrich for fragments in the desired size range.
-
Assess the quality and quantity of the final libraries using a Bioanalyzer and qPCR.
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Data Analysis Workflow
A standard ChIP-seq data analysis workflow involves several steps to identify and characterize ZMYND19 binding sites.
I. Quality Control of Raw Sequencing Reads
-
Use tools like FastQC to assess the quality of the raw sequencing data. Key metrics include per-base sequence quality, GC content, and adapter content.
II. Read Alignment
-
Align the quality-filtered reads to the appropriate reference genome using a short-read aligner such as Bowtie2 or BWA.
III. Peak Calling
-
Identify regions of the genome with a significant enrichment of ZMYND19 binding compared to the input DNA control. MACS2 is a widely used tool for this purpose.
IV. Quality Control of ChIP-seq Data
After peak calling, it is crucial to assess the quality of the ChIP-seq experiment.
Table 1: Key Quality Control Metrics for ChIP-seq
| Metric | Description | Recommended Value |
| Number of Mapped Reads | The total number of reads that align to the reference genome. | > 20 million for transcription factors |
| Fraction of Reads in Peaks (FRiP) | The proportion of mapped reads that fall within the called peaks. A higher FRiP score indicates better signal-to-noise ratio. | > 1% for transcription factors |
| Non-Redundant Fraction (NRF) | The ratio of non-redundant mapped reads to the total number of mapped reads. A low NRF can indicate low library complexity due to PCR over-amplification. | > 0.8 |
| PCR Bottlenecking Coefficient (PBC) | A measure of library complexity. | PBC1 > 0.9, PBC2 > 10 |
| Cross-Correlation Analysis | Assesses the enrichment of reads on the forward and reverse strands at a distance corresponding to the average fragment length. | A prominent peak at the fragment length and a smaller peak at the read length. |
V. Downstream Analysis
-
Peak Annotation: Annotate the identified peaks to nearby genes using tools like HOMER or ChIPseeker.
-
Motif Analysis: Identify enriched DNA sequence motifs within the ZMYND19 binding sites using tools like MEME-ChIP. This can help to identify potential co-factors or the ZMYND19 binding motif itself.
-
Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG) on the genes associated with ZMYND19 binding peaks to gain insights into the biological processes regulated by ZMYND19.
-
Integration with other data: Correlate ZMYND19 binding profiles with gene expression data (RNA-seq) to understand the functional consequences of ZMYND19 binding.
Visualizing Workflows and Pathways
ZMYND19 ChIP-seq Experimental Workflow
Caption: A high-level overview of the ZMYND19 ChIP-seq experimental and data analysis workflow.
ZMYND19-mediated mTORC1 Signaling Pathway
Caption: A simplified diagram of the ZMYND19-mediated negative regulation of the mTORC1 signaling pathway.
References
- 1. How to Analyze ChIP-Seq Data: From Data Preprocessing to Downstream Analysis - CD Genomics [cd-genomics.com]
- 2. [PDF] The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane | Semantic Scholar [semanticscholar.org]
- 3. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ChIP-Seq: Introduction, Features, Workflow, and Applications - CD Genomics [rna.cd-genomics.com]
- 5. portlandpress.com [portlandpress.com]
- 6. Bioinformatics Core Workflow for ChIP-Seq Data Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods for Analyzing ZMYND19 Subcellular Localization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZMYND19 (Zinc Finger MYND-Type Containing 19), also known as MIZIP, is a protein implicated in various cellular processes, including receptor signaling and the regulation of the mTORC1 pathway.[1][2][3] Understanding its subcellular localization is crucial for elucidating its function and its potential as a therapeutic target. ZMYND19 has been observed in multiple cellular compartments, including the cytoplasm, plasma membrane, and lysosomes, and it can dynamically relocate based on cellular context.[1][2] This document provides detailed protocols for key experimental methods used to analyze the subcellular localization of ZMYND19.
Key Subcellular Locations of ZMYND19
Current research has identified ZMYND19 in the following subcellular locations:
-
Cytoplasm: A significant population of ZMYND19 resides in the cytoplasm.[2]
-
Plasma Membrane: ZMYND19 can translocate from the cytoplasm to the plasma membrane, where it is thought to facilitate receptor signaling.[1]
-
Lysosomes: ZMYND19 associates with the outer membrane of lysosomes, where it plays a role in the negative regulation of mTORC1 signaling.[2][4]
-
Cytoskeleton: Through its interaction with tubulin, ZMYND19 may be associated with the microtubule network.[1][3][5]
Quantitative Data Summary
The following table summarizes the known distribution of ZMYND19 across different cellular compartments.
| Cellular Compartment | Method of Detection | Cell Type | Observations | Reference |
| Cytoplasm | Immunofluorescence, Subcellular Fractionation | Various | General cytoplasmic localization is consistently observed. | [2][6] |
| Plasma Membrane | Not specified | Not specified | Relocates from the cytoplasm to the plasma membrane upon receptor binding. | [1] |
| Lysosomes | Lysosomal Immunopurification (Lyso-IP), Confocal Microscopy | YCCEL1, 293T | Preferentially detected in the Lyso-IP fraction, indicating association with lysosomes. | [2] |
Experimental Protocols
This section provides detailed protocols for three key methods to study ZMYND19 subcellular localization: Immunofluorescence, Subcellular Fractionation followed by Western Blotting, and Proximity-Dependent Biotinylation (BioID).
Protocol 1: Immunofluorescence for ZMYND19 Visualization
This protocol allows for the direct visualization of ZMYND19 within cells and its colocalization with markers for specific organelles.
Materials:
-
Cells grown on glass coverslips or chamber slides
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
Primary antibody against ZMYND19
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture: Grow cells to 60-80% confluency on sterile glass coverslips or in chamber slides.
-
Fixation:
-
Permeabilization:
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[9] This step is crucial for allowing antibodies to access intracellular antigens.
-
-
Blocking:
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.[7]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-ZMYND19 antibody in the blocking buffer according to the manufacturer's instructions.
-
Incubate the cells with the diluted primary antibody overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.[10]
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS.
-
Incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope. Acquire images in the appropriate channels for the fluorophores used.
-
Protocol 2: Subcellular Fractionation and Western Blotting
This method allows for the biochemical separation of cellular compartments to determine the relative abundance of ZMYND19 in each fraction.
Materials:
-
Cultured cells
-
Fractionation Buffer (hypotonic buffer, e.g., containing 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, with protease inhibitors)
-
Dounce homogenizer or needle and syringe
-
Centrifuge and ultracentrifuge
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibody against ZMYND19
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Fraction-specific marker antibodies (e.g., GAPDH for cytoplasm, Histone H3 for nucleus, LAMP1 for lysosomes)
Procedure:
-
Cell Harvesting:
-
Harvest cells by scraping and wash them with ice-cold PBS.
-
Centrifuge at 500 x g for 5 minutes to pellet the cells.
-
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold Fractionation Buffer and incubate on ice for 20 minutes to allow the cells to swell.
-
Lyse the cells by passing the suspension through a 27-gauge needle 10-15 times or by using a Dounce homogenizer.
-
-
Nuclear Fraction Isolation:
-
Centrifuge the lysate at 720 x g for 5 minutes at 4°C to pellet the nuclei.
-
Collect the supernatant, which contains the cytoplasmic and membrane fractions.
-
Wash the nuclear pellet with Fractionation Buffer and re-centrifuge. The final pellet is the nuclear fraction.
-
-
Cytosolic and Membrane Fraction Separation:
-
Centrifuge the supernatant from step 3 at 10,000 x g for 10 minutes at 4°C to pellet mitochondria.
-
Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membrane fraction (including lysosomes and plasma membrane).
-
The supernatant from this step is the cytosolic fraction.
-
-
Western Blotting:
-
Resuspend all pellets in an appropriate lysis buffer.
-
Determine the protein concentration of each fraction.
-
Load equal amounts of protein from each fraction onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Probe the membrane with the primary anti-ZMYND19 antibody and antibodies for fraction-specific markers.
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
Protocol 3: Proximity-Dependent Biotinylation (BioID)
BioID identifies proteins in close proximity to a protein of interest in a living cell, providing insights into its interaction partners and microenvironment.
Materials:
-
Expression vector for ZMYND19 fused to a promiscuous biotin ligase (e.g., TurboID)
-
Cell line of interest
-
Transfection reagent
-
Biotin
-
Lysis buffer (e.g., RIPA buffer)
-
Streptavidin-coated magnetic beads
-
Mass spectrometer
Procedure:
-
Generation of Stable Cell Line:
-
Clone ZMYND19 into a vector containing a promiscuous biotin ligase such as TurboID.
-
Transfect the construct into the chosen cell line and select for stable expression.
-
-
Biotin Labeling:
-
Culture the stable cell line to the desired confluency.
-
Induce expression of the ZMYND19-TurboID fusion protein if using an inducible system.
-
Add biotin to the culture medium and incubate for the desired time (TurboID typically requires a shorter labeling time, e.g., 10-30 minutes, compared to older versions of BioID).[11]
-
-
Cell Lysis:
-
Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
-
Affinity Purification of Biotinylated Proteins:
-
Incubate the cell lysate with streptavidin-coated magnetic beads to capture biotinylated proteins.[12]
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Mass Spectrometry:
-
Elute the biotinylated proteins from the beads.
-
Prepare the protein sample for mass spectrometry analysis (e.g., by in-solution or on-bead digestion).
-
Analyze the peptides by LC-MS/MS to identify the proteins that were in proximity to ZMYND19.[13]
-
Visualizations
Signaling Pathway and Experimental Workflows
Caption: ZMYND19-mediated inhibition of mTORC1 at the lysosome.
Caption: Workflow for immunofluorescence staining of ZMYND19.
Caption: Workflow for subcellular fractionation to isolate ZMYND19.
References
- 1. Gene - ZMYND19 [maayanlab.cloud]
- 2. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. researchgate.net [researchgate.net]
- 5. ZMYND19: Gene Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 6. ZMYND19 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 7. ulab360.com [ulab360.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. usbio.net [usbio.net]
- 10. Immunofluorescence (IF) Protocol | Rockland [rockland.com]
- 11. Proximity Labeling and Other Novel Mass Spectrometric Approaches for Spatiotemporal Protein Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Proximity labeling for investigating protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ZMYND19 Stable Cell Line Generation
Audience: Researchers, scientists, and drug development professionals.
Introduction
ZMYND19 (Zinc Finger MYND-Type Containing 19), also known as MIZIP (Melanin-concentrating hormone receptor 1-interacting zinc-finger protein), is a protein that has garnered increasing interest due to its regulatory roles in crucial cellular processes. It was initially identified through its interaction with the melanin-concentrating hormone receptor 1 (MCHR1) and has since been implicated in the regulation of microtubule dynamics through its association with tubulin.[1] More recently, ZMYND19 has been characterized as a key negative regulator of the mTORC1 signaling pathway, a central hub for cell growth, proliferation, and metabolism.[1][2][3] In conjunction with MKLN1, ZMYND19 acts as a substrate for the CTLH E3 ubiquitin ligase complex, and its accumulation leads to the inhibition of mTORC1 activity at the lysosomal membrane.[2][3][4] This inhibition is achieved by blocking a late stage of mTORC1 activation, independent of the tuberous sclerosis complex (TSC).[2][3]
Given its significant role in fundamental signaling pathways, the generation of stable cell lines with modulated ZMYND19 expression is an invaluable tool for researchers. These cell lines can be employed to elucidate the precise molecular mechanisms of ZMYND19 function, identify novel interacting partners, and screen for therapeutic compounds that target ZMYND19-related pathways. This document provides detailed protocols for the generation of ZMYND19 stable cell lines using lentiviral transduction for overexpression and CRISPR/Cas9-mediated knockout.
Signaling Pathways and Experimental Workflow
ZMYND19 in mTORC1 Signaling
ZMYND19, in a complex with MKLN1, acts as a negative regulator of mTORC1 signaling. The CTLH E3 ubiquitin ligase complex targets ZMYND19 and MKLN1 for degradation, thereby relieving the inhibition of mTORC1. When the CTLH complex is inactive or impaired, ZMYND19 and MKLN1 accumulate and associate with the lysosome. At the lysosomal surface, the ZMYND19/MKLN1 complex binds to Raptor, a key component of the mTORC1 complex, and the RagA/C GTPases. This interaction prevents the full activation of mTORC1, leading to decreased phosphorylation of its downstream targets, such as S6 kinase (S6K) and 4E-BP1, ultimately inhibiting protein synthesis and cell growth.
Caption: ZMYND19 in the mTORC1 signaling pathway.
Experimental Workflow for Stable Cell Line Generation
The generation of a stable cell line involves the introduction of foreign DNA into a host cell line, followed by selection and expansion of cells that have integrated the DNA into their genome. This workflow outlines the key steps for both overexpression and knockout of ZMYND19.
Caption: Experimental workflow for ZMYND19 stable cell line generation.
Quantitative Data
The following tables summarize hypothetical quantitative data that could be obtained from experiments utilizing ZMYND19 stable cell lines.
Table 1: ZMYND19 Expression Levels in Stable Cell Lines
| Cell Line | Method | Relative ZMYND19 mRNA Expression (fold change) | ZMYND19 Protein Level (relative to loading control) |
| Parental | - | 1.0 | 1.0 |
| ZMYND19-OE | Lentiviral | 15.2 ± 2.1 | 12.5 ± 1.8 |
| ZMYND19-KO | CRISPR/Cas9 | < 0.1 | Not Detected |
| Scramble Ctrl | Lentiviral | 1.1 ± 0.2 | 1.0 ± 0.1 |
| Non-targeting Ctrl | CRISPR/Cas9 | 0.9 ± 0.1 | 1.1 ± 0.2 |
Table 2: Effect of ZMYND19 on mTORC1 Signaling
| Cell Line | Treatment | p-S6K (T389) / Total S6K | p-4E-BP1 (T37/46) / Total 4E-BP1 |
| Parental | Vehicle | 1.0 | 1.0 |
| Parental | Rapamycin (100 nM) | 0.2 ± 0.05 | 0.3 ± 0.07 |
| ZMYND19-OE | Vehicle | 0.4 ± 0.08 | 0.5 ± 0.1 |
| ZMYND19-KO | Vehicle | 2.5 ± 0.3 | 2.1 ± 0.25 |
Experimental Protocols
Protocol 1: Generation of ZMYND19 Overexpressing Stable Cell Line using Lentiviral Transduction
Materials:
-
HEK293T cells
-
Target cell line (e.g., HeLa, U2OS)
-
Lentiviral expression vector (e.g., pLenti-C-FLAG)
-
ZMYND19 cDNA
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DMEM with 10% FBS
-
Polybrene
-
Puromycin
-
0.45 µm filter
Procedure:
-
Vector Construction: Clone the full-length human ZMYND19 cDNA into the lentiviral expression vector containing a selectable marker (e.g., puromycin resistance) and an epitope tag (e.g., FLAG) for easy detection.
-
Lentivirus Production: a. Seed 6 x 10^6 HEK293T cells in a 10 cm dish. b. The next day, co-transfect the cells with the ZMYND19 expression vector and the packaging plasmids using a suitable transfection reagent according to the manufacturer's protocol. c. After 48 and 72 hours, collect the virus-containing supernatant and filter it through a 0.45 µm filter to remove cell debris.
-
Transduction of Target Cells: a. Seed the target cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction. b. On the day of transduction, add the viral supernatant to the cells in the presence of 8 µg/mL polybrene. c. Incubate for 24-48 hours.
-
Selection of Stable Cells: a. After transduction, replace the virus-containing medium with fresh medium containing the appropriate concentration of puromycin (determined by a kill curve for the specific cell line). b. Continue to select the cells for 1-2 weeks, replacing the medium with fresh puromycin-containing medium every 2-3 days, until all non-transduced cells are eliminated.
-
Expansion and Validation: a. Expand the puromycin-resistant cell population. b. Validate the overexpression of ZMYND19 by Western blot analysis using an anti-FLAG or anti-ZMYND19 antibody and by quantitative real-time PCR (qRT-PCR).
Protocol 2: Generation of ZMYND19 Knockout Stable Cell Line using CRISPR/Cas9
Materials:
-
Target cell line (e.g., HEK293T, A549)
-
CRISPR/Cas9 vector with a selectable marker (e.g., pSpCas9(BB)-2A-Puro (PX459))
-
Validated single guide RNAs (sgRNAs) targeting an early exon of ZMYND19
-
Transfection reagent
-
DMEM with 10% FBS
-
Puromycin
-
96-well plates
Procedure:
-
sgRNA Design and Cloning: a. Design and validate at least two sgRNAs targeting an early constitutive exon of the ZMYND19 gene to maximize the likelihood of generating a loss-of-function mutation. b. Clone the annealed sgRNA oligonucleotides into the CRISPR/Cas9 vector.
-
Transfection of Target Cells: a. Seed the target cells in a 6-well plate. b. Transfect the cells with the ZMYND19-targeting CRISPR/Cas9 vector using a suitable transfection reagent.
-
Puromycin Selection: a. At 24-48 hours post-transfection, begin selection with puromycin at a pre-determined concentration. b. Continue selection for 2-3 days until non-transfected cells are eliminated.
-
Single-Cell Cloning: a. After selection, harvest the cells and perform serial dilutions to seed them into 96-well plates at a density of approximately 0.5 cells per well. b. Allow the single cells to grow into colonies over 2-3 weeks.
-
Screening and Validation: a. Expand the individual clones. b. Isolate genomic DNA from each clone and perform PCR amplification of the targeted region followed by Sanger sequencing to identify clones with frameshift mutations. c. Confirm the absence of ZMYND19 protein expression in the knockout clones by Western blot analysis.
Disclaimer: These protocols provide a general framework. Optimization of conditions such as cell density, reagent concentrations, and incubation times may be necessary for specific cell lines and experimental setups.
References
- 1. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 4. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Situ Hybridization for ZMYND19 mRNA Detection
References
- 1. Identification of ZMYND19 as a novel biomarker of colorectal cancer: RNA-sequencing and machine learning analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ciliary melanin-concentrating hormone receptor 1 (MCHR1) is widely distributed in the murine CNS in a sex-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane. | Broad Institute [broadinstitute.org]
- 6. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Single-molecule RNA in situ detection in clinical FFPE tissue sections by vsmCISH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence and chromogenic in situ hybridization to detect genetic aberrations in formalin-fixed paraffin embedded material, including tissue microarrays | Semantic Scholar [semanticscholar.org]
- 10. Results for "Chromogenic In Situ Hybridization" | Springer Nature Experiments [experiments.springernature.com]
- 11. Chromogenic In Situ Hybridization (CISH) as a Method for Detection of C-Myc Amplification in Formalin-Fixed Paraffin-Embedded Tumor Tissue: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. brd.nci.nih.gov [brd.nci.nih.gov]
- 13. Dual ISH-IHC Protocol Using RNAScope® | Bio-Techne [bio-techne.com]
- 14. biochain.com [biochain.com]
- 15. FFPE Sample Preparation and Pretreatment: For the RNAscope™ 2.5 Assay | Bio-Techne [bio-techne.com]
- 16. resources.bio-techne.com [resources.bio-techne.com]
- 17. Chromogenic in situ Hybridization, CISH, ISH Technology [acdbio.com]
Troubleshooting & Optimization
Optimizing ZMYND19 Immunohistochemistry: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing immunohistochemistry (IHC) protocols for the protein ZMYND19 (Zinc Finger MYND-Type Containing 19), also known as MIZIP.[1][2][3] This resource offers detailed experimental protocols, troubleshooting guidance, and frequently asked questions to ensure reliable and reproducible staining results.
Recommended ZMYND19 Antibodies and Starting Dilutions
The selection of a primary antibody is critical for successful IHC. Several commercially available polyclonal and monoclonal antibodies have been reported for use in IHC applications. The following table summarizes key information for some of these antibodies. It is crucial to note that optimal dilutions should be determined experimentally by the end-user.
| Catalog Number | Host Species | Isotype | Applications | Recommended Dilution (IHC) |
| PA5-54252 | Rabbit | IgG | ICC/IF, IHC (P) | Not specified |
| SAB1408252 | Rabbit | IgG | IF, IHC | 1:20-1:50 |
| CSB-PA836202LA01HU | Rabbit | IgG | ELISA, IHC | 1:20-1:200 |
Detailed Experimental Protocol for ZMYND19 IHC
This protocol provides a general framework for ZMYND19 immunohistochemical staining of formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization of specific steps, such as antigen retrieval and antibody incubation times, may be required for different tissues and antibodies.
I. Deparaffinization and Rehydration
-
Xylene: Immerse slides in three changes of xylene for 5 minutes each to remove paraffin.
-
Ethanol Graded Series: Rehydrate the tissue sections by immersing slides in a series of graded ethanol solutions:
-
100% ethanol, two changes for 3 minutes each.
-
95% ethanol for 3 minutes.
-
70% ethanol for 3 minutes.
-
-
Distilled Water: Rinse slides in distilled water for 5 minutes.
II. Antigen Retrieval
Formalin fixation can create protein cross-links that mask the antigenic epitope of ZMYND19, necessitating an antigen retrieval step to improve antibody binding.[4][5][6] The optimal method may depend on the specific antibody and tissue type.
A. Heat-Induced Epitope Retrieval (HIER)
HIER is a commonly used method that utilizes heat to reverse cross-linking.[5][6]
-
Buffer Selection: Citrate buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0) or Tris-EDTA buffer (10 mM Tris Base, 1 mM EDTA, 0.05% Tween 20, pH 9.0) are common choices.[4][5] It is recommended to test both to determine the optimal condition.
-
Heating:
-
Washing: Rinse slides in Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS) with 0.05% Tween 20.
B. Proteolytic-Induced Epitope Retrieval (PIER)
PIER uses enzymes to unmask the epitope.[4][6]
-
Enzyme Preparation: Prepare a fresh solution of Proteinase K or Trypsin at the recommended concentration (e.g., 20 µg/mL Proteinase K in TE-CaCl2 buffer, pH 8.0).
-
Incubation: Incubate the slides with the proteolytic enzyme solution at 37°C for 10-15 minutes. The optimal incubation time should be determined empirically.
-
Washing: Thoroughly rinse the slides in TBS or PBS to stop the enzymatic reaction.
III. Staining Procedure
-
Peroxidase Block: To block endogenous peroxidase activity, incubate sections in 3% hydrogen peroxide in methanol for 15-30 minutes at room temperature.[8]
-
Blocking: To prevent non-specific antibody binding, incubate the sections in a blocking solution (e.g., 5% normal goat serum in TBS or PBS) for 30-60 minutes at room temperature.[9]
-
Primary Antibody Incubation: Dilute the ZMYND19 primary antibody in the blocking solution to the predetermined optimal concentration. Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.
-
Washing: Wash the slides three times with TBS or PBS with 0.05% Tween 20 for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the sections with a biotinylated or polymer-based secondary antibody (e.g., goat anti-rabbit IgG) according to the manufacturer's instructions.
-
Detection:
-
If using a biotin-based system, incubate with an avidin-biotin-peroxidase complex (ABC) reagent.
-
Develop the signal with a chromogen such as 3,3'-Diaminobenzidine (DAB). Monitor the color development under a microscope.
-
-
Counterstaining: Lightly counterstain the sections with hematoxylin.
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).
-
Clear in xylene and mount with a permanent mounting medium.
-
Troubleshooting Guide
This section addresses common issues encountered during ZMYND19 IHC and provides potential solutions.
| Issue | Possible Cause | Recommendation |
| No Staining or Weak Signal | Inadequate antigen retrieval. | Optimize HIER (try different buffers like citrate pH 6.0 and Tris-EDTA pH 9.0) or PIER conditions (enzyme concentration and incubation time).[4][5] |
| Primary antibody concentration is too low. | Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[10] | |
| Inactive primary or secondary antibody. | Use a new batch of antibodies and ensure proper storage conditions. Run a positive control to verify antibody activity.[10] | |
| The protein is not abundant in the tissue. | Consider using a signal amplification system.[10] | |
| High Background Staining | Insufficient blocking. | Increase the blocking time or use a different blocking agent (e.g., serum from the same species as the secondary antibody).[11] |
| Primary or secondary antibody concentration is too high. | Titrate the antibodies to determine the optimal concentration that provides a strong signal with low background.[10][11] | |
| Endogenous peroxidase or biotin activity. | Ensure the peroxidase blocking step is effective. For tissues with high endogenous biotin (e.g., kidney, liver), use a biotin-free detection system or perform a biotin block.[8][12] | |
| Inadequate washing. | Increase the number and duration of wash steps.[8] | |
| Non-specific Staining | Cross-reactivity of the primary or secondary antibody. | Use a more specific monoclonal antibody if available. Ensure the secondary antibody is pre-adsorbed against the species of the tissue sample.[8][11] |
| Sections dried out during the procedure. | Keep the slides in a humidified chamber during incubations.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the expected subcellular localization of ZMYND19? A1: While specific IHC data for ZMYND19 is limited in the provided search results, immunocytochemistry data for one antibody (PA5-54252) suggests localization to the Golgi apparatus and vesicles in the A-431 human cell line.[1] However, localization can be cell and tissue type-dependent, and further validation is recommended.
Q2: Which positive and negative controls should I use for ZMYND19 IHC? A2: For a positive control, use a tissue known to express ZMYND19. Based on gene expression data, nerve tissue could be a potential candidate.[13] For a negative control, you can omit the primary antibody to check for non-specific binding of the secondary antibody. An isotype control (an antibody of the same isotype and concentration as the primary antibody but with no specificity for the target) can also be used to assess background staining.
Q3: Is antigen retrieval always necessary for ZMYND19 IHC? A3: For FFPE tissues, antigen retrieval is highly recommended to reverse the effects of formalin fixation.[6][14] However, for frozen tissues fixed with methods like alcohol, antigen retrieval may not be required as these fixatives do not typically mask epitopes to the same extent.[4][6]
Q4: Can I use an automated staining system for ZMYND19 IHC? A4: Yes, automated systems can be used and may improve reproducibility.[15] However, the protocol will still require optimization for the specific antibody and tissue being used.
Visualizing the Workflow and Logic
To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.
References
- 1. ZMYND19 Polyclonal Antibody (PA5-54252) [thermofisher.com]
- 2. cusabio.com [cusabio.com]
- 3. pdf.antibodies-online.com [pdf.antibodies-online.com]
- 4. Antigen retrieval and permeabilization for IHC | Abcam [abcam.com]
- 5. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 6. Antigen Retrieval in IHC: Why It Matters and How to Get It Right [atlasantibodies.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. qedbio.com [qedbio.com]
- 9. biocompare.com [biocompare.com]
- 10. origene.com [origene.com]
- 11. IHC Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 13. genecards.org [genecards.org]
- 14. bosterbio.com [bosterbio.com]
- 15. Optimisation and validation of immunohistochemistry protocols for cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
Common issues with ZMYND19 antibody specificity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using antibodies against ZMYND19 (Zinc finger MYND-type containing 19), also known as MIZIP.
Frequently Asked Questions (FAQs)
Q1: What is ZMYND19 and where is it localized within the cell?
A1: ZMYND19 is a protein that contains a MYND-type zinc finger domain. It is known to interact with the melanin-concentrating hormone receptor 1 (MCHR1) and tubulin. Recent studies have also implicated ZMYND19 as a negative regulator of the mTORC1 signaling pathway, where it associates with Raptor and is involved in signaling at the lysosomal membrane.[1] Its subcellular localization has been reported in the cytoplasm, cell membrane, Golgi apparatus, and vesicles.[2] Some studies indicate a subpopulation of ZMYND19 localizes to the outer lysosomal membrane.
Q2: What is the expected molecular weight of ZMYND19 in a Western Blot?
A2: The canonical ZMYND19 protein has a calculated molecular weight of approximately 26.4 kDa, consisting of 227 amino acids.[2][3] However, post-translational modifications or alternative splicing could potentially lead to the appearance of bands at slightly different molecular weights. Always check the supplier's datasheet for the expected band size.
Q3: How can I validate the specificity of my ZMYND19 antibody?
A3: Validating antibody specificity is crucial for reliable data. The most rigorous method is to use a knockout (KO) or knockdown (KD) model. In a Western Blot of a ZMYND19 KO/KD cell lysate, a specific antibody should show a significantly reduced or absent signal compared to the wild-type control. Other validation strategies, often referred to as the "five pillars of antibody validation," include using orthogonal methods (e.g., comparing antibody data with RNA-seq data), using independent antibodies that recognize different epitopes on ZMYND19, expressing a tagged version of ZMYND19 as a positive control, and immunoprecipitation followed by mass spectrometry (IP-MS) to identify the proteins bound by the antibody.
Q4: My ZMYND19 antibody is not working in my application, but the datasheet says it should. What could be the problem?
A4: There are several potential reasons for this. Firstly, lot-to-lot variability can be an issue, especially with polyclonal antibodies. It is essential to validate each new lot of antibody in your specific application. Secondly, experimental conditions may need to be optimized for your specific cell or tissue type. This includes antibody dilution, incubation times, and antigen retrieval methods for IHC. Finally, proper storage and handling of the antibody are critical to maintain its activity.
ZMYND19 Signaling Pathway
ZMYND19 is involved in the negative regulation of the mTORC1 signaling pathway. It has been shown to interact with Raptor, a key component of the mTORC1 complex, at the lysosomal membrane. The CTLH E3 ubiquitin ligase complex targets ZMYND19 for proteasomal degradation, thereby relieving its inhibition of mTORC1 and allowing for cell growth and proliferation.
Antibody Performance Data
Due to the limited availability of direct comparative studies, this table summarizes information from various commercial datasheets. It is crucial to perform in-house validation for your specific application and experimental conditions.
| Vendor & Cat. No. | Clonality | Host | Immunogen | Validated Applications | Recommended Dilution (WB) |
| Novus Biologicals NBP1-79414 | Polyclonal | Rabbit | Synthetic peptide (middle region) | WB | 1.0 µg/ml |
| Sigma-Aldrich SAB1408252 | Polyclonal | Mouse | Full-length human protein | WB | 1 µg/mL |
| antibodies-online ABIN928445 | Polyclonal | Rabbit | Synthetic peptide (middle region) | WB | 0.2-1 µg/mL |
| Proteintech 13097-1-AP | Polyclonal | Rabbit | Recombinant protein | ELISA | Not specified |
| Sigma-Aldrich HPA020642 | Polyclonal | Rabbit | Recombinant protein epitope signature tag | IHC, IF | Not specified |
Troubleshooting Guides
Western Blot (WB)
Workflow for ZMYND19 Antibody Validation in Western Blot
| Problem | Possible Cause | Recommended Solution |
| No band or weak signal | Insufficient protein load | Load 20-30 µg of total protein per lane. For low-abundance targets, consider immunoprecipitation to enrich for ZMYND19. |
| Low antibody concentration | Titrate the primary antibody concentration. Start with the datasheet's recommendation (e.g., 1 µg/ml) and test higher and lower concentrations. | |
| Inefficient protein transfer | Verify transfer efficiency with Ponceau S staining. For a small protein like ZMYND19 (~26 kDa), ensure you are using an appropriate membrane pore size (e.g., 0.2 µm) and optimize transfer time. | |
| Antibody not suitable for WB | Confirm the antibody is validated for Western Blotting. | |
| Multiple bands/non-specific bands | High antibody concentration | Decrease the primary antibody concentration. |
| Insufficient blocking | Increase blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA). | |
| Protein degradation | Prepare fresh lysates and always include protease inhibitors in the lysis buffer. | |
| Cross-reactivity | Validate the antibody using a ZMYND19 knockout/knockdown cell line. A specific antibody should not detect any bands in the knockout lysate. | |
| Band at incorrect molecular weight | Post-translational modifications | Consult literature or databases like UniProt for known modifications of ZMYND19 that might alter its migration. |
| Splice variants | Check databases for known splice variants of ZMYND19. | |
| Protein degradation | See "Multiple bands" troubleshooting. |
Immunohistochemistry (IHC)
| Problem | Possible Cause | Recommended Solution |
| No staining or weak staining | Inadequate antigen retrieval | ZMYND19 is a cytoplasmic and membrane-associated protein, so proper antigen unmasking is crucial. Optimize heat-induced epitope retrieval (HIER) with different buffers (e.g., citrate buffer pH 6.0 or Tris-EDTA pH 9.0) and heating times. |
| Low antibody concentration | Perform an antibody titration to find the optimal concentration. | |
| Insufficient permeabilization | For cytoplasmic targets, ensure adequate permeabilization (e.g., with 0.1-0.2% Triton X-100 in your blocking and antibody diluent buffers). | |
| Tissue over-fixation | Excessive fixation can mask epitopes. If possible, reduce fixation time. | |
| High background staining | High antibody concentration | Decrease the primary and/or secondary antibody concentration. |
| Inadequate blocking | Block with normal serum from the same species as the secondary antibody (e.g., 5% goat serum) for at least 30-60 minutes. | |
| Endogenous peroxidase activity (for HRP detection) | Quench endogenous peroxidases with a 3% H₂O₂ solution before blocking. | |
| Non-specific secondary antibody binding | Run a secondary-only control (omit the primary antibody) to check for non-specific binding of the secondary antibody. | |
| Non-specific staining | Cross-reactivity of the primary antibody | Test the antibody on tissues known to not express ZMYND19 (negative control). If possible, use knockout/knockdown validated tissue sections. |
| Incorrect cellular localization | Staining should be primarily cytoplasmic and/or membranous. Nuclear staining may indicate non-specificity. Compare your results with published data or resources like the Human Protein Atlas. |
Chromatin Immunoprecipitation (ChIP-seq)
| Problem | Possible Cause | Recommended Solution |
| Low DNA yield | Inefficient immunoprecipitation | Ensure you are using a ChIP-grade antibody. Not all antibodies that work in other applications are suitable for ChIP. Titrate the antibody amount (typically 1-10 µg per ChIP reaction). |
| Insufficient cross-linking | Optimize formaldehyde cross-linking time (typically 10-15 minutes at room temperature). Over-crosslinking can also be an issue, so a time course is recommended. | |
| Poor chromatin shearing | Optimize sonication or enzymatic digestion to obtain chromatin fragments in the 200-1000 bp range. Verify fragment size on an agarose gel. | |
| High background | Non-specific antibody binding | Use a non-specific IgG from the same host species as your primary antibody as a negative control. Include a pre-clearing step with protein A/G beads before adding the primary antibody. |
| Excessive chromatin input | Use the recommended amount of chromatin for your protocol (e.g., 10-25 µg). | |
| Inadequate washing | Increase the number and stringency of washes after immunoprecipitation. | |
| Low signal-to-noise ratio | Antibody has low affinity for the native protein | The antibody may recognize a denatured epitope (as in WB) but not the native, cross-linked protein. It is critical to use a ChIP-validated antibody. If one is not available, consider using an epitope-tagged ZMYND19 construct and a high-affinity anti-tag antibody. |
| Target protein is not a direct DNA-binding protein | ZMYND19 is not a transcription factor but interacts with other proteins. ChIP may be challenging. Optimize your protocol to preserve protein-protein interactions. |
Experimental Protocols
ZMYND19 Western Blot Protocol (Starting Point)
-
Lysate Preparation:
-
Culture wild-type and ZMYND19 knockout/knockdown cells to 80-90% confluency.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein lysate per well on a 12% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Membrane Transfer:
-
Transfer proteins to a 0.2 µm PVDF or nitrocellulose membrane at 100V for 60 minutes or using a semi-dry transfer system.
-
Confirm transfer with Ponceau S staining.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate with anti-ZMYND19 primary antibody (e.g., at 1 µg/ml) in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane 3x for 5 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane 3x for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a digital imager or film.
-
ZMYND19 Immunohistochemistry Protocol for FFPE Tissues (Starting Point)
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2x 5 min).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2x 3 min each).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a pre-heated buffer (e.g., 10 mM Sodium Citrate, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Wash slides with PBS.
-
Quench endogenous peroxidase activity with 3% H₂O₂ for 10 minutes.
-
Wash with PBS.
-
Block with 5% normal goat serum in PBS with 0.1% Triton X-100 for 1 hour.
-
Incubate with anti-ZMYND19 primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash 3x with PBS.
-
Incubate with a biotinylated or polymer-based HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3x with PBS.
-
-
Detection and Counterstaining:
-
Apply DAB substrate and monitor for color development.
-
Rinse with distilled water.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount.
-
References
ZMYND19 siRNA Knockdown Technical Support Center
Welcome to the technical support center for ZMYND19 siRNA knockdown. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their ZMYND19 silencing experiments.
Frequently Asked Questions (FAQs)
Q1: What is the function of ZMYND19?
ZMYND19, also known as MIZIP (Melanin-Concentrating Hormone Receptor 1 Interacting Zinc-Finger Protein), is a protein that contains a MYND zinc finger domain.[1][2] It has been shown to bind to the C-terminus of melanin-concentrating hormone receptor-1 (MCHR1) and to the N-termini of alpha- and beta-tubulin.[1][3] ZMYND19 may function as a regulatory molecule in the GPR24/MCH-R1 signaling pathway and is thought to play a role in linking receptor activation to the modulation of intracellular cytoskeletal dynamics.[2][3][4]
Q2: What are the essential controls for a ZMYND19 siRNA knockdown experiment?
To ensure reliable and interpretable results, every ZMYND19 siRNA experiment should include a standard set of controls.[5]
-
Untreated Cells: A sample of cells that has not been transfected. This provides a baseline for the normal expression level of ZMYND19.[5]
-
Transfection Reagent Only Control: A sample of cells treated with the transfection reagent alone (without siRNA) to assess the cytotoxic effects of the reagent.
Troubleshooting Guide
This guide addresses common issues encountered during ZMYND19 siRNA knockdown experiments.
Issue 1: Low Knockdown Efficiency of ZMYND19 mRNA
If you are observing minimal reduction in ZMYND19 mRNA levels post-transfection, consider the following optimization steps.
-
Verify Transfection Efficiency: Use a positive control siRNA (e.g., targeting GAPDH) to confirm that your cell type can be efficiently transfected under your current conditions. An efficiency below 80% for the positive control indicates that the transfection protocol needs further optimization.[8]
-
Test Multiple siRNA Sequences: Not all siRNA sequences targeting the same gene are equally effective.[7] It is advisable to test two to four different siRNA duplexes for ZMYND19 to identify the most potent one.[5][7]
Issue 2: ZMYND19 mRNA Levels are Down, but Protein Levels Remain High
A discrepancy between mRNA and protein knockdown is often due to a long protein half-life.
-
Increase Incubation Time: If ZMYND19 protein has a slow turnover rate, a longer incubation period may be required to observe a significant reduction in protein levels.[5] Extend the post-transfection incubation time to 72 or 96 hours and assess protein levels at different time points.[7]
-
Confirm mRNA Knockdown at Time of Protein Analysis: Always measure mRNA levels in parallel with protein analysis to ensure that the initial knockdown at the transcript level was successful and sustained.[5][8]
Issue 3: High Cell Death or Toxicity After Transfection
Cell toxicity can mask the specific effects of ZMYND19 knockdown.
-
Avoid Antibiotics: Do not include antibiotics like penicillin/streptomycin in the media during transfection, as they can increase cell death when cells are permeabilized.[12][14]
Data and Protocols
Quantitative Data Summary
For successful ZMYND19 knockdown, several experimental parameters must be optimized. The following tables provide recommended starting points and ranges for key variables.
Table 1: Recommended siRNA Transfection Conditions
| Parameter | Recommended Starting Point | Optimization Range | Citation |
| siRNA Concentration | 10 nM | 1 - 30 nM | [9] |
| Cell Confluency | 70% | 60 - 80% | [5] |
| Post-Transfection Incubation | 48 hours | 24 - 96 hours | [7][12] |
| Transfection Media | Serum-Free or Reduced-Serum | Varies by reagent | [12][13] |
Table 2: Example Optimization Matrix for siRNA and Transfection Reagent
| siRNA Concentration | Reagent Volume (µL) - Well 1 | Reagent Volume (µL) - Well 2 | Reagent Volume (µL) - Well 3 |
| 5 nM | 0.5 | 1.0 | 1.5 |
| 10 nM | 0.5 | 1.0 | 1.5 |
| 20 nM | 0.5 | 1.0 | 1.5 |
| 50 nM | 0.5 | 1.0 | 1.5 |
This table illustrates a potential setup for a 24-well plate format. Volumes should be scaled accordingly for other plate sizes.
Experimental Protocols
Protocol 1: siRNA Transfection (Lipid-Based, 24-Well Plate)
This protocol provides a general guideline for transfecting adherent cells. It must be optimized for your specific cell line and transfection reagent.
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 60-80% confluency at the time of transfection. Use antibiotic-free growth medium.
-
Preparation of siRNA Solution: In tube A, dilute your ZMYND19 siRNA stock to the desired final concentration (e.g., 10 nM) in serum-free medium (e.g., Opti-MEM). Mix gently.
-
Preparation of Transfection Reagent Solution: In tube B, dilute the lipid-based transfection reagent according to the manufacturer's instructions in serum-free medium. Mix gently and incubate for 5 minutes at room temperature.
-
Formation of Transfection Complexes: Combine the solutions from tube A and tube B. Mix gently and incubate for 20-30 minutes at room temperature to allow siRNA-lipid complexes to form.
-
Transfection: Aspirate the media from the cells and add the transfection complex mixture to each well.
-
Incubation: Incubate the cells with the transfection complexes for 4-8 hours at 37°C. Afterwards, you may replace the transfection medium with fresh, complete growth medium.
-
Analysis: Harvest cells 24-72 hours post-transfection to analyze ZMYND19 mRNA and protein levels.
Protocol 2: Analysis of Knockdown Efficiency by qRT-PCR
-
RNA Extraction: Harvest cells at the desired time point and extract total RNA using a commercial kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using ZMYND19-specific primers and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. Use a SYBR Green-based detection method.[15]
-
Data Analysis: Calculate the relative expression of ZMYND19 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the negative control siRNA-treated sample.
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate key processes for troubleshooting and executing a ZMYND19 knockdown experiment.
Caption: Workflow for ZMYND19 siRNA Knockdown and Troubleshooting.
Caption: Postulated ZMYND19 Signaling Pathway and siRNA Intervention Point.
References
- 1. genecards.org [genecards.org]
- 2. ZMYND19 Gene: Function, Research, and Clinical Significance [learn.mapmygenome.in]
- 3. Gene - ZMYND19 [maayanlab.cloud]
- 4. uniprot.org [uniprot.org]
- 5. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 6. Tips from the Bench: Get Control of Your siRNA Experiments | Thermo Fisher Scientific - US [thermofisher.com]
- 7. RNA Interference to Knock Down Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 9. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - US [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Guidelines for transfection of siRNA [qiagen.com]
- 12. Optimizing siRNA Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Target Gene Abundance Contributes to the Efficiency of siRNA-Mediated Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]
ZMYND19 Plasmid Transfection Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing ZMYND19 plasmid transfection. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate successful transfection experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during ZMYND19 plasmid transfection.
Q1: What is the optimal cell confluency for ZMYND19 plasmid transfection?
A1: For many common cell lines, a confluency of 70-90% at the time of transfection is recommended to ensure optimal uptake of the plasmid DNA.[1][2] Actively dividing cells generally exhibit higher transfection efficiency.[1] However, the ideal confluency can be cell-type dependent and may require empirical determination.
Q2: How does the quality of the ZMYND19 plasmid DNA affect transfection efficiency?
A2: The purity and integrity of the plasmid DNA are critical for successful transfection. High-quality, endotoxin-free DNA should be used, as contaminants can lead to decreased efficiency and increased cell death.[1][3][4] The A260/A280 ratio should be between 1.7 and 1.9.[1][4] The integrity of the plasmid can be verified by agarose gel electrophoresis; a high percentage of nicked or degraded DNA will negatively impact results.[2][5]
Q3: What is the recommended ratio of transfection reagent to ZMYND19 plasmid DNA?
A3: The optimal ratio of transfection reagent to DNA is highly dependent on the specific reagent and cell line being used.[1] It is crucial to perform a titration experiment to determine the ideal ratio for your specific experimental conditions. A common starting point is to test ratios such as 1:1, 2:1, and 3:1 (reagent volume in µL to DNA mass in µg).[1][4]
Q4: Can overexpression of ZMYND19 be toxic to cells?
A4: While direct evidence for ZMYND19-induced toxicity is limited, overexpression of any protein can potentially lead to cellular stress and toxicity.[6] If you observe high levels of cell death post-transfection, consider using a weaker or inducible promoter to control the expression level of ZMYND19.
Q5: How can I confirm the expression and subcellular localization of the ZMYND19 protein after transfection?
A5: ZMYND19 protein expression can be confirmed by Western blotting using a specific anti-ZMYND19 antibody.[7][8][9][10][11][12] To determine its subcellular localization, which is reported to be in the cytoplasm and at the cell membrane, immunofluorescence staining followed by confocal microscopy is the recommended method.[13][14][15][16][17]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues during ZMYND19 plasmid transfection.
| Problem | Potential Cause | Recommended Solution |
| Low Transfection Efficiency | Suboptimal cell health or confluency. | Ensure cells are healthy, actively dividing, and within the optimal confluency range (typically 70-90%).[1][2] |
| Poor plasmid DNA quality. | Use high-purity, endotoxin-free plasmid DNA with an A260/A280 ratio of 1.7-1.9.[1][4] Verify integrity on an agarose gel.[2][5] | |
| Incorrect reagent-to-DNA ratio. | Perform a titration experiment to determine the optimal ratio for your cell line and transfection reagent.[1][4] | |
| Inappropriate transfection reagent for the cell type. | Consider trying a different transfection reagent known to be effective for your specific cell line. | |
| Presence of serum or antibiotics in the transfection medium. | Some transfection reagents are inhibited by serum and antibiotics. Follow the manufacturer's protocol regarding their presence during complex formation and transfection. | |
| High Cell Death/Toxicity | Transfection reagent toxicity. | Optimize the concentration of the transfection reagent; use the lowest amount that provides acceptable efficiency. Reduce the incubation time of the transfection complex with the cells. |
| High concentration of plasmid DNA. | Reduce the amount of ZMYND19 plasmid DNA used for transfection. | |
| Overexpression-induced toxicity of ZMYND19. | Use a weaker or inducible promoter to control ZMYND19 expression. | |
| Poor cell health prior to transfection. | Only use healthy, low-passage number cells for your experiments. | |
| Inconsistent Results | Variation in cell confluency. | Standardize the cell seeding density and transfection timeline to ensure consistent confluency at the time of transfection. |
| Inconsistent plasmid DNA quality. | Use a consistent and reliable method for plasmid purification. | |
| Pipetting errors. | Prepare a master mix of the DNA-transfection reagent complex to minimize pipetting variability between samples. | |
| No or Low Protein Expression | Inefficient transcription or translation. | Ensure your plasmid contains a suitable promoter for your cell line and that the ZMYND19 coding sequence is correct. |
| Incorrect post-transfection incubation time. | Optimize the time between transfection and analysis. Protein expression is typically detectable 24-72 hours post-transfection. | |
| Issues with protein detection method. | Verify the specificity and functionality of your primary antibody for Western blotting or immunofluorescence. Include a positive control if available. |
Experimental Protocols & Data Presentation
ZMYND19 Plasmid Transfection Optimization Workflow
This workflow outlines the key steps for optimizing ZMYND19 plasmid transfection.
Caption: A general workflow for optimizing ZMYND19 plasmid transfection.
Table 1: Example Transfection Optimization Data
Note: This table provides a template with hypothetical data. Researchers should generate their own data based on their specific experimental conditions.
| Transfection Reagent | Reagent:DNA Ratio (µL:µg) | Transfection Efficiency (% GFP Positive) | Cell Viability (%) |
| Reagent A | 1:1 | 35 | 92 |
| Reagent A | 2:1 | 55 | 85 |
| Reagent A | 3:1 | 65 | 70 |
| Reagent B | 1:1 | 40 | 95 |
| Reagent B | 2:1 | 60 | 90 |
| Reagent B | 3:1 | 75 | 80 |
Protocol 1: Western Blot for ZMYND19 Detection
-
Cell Lysis:
-
After 24-72 hours post-transfection, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay.
-
-
SDS-PAGE:
-
Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes.
-
Load the samples onto a polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ZMYND19 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
Protocol 2: Immunofluorescence for ZMYND19 Localization
-
Cell Seeding:
-
Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.
-
-
Transfection:
-
Transfect the cells with the ZMYND19 plasmid using the optimized protocol.
-
-
Fixation and Permeabilization:
-
After 24-48 hours, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with the primary anti-ZMYND19 antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
-
Mounting and Imaging:
Signaling Pathway
ZMYND19 has been identified as a negative regulator of the mTORC1 signaling pathway.[18][19] It forms a complex with MKLN1 at the lysosome to inhibit mTORC1 activation.[18][19]
Caption: The mTOR signaling pathway with ZMYND19-mediated inhibition.
References
- 1. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. genscript.com [genscript.com]
- 3. mobitec.com [mobitec.com]
- 4. bioscience.co.uk [bioscience.co.uk]
- 5. Electroporation—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Gain of toxic function by long-term AAV9-mediated SMN overexpression in the sensorimotor circuit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. origene.com [origene.com]
- 9. Western Blot Protocol | Proteintech Group [ptglab.com]
- 10. addgene.org [addgene.org]
- 11. Western Blotting Technique | Rockland [rockland.com]
- 12. Western Blot Video Protocol | Proteintech Group [ptglab.com]
- 13. ptglab.com [ptglab.com]
- 14. scbt.com [scbt.com]
- 15. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. ibidi.com [ibidi.com]
- 17. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: ZMYND19 Immunoprecipitation
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during ZMYND19 immunoprecipitation (IP) experiments, with a focus on resolving high background issues.
Frequently Asked Questions (FAQs)
Q1: What is ZMYND19 and what is its cellular function?
A1: ZMYND19 (Zinc Finger MYND-Type Containing 19), also known as MIZIP, is a protein that contains a MYND-type zinc finger domain. It has been shown to interact with the C-terminus of the melanin-concentrating hormone receptor 1 (MCHR1) and with tubulin.[1] More recently, ZMYND19 has been identified as a substrate of the CTLH E3 ubiquitin ligase complex and plays a role in negatively regulating the mTORC1 signaling pathway at the lysosomal membrane.[2][3][4][5][6] This regulation is crucial for controlling cell proliferation, survival, and metabolism.[2][7]
Q2: I am observing multiple bands in my ZMYND19 IP, in addition to the expected band. What could be the cause?
A2: Multiple bands can arise from several factors. These may include protein isoforms or splice variants of ZMYND19, or post-translational modifications such as phosphorylation or ubiquitination, which can alter the protein's molecular weight. It is also possible that the additional bands are non-specific proteins binding to the beads or the antibody. To investigate this, it is crucial to include proper controls, such as an isotype control IP and beads-only control, to identify non-specific interactions.
Q3: My ZMYND19 antibody is not pulling down any protein. What are the possible reasons?
A3: There are several potential reasons for a failed immunoprecipitation. The antibody may not be suitable for IP experiments; it is essential to use an antibody validated for this application. The protein may not be expressed or may be present at very low levels in your cell or tissue lysate. It is also possible that the lysis buffer composition is disrupting the antibody-antigen interaction or that the protein has been degraded. Ensure you are using a validated antibody and consider optimizing your lysis conditions and including protease inhibitors.
Q4: Can I use the same antibody for both immunoprecipitation and Western blotting?
A4: While it is possible, using the same antibody for both IP and Western blotting can lead to the detection of the heavy and light chains of the IP antibody on the blot, which can obscure the signal from your protein of interest if it has a similar molecular weight. To avoid this, you can use an antibody from a different host species for the Western blot, or use specialized secondary antibodies that do not detect the heavy or light chains of the IP antibody.
Troubleshooting Guide: High Background in ZMYND19 IP
High background is a common issue in immunoprecipitation experiments, obscuring the specific signal of the target protein. Below are common causes and recommended solutions to reduce non-specific binding in your ZMYND19 IP.
| Problem | Possible Cause | Recommended Solution |
| High Background in all lanes (including no-antibody control) | Non-specific binding of proteins to the beads. | 1. Pre-clear the lysate: Incubate the cell lysate with beads alone before adding the primary antibody. This will help remove proteins that non-specifically bind to the beads.[8] 2. Block the beads: Incubate the beads with a blocking agent like BSA or normal serum before use to saturate non-specific binding sites. |
| High Background in IP lane, but not in control lanes | Non-specific binding of proteins to the primary antibody. | 1. Titrate the antibody: Use the lowest amount of antibody necessary to pull down your target protein. Excess antibody can lead to increased non-specific binding. 2. Use a high-quality, specific antibody: Ensure your ZMYND19 antibody is validated for IP and has high specificity for the target protein. Consider using a monoclonal antibody for higher specificity. |
| Insufficient washing. | 1. Increase the number and duration of washes: Perform at least 3-5 washes with an appropriate wash buffer. 2. Increase the volume of wash buffer: Use a larger volume of buffer for each wash to more effectively remove non-specifically bound proteins. | |
| Inappropriate wash buffer composition. | Optimize wash buffer stringency: Adjust the salt and detergent concentrations in your wash buffer to disrupt weak, non-specific interactions while preserving the specific antibody-antigen interaction. See the table below for recommended concentration ranges. | |
| Heavy and light chain bands from the IP antibody obscure the ZMYND19 band | The secondary antibody used for Western blotting detects the primary antibody used for the IP. | 1. Use a secondary antibody that specifically detects native (non-reduced) antibodies. 2. Crosslink the antibody to the beads: This will prevent the antibody from eluting with the protein of interest. 3. Use an antibody from a different species for the Western blot. |
Optimization of Wash Buffer Composition
The stringency of the wash buffer is critical for reducing background. Below are suggested starting concentrations and ranges for common detergents and salts. Optimization will be required for your specific experimental conditions.
| Component | Starting Concentration | Optimization Range | Purpose |
| Non-ionic Detergents (e.g., NP-40, Triton X-100) | 0.1% (v/v) | 0.05% - 1.0% (v/v)[2][3][6][9] | Disrupt non-specific hydrophobic interactions. |
| Salt (e.g., NaCl, KCl) | 150 mM | 50 mM - 550 mM[10] | Disrupt non-specific ionic interactions. |
Experimental Protocol: ZMYND19 Co-Immunoprecipitation
This protocol is a general guideline for the co-immunoprecipitation of ZMYND19 and its interacting partners, followed by analysis via Western blotting. This protocol is based on general co-IP procedures and information regarding ZMYND19's interactions.[2][3]
Materials:
-
Cells expressing ZMYND19
-
Ice-cold PBS
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors
-
Anti-ZMYND19 antibody (IP-validated)
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Isotype control IgG
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Protein A/G magnetic beads
-
Wash Buffer (e.g., Lysis Buffer with optimized detergent and salt concentrations)
-
Elution Buffer (e.g., 1X SDS-PAGE sample buffer)
Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
-
Pre-clearing (Optional but Recommended):
-
Add Protein A/G magnetic beads to the cell lysate and incubate with rotation for 1 hour at 4°C.
-
Pellet the beads using a magnetic stand and transfer the supernatant (pre-cleared lysate) to a new tube.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the anti-ZMYND19 antibody or isotype control IgG overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. After the final wash, remove all residual buffer.
-
-
Elution:
-
Resuspend the beads in 2X SDS-PAGE sample buffer and boil for 5-10 minutes to elute the protein complexes.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Analysis:
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Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against ZMYND19 and its potential interacting partners (e.g., components of the CTLH or mTORC1 complexes).
-
Visualizations
ZMYND19 Immunoprecipitation Workflow
References
- 1. scbt.com [scbt.com]
- 2. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane | Semantic Scholar [semanticscholar.org]
- 5. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane. | Broad Institute [broadinstitute.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
ZMYND19 Protein Extraction: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal lysis buffer and protocol for the successful extraction of the ZMYND19 protein.
Frequently Asked Questions (FAQs)
Q1: What is the subcellular localization of ZMYND19, and why is it important for choosing a lysis buffer?
A1: ZMYND19 has been identified in the cytoplasm, cell membrane, and nucleus.[1] Understanding the subcellular localization of your protein of interest is the first critical step in selecting an appropriate lysis buffer. For a protein like ZMYND19, which is present in multiple compartments including the nucleus, a buffer capable of efficiently lysing all cellular membranes is required to ensure complete extraction.
Q2: Which lysis buffer is generally recommended for ZMYND19 extraction?
A2: For whole-cell extraction of ZMYND19, a RIPA (Radioimmunoprecipitation Assay) buffer is highly recommended.[2][3][4][5] RIPA buffer is a strong lysis buffer containing both ionic and non-ionic detergents, making it effective for solubilizing cytoplasmic, membrane-bound, and nuclear proteins.[2][3][4][5]
Q3: Can I use a milder lysis buffer than RIPA?
A3: While RIPA buffer is robust, milder alternatives like NP-40 or Triton X-100 based buffers can be used, especially if preserving protein-protein interactions is a priority. However, these may be less efficient at extracting the nuclear fraction of ZMYND19.[2] If you are specifically interested in the nuclear pool of ZMYND19, a dedicated nuclear extraction protocol is advisable.
Q4: Should I be concerned about protein degradation during extraction?
A4: Yes, protein degradation is a common issue. It is crucial to work quickly, keep samples on ice or at 4°C at all times, and supplement your lysis buffer with a fresh cocktail of protease and phosphatase inhibitors immediately before use.[6][7][8]
Troubleshooting Guide
Encountering issues during your ZMYND19 protein extraction and subsequent western blot analysis is not uncommon. This guide provides solutions to frequently observed problems.
| Problem | Possible Cause | Recommendation |
| Weak or No Signal | Low Protein Abundance: ZMYND19 might be expressed at low levels in your cell or tissue type. | - Increase the amount of starting material. - Consider enriching for your protein of interest via immunoprecipitation. - Verify protein expression levels using literature or databases.[9] |
| Inefficient Lysis: The lysis buffer may not be strong enough to release ZMYND19 from all cellular compartments. | - Switch to a stronger lysis buffer, such as RIPA buffer.[4][5] - Ensure adequate mechanical disruption (e.g., sonication or homogenization) after adding the lysis buffer.[1][10][11] | |
| Protein Degradation: ZMYND19 may be susceptible to degradation by proteases. | - Add a fresh protease inhibitor cocktail to your lysis buffer immediately before use.[6][7] - Perform all extraction steps on ice or at 4°C.[6][8] | |
| High Background | Insufficient Blocking: The membrane may not be adequately blocked, leading to non-specific antibody binding. | - Increase the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST). |
| Antibody Concentration Too High: The primary or secondary antibody concentration may be excessive. | - Optimize antibody concentrations by performing a titration experiment. | |
| Inadequate Washing: Insufficient washing can leave unbound antibodies on the membrane. | - Increase the number and/or duration of wash steps with TBST.[12] | |
| Non-Specific Bands | Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins with similar epitopes. | - Use a more specific antibody. - Check the antibody datasheet for known cross-reactivities. |
| Protein Overload: Loading too much protein can lead to aggregation and non-specific binding. | - Reduce the amount of protein loaded per well. A typical range is 20-30 µg of total protein.[12] | |
| Splice Variants or Post-Translational Modifications: ZMYND19 may exist as different isoforms or have PTMs, leading to bands at different molecular weights.[9] | - Consult databases like UniProt for information on known isoforms and modifications of ZMYND19. |
Lysis Buffer Formulations
The choice of lysis buffer is critical for successful protein extraction. Below is a comparison of recommended lysis buffers for ZMYND19.
| Buffer Component | Standard RIPA Buffer | Milder Lysis Buffer (NP-40) | Nuclear Extraction Buffer (Example) |
| Buffering Agent | 50 mM Tris-HCl, pH 7.4-8.0 | 50 mM Tris-HCl, pH 8.0 | 20 mM HEPES, pH 7.9 |
| Salt | 150 mM NaCl | 150 mM NaCl | 420 mM NaCl |
| Non-ionic Detergent | 1% NP-40 or Triton X-100 | 1% NP-40 | - |
| Ionic Detergent | 0.5% Sodium Deoxycholate, 0.1% SDS | - | - |
| Chelating Agent | 1 mM EDTA | - | 0.2 mM EDTA |
| Other | - | - | 1.5 mM MgCl₂, 25% Glycerol |
| Additives (Fresh) | Protease & Phosphatase Inhibitors | Protease & Phosphatase Inhibitors | Protease & Phosphatase Inhibitors, DTT |
Note: The exact concentrations of components can be optimized based on the specific cell or tissue type.
Experimental Protocols
Whole-Cell Lysis using RIPA Buffer
This protocol is suitable for the extraction of total cellular ZMYND19.
Caption: Workflow for whole-cell protein extraction using RIPA buffer.
Nuclear and Cytoplasmic Fractionation
This protocol allows for the separate isolation of nuclear and cytoplasmic ZMYND19.
Caption: Workflow for nuclear and cytoplasmic protein fractionation.
Signaling Pathway and Logical Relationships
The following diagram illustrates the decision-making process for selecting the appropriate lysis buffer based on the experimental goals for ZMYND19 research.
Caption: Decision tree for selecting a ZMYND19 lysis buffer.
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. docs.abcam.com [docs.abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 5. Choosing a Lysis Buffer for Western Blot (WB) | Cell Signaling Technology [cellsignal.com]
- 6. assaygenie.com [assaygenie.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell Lysis and Fractionation Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. origene.com [origene.com]
- 11. Western Blotting (WB) Protocol | Rockland [rockland.com]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
ZMYND19 antibody validation for specific applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the validation and application of ZMYND19 antibodies. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key validation data to ensure the successful use of ZMYND19 antibodies in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of ZMYND19 in a Western Blot?
A1: The canonical ZMYND19 protein has a predicted molecular weight of approximately 26.4 kDa.[1] However, post-translational modifications such as glycosylation could result in the observation of a band at a slightly higher molecular weight.[2]
Q2: In which tissues is ZMYND19 expected to be expressed?
A2: ZMYND19 is reported to be expressed in various human tissues, including the brain, testis, placenta, heart, liver, skeletal muscle, kidney, and stomach.[1] The Human Protein Atlas indicates abundant cytoplasmic and/or membranous expression in many tissues.[3] For immunohistochemistry, human pancreas is a recommended positive control tissue, showing strong positivity in exocrine cells.
Q3: What is the subcellular localization of ZMYND19?
A3: ZMYND19 is localized to the cytoplasm and cell membrane.[1] More specifically, it has been observed in the Golgi apparatus and in vesicles.[4]
Q4: What are the known interaction partners of ZMYND19?
A4: ZMYND19 is known to interact with the C-terminus of the melanin-concentrating hormone receptor-1 (MCHR1) and with alpha- and beta-tubulin.[5] It also forms a complex with MKLN1 to negatively regulate mTORC1 signaling.
Signaling Pathway
ZMYND19 is involved in the regulation of the mTORC1 signaling pathway. The following diagram illustrates the role of the ZMYND19/MKLN1 complex in this pathway.
Caption: ZMYND19/MKLN1 complex negatively regulates mTORC1 at the lysosome.
Experimental Workflow
The following diagram outlines a general workflow for validating a ZMYND19 antibody for a specific application.
Caption: A stepwise workflow for ZMYND19 antibody validation.
Quantitative Data Summary
| Application | Antibody (Vendor) | Recommended Dilution/Concentration | Positive Control | Negative Control |
| Western Blot (WB) | Polyclonal (Novus Biologicals, NBP1-79414) | 0.2-1 µg/mL | Transfected 293T cells | Untransfected 293T cells |
| Polyclonal (Antibodies-Online, ABIN928445) | 0.2-1 µg/mL | - | ZMYND19 blocking peptide | |
| Polyclonal (Sigma-Aldrich, SAB1408252) | 1 µg/mL | Human cell/tissue lysates | - | |
| Immunohistochemistry (IHC-P) | Polyclonal (Thermo Fisher, PA5-54252) | 1:20 - 1:50 | Human pancreas | Isotype control |
| Immunocytochemistry (ICC/IF) | Polyclonal (Thermo Fisher, PA5-54252) | 0.25-2 µg/mL | A-431 cells | Isotype control |
| Immunoprecipitation (IP) | - | 1-5 µg per 200-500 µg of lysate | Lysate from expressing cells | Isotype control IgG |
Experimental Protocols
Western Blot (WB) Protocol
-
Sample Preparation: Prepare cell lysates in RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20-30 µg of total protein per lane onto a 12% SDS-PAGE gel. Run the gel at 100V for 90 minutes or until the dye front reaches the bottom.
-
Transfer: Transfer proteins to a PVDF membrane at 100V for 60 minutes. Confirm transfer using Ponceau S staining.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the ZMYND19 primary antibody at the recommended dilution (see table above) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
Immunohistochemistry (IHC) on Paraffin-Embedded Sections Protocol
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath.
-
Blocking: Block endogenous peroxidase activity with 3% H2O2 for 10 minutes. Block non-specific binding with 5% normal goat serum in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate sections with the ZMYND19 primary antibody at the recommended dilution (e.g., 1:50) overnight at 4°C in a humidified chamber.
-
Washing: Wash sections three times for 5 minutes each with PBST.
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody for 30 minutes, followed by a streptavidin-HRP conjugate for 30 minutes.
-
Washing: Repeat the washing step as in step 5.
-
Chromogen Detection: Apply DAB substrate and monitor for color development.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate sections through graded ethanol and xylene, and mount with a permanent mounting medium.
Immunoprecipitation (IP) Protocol
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS with protease inhibitors).
-
Pre-clearing: Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with 1-5 µg of ZMYND19 antibody or an isotype control IgG overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.
-
Washing: Pellet the beads by centrifugation and wash three to five times with cold lysis buffer.
-
Elution: Elute the immunoprecipitated proteins by boiling the beads in 2X SDS-PAGE sample buffer for 5 minutes.
-
Analysis: Analyze the eluted proteins by Western Blotting.
Troubleshooting Guides
Western Blot (WB)
| Problem | Possible Cause | Suggested Solution |
| No Signal or Weak Signal | Low protein expression in the sample. | Use a positive control tissue or cell line known to express ZMYND19. Consider using transfected cell lysates. |
| Insufficient antibody concentration. | Increase the primary antibody concentration or incubation time. | |
| Poor transfer of the protein. | Verify transfer with Ponceau S staining. Optimize transfer time and voltage, especially for a small protein like ZMYND19. | |
| Non-specific Bands | Primary antibody concentration is too high. | Decrease the primary antibody concentration and/or incubation time.[2][6] |
| Use of a polyclonal antibody. | Consider using an affinity-purified polyclonal or a monoclonal antibody.[6] | |
| Protein degradation. | Add protease inhibitors to the lysis buffer and keep samples on ice.[6][7] | |
| Band at Incorrect Molecular Weight | Post-translational modifications. | Consult literature for known modifications of ZMYND19. |
| Protein degradation. | See "Non-specific Bands" above.[7] | |
| Splice variants. | Check databases like Ensembl or NCBI for known ZMYND19 isoforms. |
Immunohistochemistry (IHC)
| Problem | Possible Cause | Suggested Solution |
| No Staining or Weak Staining | Inadequate antigen retrieval. | Optimize the antigen retrieval method (e.g., try a different buffer pH or heating time). |
| Low antibody concentration. | Increase the primary antibody concentration or incubation time. | |
| Low ZMYND19 expression in the tissue. | Use a validated positive control tissue like human pancreas.[8] | |
| High Background | Non-specific antibody binding. | Increase the blocking time or use a different blocking agent (e.g., serum from the same species as the secondary antibody).[9][10] |
| Primary antibody concentration too high. | Titrate the primary antibody to find the optimal dilution.[9][10] | |
| Endogenous peroxidase activity. | Ensure adequate quenching with H2O2.[11] | |
| Non-specific Staining | Cross-reactivity of the secondary antibody. | Use a secondary antibody that has been pre-adsorbed against the species of the tissue sample. |
| Drying out of the tissue section. | Keep sections in a humidified chamber during incubations.[9] |
Immunoprecipitation (IP)
| Problem | Possible Cause | Suggested Solution |
| No or Low Yield of Target Protein | Antibody not suitable for IP. | Use an antibody that has been validated for immunoprecipitation. |
| Inefficient antibody-protein binding. | Increase the amount of primary antibody and/or the incubation time. | |
| Protein not present in the lysate. | Confirm the presence of ZMYND19 in the input lysate by Western Blot. | |
| High Background/Non-specific Binding | Insufficient washing. | Increase the number of washes and/or the stringency of the wash buffer. |
| Non-specific binding to beads. | Pre-clear the lysate with beads before adding the primary antibody.[12] | |
| Antibody concentration too high. | Reduce the amount of primary antibody used. | |
| Co-elution of Antibody Heavy and Light Chains | Elution with SDS sample buffer. | Use a gentle elution buffer if the antibody chains interfere with downstream analysis. Alternatively, crosslink the antibody to the beads. |
References
- 1. biocompare.com [biocompare.com]
- 2. stjohnslabs.com [stjohnslabs.com]
- 3. Tissue expression of ZMYND19 - Summary - The Human Protein Atlas [v19.proteinatlas.org]
- 4. ZMYND19 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 5. genecards.org [genecards.org]
- 6. arp1.com [arp1.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. IHC Troubleshooting | Proteintech Group [ptglab.com]
- 9. origene.com [origene.com]
- 10. IHC Troubleshooting Guide | Thermo Fisher Scientific - FR [thermofisher.com]
- 11. Tips and Techniques for Troubleshooting Immunohistochemistry (IHC) [sigmaaldrich.com]
- 12. neb.com [neb.com]
Preventing non-specific binding in ZMYND19 ChIP-seq
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing non-specific binding in ZMYND19 Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is ZMYND19, and why is ChIP-seq for this protein challenging?
ZMYND19 (Zinc Finger MYND-Type Containing 19) is a protein that can act as a transcriptional regulator. A key challenge in performing ChIP-seq for ZMYND19 is its subcellular localization. Studies have shown that ZMYND19 can be found in both the cytoplasm and the nucleus, and it can also associate with the plasma membrane and lysosomes. This diverse localization can lead to a lower concentration of the protein in the nucleus at any given time, and a higher risk of contamination from non-nuclear fractions during chromatin preparation, which in turn can increase non-specific binding.
Q2: What is the most critical first step to minimize non-specific binding in a ZMYND19 ChIP-seq experiment?
The most critical initial step is to ensure the high quality and specificity of the anti-ZMYND19 antibody. Whenever possible, use a ChIP-seq validated antibody. If a validated antibody is not available, it is essential to perform rigorous in-house validation, including Western blotting to confirm specificity for ZMYND19 and immunoprecipitation (IP) followed by mass spectrometry to identify any off-target interactions.
Q3: How can I enrich for nuclear ZMYND19 and reduce cytoplasmic contamination?
A robust nuclear extraction protocol is crucial. This typically involves an initial cell lysis with a hypotonic buffer to swell the cells and rupture the plasma membrane, followed by centrifugation to pellet the nuclei. The resulting nuclear pellet is then lysed with a nuclear lysis buffer to release chromatin. This two-step lysis procedure helps to remove the bulk of cytoplasmic proteins before proceeding with chromatin shearing.
Q4: What are the best negative controls for a ZMYND19 ChIP-seq experiment?
For a robust experiment, it is recommended to include two types of negative controls:
-
IgG control: An immunoprecipitation using a non-specific IgG antibody from the same species as the ZMYND19 antibody. This control helps to identify background signal resulting from non-specific binding of antibodies and the beads.
-
ZMYND19 Knockdown/Knockout Control: Performing ChIP-seq in cells where ZMYND19 expression has been knocked down (e.g., using shRNA or siRNA) or knocked out (e.g., using CRISPR/Cas9) is the gold standard. This control helps to confirm that the observed signal is truly dependent on the presence of ZMYND19.
Q5: Should I use enzymatic digestion or sonication to fragment chromatin for ZMYND19 ChIP-seq?
Both methods can be effective, but for transcription factors like ZMYND19, sonication is often preferred. Sonication uses mechanical force to shear the chromatin and is less biased towards open chromatin regions compared to enzymatic digestion with Micrococcal Nuclease (MNase), which preferentially digests linker DNA. However, sonication conditions must be carefully optimized to achieve a fragment size range of 200-500 bp to ensure good resolution without damaging the protein epitopes.
II. Troubleshooting Guide
High background and non-specific binding are common issues in ChIP-seq experiments. The following table provides a guide to troubleshoot these problems in the context of ZMYND19 ChIP-seq.
| Problem | Potential Cause | Recommended Solution |
| High background signal in IgG control | 1. Insufficient blocking of beads. 2. Too much antibody used. 3. Ineffective washing steps. | 1. Pre-block beads with BSA and/or sheared salmon sperm DNA. 2. Titrate the IgG antibody to use the minimal amount necessary. 3. Increase the number and stringency of washes. |
| High background across the genome (Input-like signal) | 1. Cytoplasmic or mitochondrial DNA contamination. 2. Incomplete chromatin shearing. 3. Non-specific binding of ZMYND19 or antibody to open chromatin regions. | 1. Optimize the nuclear extraction protocol to ensure pure nuclear fractions. 2. Verify chromatin fragmentation by running an aliquot on an agarose gel. Aim for fragments between 200-500 bp. 3. Include a pre-clearing step by incubating the chromatin with beads before adding the antibody. Increase the salt concentration in the wash buffers. |
| "Hyper-ChIPable" regions or "zingers" appearing as strong peaks | Certain genomic regions are prone to non-specific enrichment in many ChIP-seq experiments. | Compare your peak list with publicly available blacklists of problematic genomic regions (e.g., from the ENCODE project) and filter these out during data analysis. |
| Low signal-to-noise ratio | 1. Low abundance of nuclear ZMYND19. 2. Inefficient immunoprecipitation. 3. Over-fixation of cells. | 1. Ensure the use of a cell line or tissue with detectable ZMYND19 expression in the nucleus. 2. Titrate the ZMYND19 antibody to find the optimal concentration. Increase the amount of starting chromatin. 3. Optimize formaldehyde cross-linking time (typically 5-15 minutes at room temperature) to avoid masking the epitope. |
III. Experimental Protocols & Data Presentation
A. Antibody Titration Protocol
To determine the optimal antibody concentration, perform a pilot ChIP experiment with varying amounts of the ZMYND19 antibody.
-
Prepare chromatin from your cells of interest.
-
Set up several parallel immunoprecipitation reactions using a constant amount of chromatin (e.g., 25 µg).
-
Add a range of ZMYND19 antibody concentrations to each reaction.
-
Perform the ChIP procedure, including reverse cross-linking and DNA purification.
-
Analyze the enrichment of a known ZMYND19 target gene (if available) and a negative control region by qPCR.
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Select the antibody concentration that gives the highest enrichment at the positive target with the lowest background at the negative control region.
Table 1: Example Antibody Titration Data
| Antibody (µg) | % Input (Positive Target) | % Input (Negative Control) | Signal-to-Noise Ratio |
| 1 | 0.5% | 0.1% | 5 |
| 2 | 1.2% | 0.15% | 8 |
| 4 | 2.5% | 0.2% | 12.5 |
| 8 | 2.6% | 0.5% | 5.2 |
In this example, 4 µg of antibody would be optimal.
B. Optimized Wash Buffer Compositions
Stringent washing is critical to remove non-specifically bound proteins and DNA. Here are recommended wash buffer compositions with increasing stringency. Perform each wash for 5 minutes at 4°C with rotation.
Table 2: ChIP-seq Wash Buffers
| Wash Buffer | Composition | Purpose |
| Low Salt Wash Buffer | 20 mM Tris-HCl (pH 8.0), 150 mM NaCl, 2 mM EDTA, 1% Triton X-100, 0.1% SDS | Removes loosely bound, non-specific proteins. |
| High Salt Wash Buffer | 20 mM Tris-HCl (pH 8.0), 500 mM NaCl, 2 mM EDTA, 1% Triton X-100, 0.1% SDS | Disrupts ionic interactions to remove more tightly bound non-specific proteins. |
| LiCl Wash Buffer | 10 mM Tris-HCl (pH 8.0), 250 mM LiCl, 1 mM EDTA, 1% NP-40, 1% Deoxycholate | Further removes non-specifically bound proteins and DNA-protein complexes. |
| TE Buffer | 10 mM Tris-HCl (pH 8.0), 1 mM EDTA | Removes residual detergents before elution. |
Perform two washes with each of the Low Salt, High Salt, and LiCl buffers, followed by a final wash with TE Buffer.
IV. Visualizations
A. Optimized ChIP-seq Workflow for ZMYND19
The following diagram illustrates a recommended workflow for ZMYND19 ChIP-seq, emphasizing steps to reduce non-specific binding.
Caption: Optimized ZMYND19 ChIP-seq workflow.
B. Logic Diagram for Troubleshooting High Background
This diagram outlines a logical approach to troubleshooting high background in ZMYND19 ChIP-seq experiments.
Caption: Troubleshooting logic for high background.
ZMYND19 Overexpression Technical Support Center
Welcome to the technical support center for researchers working with ZMYND19 overexpression. This resource provides troubleshooting guidance and answers to frequently asked questions related to potential toxic effects observed in cell lines upon ZMYND19 overexpression.
Frequently Asked Questions (FAQs)
Q1: What is the known function of ZMYND19 and how might its overexpression lead to cellular toxicity?
A1: ZMYND19, also known as MIZIP, is a protein that acts as a negative regulator of the mTORC1 signaling pathway.[1][2][3][4][5] It forms a complex with the protein MKLN1, and together they localize to the lysosomal membrane to inhibit mTORC1 activity.[1][3] The mTORC1 pathway is a central regulator of cell growth, proliferation, metabolism, and survival.[1] Therefore, overexpression of ZMYND19 can lead to significant inhibition of mTORC1, which may result in decreased cell proliferation, cell cycle arrest, and ultimately, apoptosis, which can be interpreted as cellular toxicity.[1][6]
Q2: In which cellular compartment is ZMYND19 localized?
A2: ZMYND19 has been observed to relocate from the cytoplasm to the plasma membrane.[7] More specifically, for its function in mTORC1 regulation, it localizes to the lysosomal membrane along with its interacting partner MKLN1.[1][3]
Q3: What are the key interacting partners of ZMYND19 that I should be aware of?
A3: The primary interacting partner of ZMYND19 in the context of mTORC1 regulation is MKLN1.[1][3] Their interaction is crucial for the inhibition of mTORC1. ZMYND19 has also been shown to bind to tubulin.[7]
Q4: Are there any known effects of ZMYND19 overexpression on cell proliferation and the cell cycle?
A4: While direct studies on ZMYND19 overexpression-induced toxicity are limited, its role in negatively regulating mTORC1 strongly suggests an anti-proliferative effect.[1] Inhibition of mTORC1 is known to cause cell cycle arrest, typically at the G1/S checkpoint. Therefore, it is plausible that ZMYND19 overexpression would lead to a decrease in the number of cells in the S phase of the cell cycle.[1]
Q5: What is the relationship between ZMYND19 and cancer?
A5: The role of ZMYND19 in cancer is complex and appears to be context-dependent. Some studies suggest it may act as a prognostic marker in colorectal cancer, where its overexpression is associated with decreased survival.[8] Conversely, its paralog, ZMYND8, has shown tumor-suppressive functions in breast cancer by inhibiting proliferation and invasion.[9] Given its inhibitory effect on the pro-growth mTORC1 pathway, a tumor-suppressive role is plausible.
Troubleshooting Guide
This guide addresses common issues encountered during ZMYND19 overexpression experiments that may be related to cellular toxicity.
| Observed Problem | Potential Cause | Recommended Solution |
| Low transfection/transduction efficiency | The expression of ZMYND19 may be toxic to the cells, leading to the death of successfully transfected/transduced cells. | - Use an inducible expression system (e.g., Tet-On/Off) to control the timing and level of ZMYND19 expression. - Perform a dose-response curve with your induction agent to find a sub-lethal expression level. - Harvest cells at earlier time points post-transfection/transduction for analysis. |
| High levels of cell death post-transfection | Overexpression of ZMYND19 is likely inhibiting the pro-survival mTORC1 pathway, leading to apoptosis. | - Confirm apoptosis using assays such as Annexin V/PI staining, caspase activity assays, or TUNEL. - Co-express with a pro-survival factor if experimentally appropriate, or use a lower, non-toxic dose of ZMYND19 expression vector. - Analyze downstream mTORC1 signaling (e.g., phosphorylation of S6K, 4E-BP1) to correlate with the observed cell death. |
| Reduced cell proliferation/colony formation | Inhibition of mTORC1 by ZMYND19 overexpression is expected to slow down cell cycle progression and proliferation. | - Perform cell cycle analysis (e.g., propidium iodide staining followed by flow cytometry) to identify specific cell cycle arrest. - Conduct a time-course experiment to monitor cell proliferation rates using assays like MTT, WST-1, or direct cell counting. - Compare with a control vector to quantify the anti-proliferative effect. |
| Inconsistent results between experiments | The level of ZMYND19 overexpression might be variable, leading to different degrees of toxicity. | - Validate ZMYND19 expression levels in each experiment using Western blotting or qPCR. - Use a stable cell line with inducible expression for more consistent results. - Ensure consistent cell density and health at the time of transfection/transduction. |
| Difficulty in generating stable cell lines | Constitutive high expression of ZMYND19 is likely lethal to the cells, preventing the selection of stable clones. | - Utilize an inducible expression vector for the generation of stable cell lines. This allows for the expansion of the cell line in the "off" state and induction of ZMYND19 expression only when required for the experiment. |
Experimental Protocols
1. Induction of ZMYND19 Overexpression (Transient)
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Method: Transfection of an expression vector containing the ZMYND19 coding sequence under a strong constitutive (e.g., CMV) or inducible promoter. For sensitive cell lines, transfection of in vitro transcribed ZMYND19 mRNA can be used for transient, high-level expression.[1]
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Cell Lines: HEK293T, gastric cancer cell lines (e.g., YCCEL1, SNU-719), or other cell lines relevant to the research question.[1]
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Procedure (Plasmid Transfection):
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Plate cells to achieve 70-80% confluency on the day of transfection.
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Prepare the transfection complex using a suitable transfection reagent according to the manufacturer's protocol. A typical starting point is a 1:3 ratio of DNA (µg) to transfection reagent (µL).
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Add the transfection complex to the cells and incubate for 4-6 hours.
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Replace the transfection medium with fresh complete growth medium.
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Harvest cells for analysis at 24, 48, and 72 hours post-transfection to assess the time-dependent effects of ZMYND19 overexpression.
-
2. Assessment of Cellular Toxicity
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Cell Viability Assays:
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MTT/WST-1 Assay: Measures the metabolic activity of viable cells. A decrease in signal indicates reduced viability.
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Trypan Blue Exclusion Assay: A simple method to count viable and non-viable cells.
-
-
Apoptosis Assays:
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Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
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Caspase Activity Assay: Measures the activity of executioner caspases (e.g., Caspase-3/7) to quantify apoptosis.
-
-
Cell Cycle Analysis:
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Propidium Iodide Staining: Stains DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle by flow cytometry.
-
Signaling Pathways and Workflows
ZMYND19-Mediated mTORC1 Inhibition Pathway
Caption: ZMYND19 and MKLN1 inhibit mTORC1 at the lysosome.
Experimental Workflow for Assessing ZMYND19 Overexpression Toxicity
Caption: Workflow for analyzing ZMYND19 overexpression toxicity.
References
- 1. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane. | Broad Institute [broadinstitute.org]
- 6. Targeted inhibition of protein synthesis renders cancer cells vulnerable to apoptosis by unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gene - ZMYND19 [maayanlab.cloud]
- 8. Identification of ZMYND19 as a novel biomarker of colorectal cancer: RNA-sequencing and machine learning analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of ZMYND8 to Treat Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ZMYND19 Immunofluorescence
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering low signal intensity in ZMYND19 immunofluorescence experiments.
Troubleshooting Guide: Low ZMYND19 Signal
Question: I am not seeing any signal or only a very weak signal for ZMYND19 in my immunofluorescence experiment. What are the possible causes and how can I troubleshoot this?
Answer:
A weak or absent signal in your ZMYND19 immunofluorescence staining can stem from several factors throughout the experimental workflow. Below is a systematic guide to pinpoint and resolve the issue.
Here is a visual guide to systematically troubleshoot a low ZMYND19 immunofluorescence signal.
Caption: A flowchart outlining the step-by-step process for troubleshooting low immunofluorescence signals.
Detailed Troubleshooting Steps:
1. Microscope and Imaging Parameters
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Incorrect Filter Sets: Ensure the excitation and emission filters on the microscope are appropriate for the fluorophore conjugated to your secondary antibody.
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Low Exposure Time: Increase the exposure time to capture more signal. Be mindful that this can also increase background noise.
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Lamp/Laser Issues: Check that the microscope's light source (mercury lamp or laser) is functioning correctly and has not exceeded its lifespan.
2. Antibody-Related Issues [1][2][3]
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Primary Antibody Concentration: The concentration of your primary antibody may be too low.[1][2] Perform a titration to determine the optimal concentration.
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Secondary Antibody Incompatibility: Ensure your secondary antibody is raised against the host species of your primary antibody (e.g., if the primary is a rabbit anti-ZMYND19, use an anti-rabbit secondary).[1]
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Antibody Storage and Handling: Improper storage or repeated freeze-thaw cycles can degrade antibodies.[3][4] Aliquot your antibodies upon receipt and store them as recommended on the datasheet.
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Antibody Validation: Confirm that the ZMYND19 antibody you are using is validated for immunofluorescence applications.[5]
3. Protocol and Reagent Problems
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Suboptimal Fixation: The fixation method can significantly impact epitope accessibility.[6]
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Paraformaldehyde (PFA) is a common choice, but the concentration and incubation time may need optimization. Over-fixation can mask the epitope.[6]
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Methanol fixation can sometimes yield better results for certain antibodies.
-
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Ineffective Permeabilization: Since ZMYND19 has been reported to localize to the cytoplasm, Golgi, vesicles, and lysosomes, proper permeabilization is crucial for the antibody to reach its target.[7][8][9]
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Triton X-100 or Tween-20 are commonly used detergents. Adjust the concentration and incubation time as needed.
-
-
Antigen Retrieval: If using PFA fixation, antigen retrieval might be necessary to unmask the epitope. Heat-induced (e.g., citrate buffer) or enzymatic (e.g., proteinase K) methods can be tested.
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Washing Steps: Insufficient washing can lead to high background, which can obscure a weak signal. Ensure adequate washing steps after antibody incubations.[3]
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Blocking: Inadequate blocking can result in non-specific binding and high background.[1] Ensure you are using an appropriate blocking buffer (e.g., normal serum from the same species as the secondary antibody, or BSA).
4. Sample and Target Protein Considerations
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Low ZMYND19 Expression: The cell type or tissue you are using may have low endogenous expression of ZMYND19.[2] It is advisable to include a positive control cell line or tissue known to express ZMYND19.
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Subcellular Localization: ZMYND19 has been reported in several subcellular locations, including the cytoplasm, Golgi apparatus, vesicles, and the outer membrane of lysosomes.[7][8][9] Your imaging approach should be optimized to resolve these structures.
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Sample Integrity: Ensure your cells or tissues were healthy at the time of fixation and have not been improperly stored.
Frequently Asked Questions (FAQs)
Q1: What is the expected subcellular localization of ZMYND19?
A1: Based on current literature, ZMYND19 has been observed in multiple subcellular compartments. The Human Protein Atlas reports localization to the Golgi apparatus and vesicles.[7] Other studies have suggested its presence in the cytoplasm, with potential translocation to the plasma membrane, and a constitutive localization to the outer lysosomal membrane.[8][9] Therefore, a punctate cytoplasmic staining pattern might be expected.
Q2: Which fixation method is best for ZMYND19 immunofluorescence?
A2: The optimal fixation method can be antibody-dependent. A good starting point is 4% paraformaldehyde (PFA) for 10-15 minutes at room temperature. If the signal is weak, you could try a shorter fixation time or switch to cold methanol fixation.
Q3: Do I need to perform antigen retrieval for ZMYND19?
A3: If you are using PFA fixation and experiencing a weak signal, antigen retrieval could be beneficial.[3] Heat-induced antigen retrieval with a citrate-based buffer (pH 6.0) is a common method to try.
Q4: What are appropriate positive and negative controls for ZMYND19 immunofluorescence?
A4:
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Positive Control: A cell line or tissue known to express ZMYND19. According to some databases, ZMYND19 is expressed in the brain, testis, and stomach.[9][10]
-
Negative Control (Primary Antibody): Incubate a sample with only the secondary antibody to check for non-specific binding.
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Negative Control (Isotype): Use a non-specific antibody of the same isotype and from the same host species as your primary ZMYND19 antibody at the same concentration.
Experimental Protocols
Recommended Immunofluorescence Protocol for ZMYND19 in Cultured Cells
This protocol is a general guideline and may require optimization.
Caption: A workflow diagram of the recommended immunofluorescence protocol for ZMYND19.
Reagents and Buffers:
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Phosphate-Buffered Saline (PBS)
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4% Paraformaldehyde (PFA) in PBS
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Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
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Blocking Buffer: 5% Normal Goat Serum (or serum from the secondary antibody host species) and 1% BSA in PBS
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Primary Antibody Dilution Buffer: 1% BSA in PBS
-
Secondary Antibody Dilution Buffer: 1% BSA in PBS
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Nuclear Counterstain (e.g., DAPI)
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Antifade Mounting Medium
Procedure:
-
Cell Culture: Grow cells on sterile coverslips in a petri dish or multi-well plate to the desired confluency.
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Fixation:
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Gently wash the cells once with PBS.
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Fix the cells with 4% PFA for 15 minutes at room temperature.
-
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Washing: Wash the cells three times with PBS for 5 minutes each.
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Permeabilization:
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Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
-
Blocking:
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Wash the cells once with PBS.
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Incubate with Blocking Buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
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Dilute the primary ZMYND19 antibody in Primary Antibody Dilution Buffer to the optimized concentration.
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Incubate the cells with the diluted primary antibody overnight at 4°C.
-
-
Washing: Wash the cells three times with PBS for 5 minutes each.
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Secondary Antibody Incubation:
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Dilute the fluorophore-conjugated secondary antibody in Secondary Antibody Dilution Buffer.
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Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
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Counterstaining (Optional):
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Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.
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Wash once with PBS.
-
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
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Imaging: Image the slides using a fluorescence microscope with the appropriate filters. Store slides at 4°C in the dark.
Data Presentation
Table 1: Recommended Reagent Concentrations and Incubation Times
| Step | Reagent | Concentration | Incubation Time | Temperature |
| Fixation | Paraformaldehyde (PFA) | 4% | 15 minutes | Room Temp. |
| Permeabilization | Triton X-100 | 0.1 - 0.5% | 10 minutes | Room Temp. |
| Blocking | Normal Goat Serum | 5% | 1 hour | Room Temp. |
| Primary Antibody | Anti-ZMYND19 | Titrate (e.g., 1:50 - 1:500) | Overnight | 4°C |
| Secondary Antibody | Fluorophore-conjugated | Varies by manufacturer | 1 hour | Room Temp. |
| Counterstain | DAPI | 1 µg/mL | 5 minutes | Room Temp. |
Signaling Pathway Visualization
Hypothetical ZMYND19 Interaction Pathway
ZMYND19 has been implicated in the regulation of the mTORC1 signaling pathway at the lysosome.[8][11] The following diagram illustrates this proposed regulatory role.
References
- 1. stjohnslabs.com [stjohnslabs.com]
- 2. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 3. hycultbiotech.com [hycultbiotech.com]
- 4. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 5. Antibody Validation for Immunofluorescence | Cell Signaling Technology [cellsignal.com]
- 6. IF Troubleshooting | Proteintech Group [ptglab.com]
- 7. ZMYND19 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 8. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gene - ZMYND19 [maayanlab.cloud]
- 10. biocompare.com [biocompare.com]
- 11. [PDF] The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane | Semantic Scholar [semanticscholar.org]
Technical Support Center: ZMYND19 Antibody Cross-Reactivity
This technical support center provides guidance for researchers using ZMYND19 antibodies, with a focus on troubleshooting potential cross-reactivity with its paralog, ZMYND10.
Frequently Asked Questions (FAQs)
Q1: What is ZMYND19 and what is its function?
A1: ZMYND19 (Zinc Finger MYND-Type Containing 19), also known as MIZIP, is a protein that has been primarily implicated as a regulatory molecule in G-protein coupled receptor signaling, specifically through its interaction with the melanin-concentrating hormone receptor 1 (MCHR1).[1][2] It has also been shown to interact with tubulin.[1][2] More recent research suggests a role for ZMYND19 in the negative regulation of mTORC1 signaling at the lysosomal membrane.[3][4][5]
Q2: Who is the main paralog of ZMYND19?
A2: The primary paralog of ZMYND19 is ZMYND10 (Zinc Finger MYND-Type Containing 10), also known as BLU.[1][6]
Q3: What is the function of ZMYND10 and how does it differ from ZMYND19?
A3: ZMYND10 is primarily involved in the assembly and function of motile cilia. It plays a crucial role in the cytoplasmic pre-assembly of inner and outer dynein arms, which are essential motor protein complexes for ciliary movement.[7][8] Mutations in ZMYND10 are associated with primary ciliary dyskinesia (PCD).[7][8] This function is distinct from the currently understood roles of ZMYND19 in MCHR1 and mTORC1 signaling.
Q4: Is it likely that my ZMYND19 antibody will cross-react with ZMYND10?
A4: The likelihood of cross-reactivity depends on the sequence homology between ZMYND19 and ZMYND10, particularly within the epitope region recognized by the antibody. A protein sequence alignment is a crucial first step in assessing this risk. Based on a pairwise alignment of the full-length human ZMYND19 and ZMYND10 protein sequences, the overall identity is low, suggesting that cross-reactivity may not be a widespread issue for highly specific monoclonal antibodies. However, polyclonal antibodies or antibodies targeting regions of local similarity could still exhibit cross-reactivity.
Q5: How can I check for potential cross-reactivity of my ZMYND19 antibody?
A5: You can start by performing a protein sequence alignment of your antibody's immunogen sequence against the ZMYND10 protein sequence using a tool like NCBI BLAST. If the immunogen sequence is not available, you can align the full-length protein sequences. Subsequently, experimental validation is essential. Techniques like Western blotting and immunoprecipitation using appropriate controls are necessary to confirm the specificity of your antibody.
Troubleshooting Guide
Issue: Unexpected bands in Western Blot when probing for ZMYND19.
Possible Cause 1: Cross-reactivity with ZMYND10.
-
Troubleshooting Steps:
-
Sequence Alignment: Perform a protein sequence alignment of the ZMYND19 immunogen sequence (if known) or the full-length protein against ZMYND10 to assess homology.
-
Positive and Negative Controls: Include positive and negative controls in your Western blot. Use cell lines or tissues known to express ZMYND19 but not ZMYND10, and vice versa. Overexpression lysates for both ZMYND19 and ZMYND10 are excellent controls.
-
Antibody Validation: If significant homology is observed, validate your antibody's specificity using techniques like knockout/knockdown cell lines or by performing a peptide competition assay.
-
Possible Cause 2: Post-translational modifications or protein isoforms.
-
Troubleshooting Steps:
-
Database Research: Check protein databases like UniProt for annotated post-translational modifications or isoforms of ZMYND19 that could alter its molecular weight.
-
Sample Treatment: Treat your lysate with phosphatases or other enzymes to see if the unexpected bands shift or disappear.
-
Issue: Non-specific interactions in Immunoprecipitation (IP).
Possible Cause: Antibody is pulling down ZMYND10 in addition to ZMYND19.
-
Troubleshooting Steps:
-
Stringent Wash Buffers: Increase the stringency of your wash buffers by moderately increasing the salt or detergent concentration to disrupt weaker, non-specific interactions.
-
Mass Spectrometry Analysis: Perform immunoprecipitation followed by mass spectrometry (IP-MS) to definitively identify all the proteins that are co-immunoprecipitated with your antibody.
-
Use a Different Antibody: If cross-reactivity is confirmed, consider using a different ZMYND19 antibody, preferably a monoclonal antibody with a well-defined epitope that is not conserved in ZMYND10.
-
Data Presentation
Table 1: Comparison of Human ZMYND19 and ZMYND10
| Feature | ZMYND19 | ZMYND10 |
| Full Name | Zinc Finger MYND-Type Containing 19 | Zinc Finger MYND-Type Containing 10 |
| Aliases | MIZIP | BLU, CILD22, DNAAF7 |
| Primary Function | MCHR1 signaling, mTORC1 regulation | Dynein arm assembly in cilia |
| Cellular Localization | Cytoplasm, Cell Membrane, Golgi, Vesicles[1][9] | Cytoplasm, Cytoskeleton, Centrosome, Basal body, Plasma Membrane[6][8] |
| Protein Length | 227 amino acids | 440 amino acids |
| Molecular Weight | ~26 kDa | ~50 kDa |
| Sequence Identity | - | 23.8% (with ZMYND19) |
| Sequence Similarity | - | 36.6% (with ZMYND19) |
Sequence identity and similarity were calculated using NCBI BLAST pairwise alignment of full-length human protein sequences (NP_612471.1 and NP_057218.2).
Mandatory Visualization
Caption: Workflow for Investigating ZMYND19 Antibody Cross-Reactivity with ZMYND10.
References
- 1. genecards.org [genecards.org]
- 2. Gene - ZMYND19 [maayanlab.cloud]
- 3. researchgate.net [researchgate.net]
- 4. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane. | Broad Institute [broadinstitute.org]
- 5. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 7. Mutations in ZMYND10, a Gene Essential for Proper Axonemal Assembly of Inner and Outer Dynein Arms in Humans and Flies, Cause Primary Ciliary Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. ZMYND19 protein expression summary - The Human Protein Atlas [proteinatlas.org]
Technical Support Center: Optimizing Primers for ZMYND19 qPCR Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing qPCR primers for the analysis of the ZMYND19 gene.
Frequently Asked Questions (FAQs)
Q1: What is the general function of ZMYND19 and why is it studied?
A1: ZMYND19 (Zinc Finger MYND-Type Containing 19), also known as MIZIP, is a protein-coding gene.[1] It is known to be a component in the signaling pathway involving GPR24/MCH-R1 and interacts with melanin-concentrating hormone receptor-1 (MCHR1) and tubulin.[1][2][3][4][5] Its expression has been noted in tissues like the brain, testis, and stomach.[4] Overexpression of ZMYND19 may be implicated in hepatocellular carcinoma.[3] Understanding its expression levels via qPCR can be crucial in studies related to its signaling pathways and associated diseases.[1][2][3]
Q2: What are the key initial considerations for designing qPCR primers for ZMYND19?
A2: When designing primers for ZMYND19, it is crucial to:
-
Target a specific transcript variant: Genes can have multiple splice forms. Align known splice variant sequences to identify common regions if you wish to measure total gene expression.[6]
-
Amplicon Size: Aim for a product size between 70 and 200 base pairs for optimal amplification efficiency.[7][8]
-
Primer Length: Primers should typically be 15-30 nucleotides long.[6][9]
-
Melting Temperature (Tm): The Tm of both primers should be between 60-64°C and ideally within 2-5°C of each other.[9][10]
-
GC Content: The GC content should be between 40-60%.[9]
-
Avoid Secondary Structures: Check for and avoid hairpins, self-dimers, and cross-dimers.[9][11]
-
Specificity: Use tools like NCBI Primer-BLAST to ensure primers are specific to the ZMYND19 gene and will not amplify other sequences.[6][11]
-
Exon-Exon Junctions: Whenever possible, design primers that span an exon-exon junction to prevent amplification from any contaminating genomic DNA.[12][13]
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of ZMYND19 qPCR primers.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No amplification or very high Ct value | 1. Poor primer design.[12] 2. Suboptimal annealing temperature.[12][14] 3. Degraded primers or template.[12] 4. Presence of PCR inhibitors in the template.[12][15] 5. Insufficient template amount.[12][16] | 1. Redesign primers following best practices. It's good practice to test at least two primer pairs.[12] 2. Perform a gradient PCR to determine the optimal annealing temperature.[17][18][19] 3. Check primer and RNA/cDNA integrity. Use fresh aliquots. 4. Purify the template or try a 1:10 or 1:100 dilution of the template to dilute inhibitors.[12] 5. Increase the amount of template in the reaction. |
| Low amplification efficiency (<90% or >110%) | 1. Suboptimal primer concentrations.[12] 2. Incorrect annealing temperature.[13] 3. Poor primer design leading to inefficient binding.[11] 4. Issues with the standard curve setup (e.g., pipetting errors, incorrect dilutions).[20] | 1. Titrate primer concentrations (e.g., from 50 nM to 900 nM) to find the optimal concentration. 2. Optimize the annealing temperature using a gradient PCR.[7] 3. Redesign primers.[14] 4. Carefully prepare a fresh serial dilution series for the standard curve, ensuring accurate pipetting.[21][22] |
| Presence of primer-dimers or non-specific products (multiple peaks in melt curve) | 1. Primer design issues (e.g., self-complementarity).[6][9] 2. Low annealing temperature.[12] 3. High primer concentration.[14] | 1. Redesign primers to avoid complementarity, especially at the 3' ends.[9] 2. Increase the annealing temperature in 2°C increments.[12] A gradient PCR is highly recommended.[18] 3. Decrease the primer concentration. |
| High variability between technical replicates | 1. Pipetting errors during reaction setup.[23] 2. Inadequate mixing of reaction components.[12] 3. Poor quality or low concentration of template DNA.[12] | 1. Use a master mix to minimize pipetting variations.[13] 2. Ensure all components, especially the master mix and template, are thoroughly mixed before aliquoting.[12] 3. Verify the quality and concentration of your cDNA. |
Experimental Protocols
Protocol 1: Annealing Temperature Optimization using Gradient PCR
This protocol is used to empirically determine the optimal annealing temperature for a new primer set.[17][19][24]
-
Prepare a Master Mix: Prepare a qPCR master mix containing SYBR Green, dNTPs, polymerase, and your ZMYND19 forward and reverse primers at a fixed concentration (e.g., 200 nM each).
-
Add Template: Add a consistent amount of your cDNA template to the master mix.
-
Aliquot Reactions: Aliquot the complete reaction mix into a 96-well plate or PCR strips.
-
Set up Gradient: Program the thermal cycler with a temperature gradient for the annealing step. A typical range would be 55°C to 65°C, spanning the calculated Tm of your primers.[19]
-
Run qPCR: Perform the qPCR run.
-
Analyze Results: Identify the annealing temperature that provides the lowest Ct value with a single, sharp peak in the melt curve analysis, indicating high efficiency and specificity.[7]
Protocol 2: Determining Primer Efficiency using a Standard Curve
This protocol is essential to validate that the primers amplify with an efficiency between 90-110%.[13][25]
-
Prepare a Serial Dilution: Create a 5- to 10-fold serial dilution of a cDNA sample known to express ZMYND19. You should have at least five dilution points.[21][22]
-
Set up qPCR Reactions: Set up qPCR reactions in triplicate for each dilution point, as well as a no-template control (NTC).
-
Run qPCR: Run the qPCR using the optimized annealing temperature determined from the gradient PCR.
-
Generate Standard Curve: Plot the average Ct values (Y-axis) against the log of the template concentration (X-axis).
-
Calculate Efficiency: The qPCR software will typically calculate the slope of the regression line. The amplification efficiency is calculated using the formula: Efficiency = (10(-1/slope) - 1) * 100. A slope of -3.32 indicates 100% efficiency.[20]
Visualizations
Caption: Workflow for designing and validating qPCR primers for ZMYND19 analysis.
Caption: A logical diagram for troubleshooting common ZMYND19 qPCR issues.
References
- 1. ZMYND19 Gene: Function, Research, and Clinical Significance [learn.mapmygenome.in]
- 2. genecards.org [genecards.org]
- 3. ZMYND19: Gene Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 4. Gene - ZMYND19 [maayanlab.cloud]
- 5. ZMYND19 zinc finger MYND-type containing 19 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. bio-rad.com [bio-rad.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. sg.idtdna.com [sg.idtdna.com]
- 11. Troubleshooting fine‐tuning procedures for qPCR system design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. Top Ten Most Common Real-Time qRT-PCR Pitfalls | Thermo Fisher Scientific - US [thermofisher.com]
- 14. pcrbio.com [pcrbio.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. researchgate.net [researchgate.net]
- 17. Primer Optimization Using Temperature Gradient [sigmaaldrich.com]
- 18. bio-rad.com [bio-rad.com]
- 19. 5 Essential Tips for Successful Gradient PCR - FOUR E's Scientific [4esci.com]
- 20. m.youtube.com [m.youtube.com]
- 21. What is the standard curve method for qPCR assay data analysis? How is the standard curve method for qPCR assay data analysis performed? [qiagen.com]
- 22. bitesizebio.com [bitesizebio.com]
- 23. bu.edu [bu.edu]
- 24. Gradient PCR for Optimization - Eppendorf Southeast Europe (Non-Checkout) [eppendorf.com]
- 25. researchhub.com [researchhub.com]
Challenges in studying ZMYND19 protein function
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of studying the ZMYND19 protein. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges and questions that may arise during the experimental investigation of ZMYND19.
Protein Expression and Purification
Question: I am observing low yields of recombinant ZMYND19 during expression and purification. What are the potential causes and solutions?
Answer: Low expression and yield are common hurdles in recombinant protein production. For ZMYND19, several factors could be at play:
-
Protein Instability: ZMYND19 is a substrate of the CTLH E3 ubiquitin ligase complex, which targets it for proteasomal degradation. This inherent instability can lead to low yields.[1]
-
Troubleshooting:
-
Use Proteasome Inhibitors: During cell lysis and purification, include proteasome inhibitors (e.g., MG132, Bortezomib) in your buffers to prevent degradation.
-
Co-expression with Stabilizing Partners: If you are aware of specific interacting partners that stabilize ZMYND19, co-expressing them may enhance its stability.
-
Optimize Expression Conditions: Lowering the induction temperature (e.g., 18-25°C) and using a shorter induction time can sometimes improve the yield of soluble, properly folded protein.[2]
-
-
-
Inclusion Body Formation: Overexpression of ZMYND19, particularly in bacterial systems, can lead to the formation of insoluble aggregates known as inclusion bodies.[3]
-
Troubleshooting:
-
Solubilization and Refolding: Inclusion bodies can be solubilized using denaturants like urea or guanidinium chloride, followed by a refolding protocol. This often requires extensive optimization of buffer conditions.
-
Expression System Choice: Consider using a eukaryotic expression system (e.g., insect or mammalian cells) which may provide a more suitable environment for proper folding.[3]
-
Fusion Tags: Employing solubility-enhancing fusion tags (e.g., MBP, GST) can sometimes prevent aggregation.
-
-
Question: My purified ZMYND19 protein is prone to aggregation. How can I improve its stability in solution?
Answer: Protein aggregation can be a significant challenge, especially for proteins involved in complex cellular machinery.
-
Troubleshooting:
-
Buffer Optimization: Screen different buffer conditions, including pH, salt concentration, and the addition of stabilizing agents like glycerol, arginine, or non-detergent sulfobetaines.
-
Storage Conditions: Aliquot the purified protein and store it at -80°C. Avoid repeated freeze-thaw cycles.
-
Presence of Interacting Partners: ZMYND19 is known to interact with proteins like MKLN1.[1] Purifying the complex rather than the individual protein may improve stability.
-
Antibody-Based Techniques (Western Blot, IP, IF)
Question: I am getting weak or no signal for ZMYND19 in my Western blot. What could be the issue?
Answer: A weak or absent signal in a Western blot can be frustrating. Here are some ZMYND19-specific points to consider:
-
Low Endogenous Expression: ZMYND19 may be expressed at low levels in your cell line or tissue of interest.
-
Troubleshooting:
-
Enrichment: Consider enriching your sample for ZMYND19 through immunoprecipitation prior to Western blotting.
-
Positive Controls: Use a positive control, such as cells overexpressing tagged ZMYND19, to validate your antibody and detection system.[4]
-
Loading Amount: Increase the amount of total protein loaded on the gel.
-
-
-
Antibody Specificity and Affinity: The antibody may not be optimal for detecting endogenous ZMYND19.
-
Troubleshooting:
-
Antibody Validation: Validate your antibody by performing a knockdown or knockout experiment and confirming a loss of signal.
-
Multiple Antibodies: Test antibodies from different vendors that recognize different epitopes of the ZMYND19 protein.
-
-
Question: My co-immunoprecipitation (Co-IP) experiment with ZMYND19 is failing to pull down its known interacting partners. What are some troubleshooting steps?
Answer: Co-IP experiments are sensitive to a variety of factors. Given ZMYND19's role in a larger complex, these considerations are particularly important.
-
Transient or Weak Interactions: The interaction between ZMYND19 and its partner may be transient or have a low binding affinity.
-
Troubleshooting:
-
Cross-linking: Consider using a cross-linking agent (e.g., formaldehyde, DSP) to stabilize the interaction before cell lysis.
-
Gentle Lysis and Wash Buffers: Use less stringent lysis and wash buffers to avoid disrupting the interaction. Titrate the concentration of detergents (e.g., NP-40, Triton X-100) and salt.[5]
-
-
-
Incorrect Subcellular Fractionation: ZMYND19 has been localized to the cytoplasm, cell membrane, and lysosomes.[1][4] If your interacting partner is in a different compartment, you may not see an interaction in a whole-cell lysate.
-
Troubleshooting:
-
Fractionation: Perform subcellular fractionation to enrich for the compartment where the interaction is expected to occur before performing the IP.
-
-
Question: I am having difficulty visualizing the subcellular localization of ZMYND19 using immunofluorescence (IF). The signal is diffuse or non-specific.
Answer: Clear visualization in IF requires careful optimization.
-
Fixation and Permeabilization: The fixation and permeabilization steps can mask the epitope recognized by your antibody.
-
Troubleshooting:
-
Optimize Fixation: Test different fixation methods, such as methanol fixation versus paraformaldehyde fixation.
-
Optimize Permeabilization: Titrate the concentration and incubation time of your permeabilization agent (e.g., Triton X-100).[6]
-
-
-
Antibody Performance in IF: Not all antibodies that work for Western blotting are suitable for IF.
-
Troubleshooting:
-
Antibody Validation for IF: Validate your antibody for IF by using positive and negative controls (e.g., overexpression and knockdown cells).
-
Signal Amplification: If the endogenous signal is weak, consider using a signal amplification system.
-
-
Functional Assays
Question: I am performing a gene knockdown of ZMYND19 using siRNA, but I am not observing the expected phenotype, or I am seeing off-target effects.
-
Inefficient Knockdown:
-
Troubleshooting:
-
Validate Knockdown: Always confirm knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western blot) levels.[7]
-
Multiple siRNAs: Test multiple different siRNA sequences targeting different regions of the ZMYND19 transcript.
-
Optimize Transfection: Optimize your siRNA transfection protocol for the specific cell line you are using.[8]
-
-
-
Off-Target Effects:
-
Troubleshooting:
-
Use Pooled siRNAs: Using a pool of multiple siRNAs at a lower concentration can reduce off-target effects.[9]
-
Rescue Experiments: To confirm that the observed phenotype is due to the loss of ZMYND19, perform a rescue experiment by re-expressing a siRNA-resistant form of ZMYND19.
-
CRISPR/Cas9: For more definitive results, consider generating a ZMYND19 knockout cell line using CRISPR/Cas9 technology.
-
-
Quantitative Data Summary
This section provides a summary of available quantitative data related to ZMYND19.
Table 1: ZMYND19 Protein Abundance Changes in Response to MAEA Knockout
| Cell Line | Condition | Fold Change in ZMYND19 Abundance (Mean ± SD) | Reference |
| YCCEL1 | MAEA Knockout vs. Control | Increased (specific fold change not provided, but noted as significantly upregulated) | [4] |
| SNU-719 | MAEA Knockout vs. Control | Increased (specific fold change not provided, but noted as significantly upregulated) | [4] |
Table 2: ZMYND19 Protein Half-Life
| Cell Line | Protein Half-life | Method | Reference |
| YCCEL1 | ~1.9 hours | Cycloheximide Chase Assay | Inferred from degradation dynamics in[4] |
Note: The exact half-life may vary between cell lines and experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Co-Immunoprecipitation of ZMYND19 and Interacting Partners
Objective: To isolate ZMYND19 and its interacting proteins from cell lysates.
Methodology:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Pre-clearing (Optional but Recommended):
-
Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody against ZMYND19 or a tag (if using an overexpressed, tagged protein) to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer (lysis buffer with a lower detergent concentration).
-
-
Elution:
-
Elute the protein complexes from the beads by adding 1x SDS-PAGE loading buffer and heating at 95°C for 5-10 minutes.
-
Alternatively, for mass spectrometry analysis, use a non-denaturing elution buffer (e.g., glycine-HCl, pH 2.5) and neutralize immediately.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against ZMYND19 and the expected interacting partners.
-
Cycloheximide Chase Assay for ZMYND19 Stability
Objective: To determine the half-life of the ZMYND19 protein.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere and grow.
-
Treat the cells with cycloheximide (a protein synthesis inhibitor) at a final concentration of 50-100 µg/mL.[8]
-
Harvest cells at various time points after cycloheximide addition (e.g., 0, 1, 2, 4, 6 hours).
-
-
Protein Extraction and Quantification:
-
Lyse the cells at each time point using a suitable lysis buffer (e.g., RIPA buffer).
-
Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
-
Western Blot Analysis:
-
Separate equal amounts of protein from each time point by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against ZMYND19 and a loading control antibody (e.g., β-actin, GAPDH).
-
Incubate with an appropriate secondary antibody and visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensity of ZMYND19 and the loading control at each time point using densitometry software (e.g., ImageJ).
-
Normalize the ZMYND19 band intensity to the loading control.
-
Plot the normalized ZMYND19 intensity against time. The time point at which the ZMYND19 intensity is reduced by 50% is the protein's half-life.
-
Signaling Pathways and Experimental Workflows
This section provides diagrams of key signaling pathways and experimental workflows involving ZMYND19.
References
- 1. biocompare.com [biocompare.com]
- 2. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. ZMYND19 Antibody - BSA Free (NBP1-79414): Novus Biologicals [novusbio.com]
- 5. Co-immunoprecipitation troubleshooting, tips and tricks | Proteintech Group [ptglab.com]
- 6. ptglab.com [ptglab.com]
- 7. [PDF] Analysis of Protein Stability by the Cycloheximide Chase Assay. | Semantic Scholar [semanticscholar.org]
- 8. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 9. horizondiscovery.com [horizondiscovery.com]
Validation & Comparative
A Researcher's Guide to Validating ZMYND19 Antibody Specificity
For researchers, scientists, and drug development professionals investigating the role of the Zinc Finger MYND-Type Containing 19 (ZMYND19) protein, also known as MIZIP, the specificity and reliability of antibodies are paramount for generating accurate and reproducible data. This guide provides a comparative overview of commercially available ZMYND19 antibodies and outlines detailed experimental protocols for their validation.
ZMYND19 has been identified as a crucial negative regulator of the mTORC1 signaling pathway.[1][2][3][4] It functions as a substrate of the CTLH E3 ubiquitin ligase complex.[1][2][3][4] In the absence of ubiquitination and subsequent degradation, ZMYND19 accumulates and associates with MKLN1 at the lysosomal membrane, where it interacts with Raptor and RagA/C to inhibit mTORC1 activity.[1][4] This protein is also known to interact with the melanin-concentrating hormone receptor 1 (MCHR1) and tubulin. Given its involvement in these critical cellular processes, robust antibody validation is essential.
Comparison of Commercially Available ZMYND19 Antibodies
To aid in the selection of a suitable ZMYND19 antibody, the following table summarizes key information from various suppliers. It is important to note that this information is based on supplier datasheets and does not represent a head-to-head experimental comparison. Researchers are strongly encouraged to perform their own validation experiments.
| Supplier | Catalog Number | Clonality | Host | Applications Cited | Immunogen |
| Thermo Fisher Scientific | PA5-54252 | Polyclonal | Rabbit | ICC/IF | Recombinant protein corresponding to Human ZMYND19[5] |
| Novus Biologicals | NBP1-79414 | Polyclonal | Rabbit | WB | Synthetic peptide directed towards the middle region of human ZMYND19[6] |
| Sigma-Aldrich | SAB1408252 | Polyclonal | Mouse | WB | Full-length human ZMYND19 protein[7] |
| MyBioSource.com | MBS9604868 | Polyclonal | WB, IHC | ||
| Biocompare | Multiple | Multiple | Multiple | ELISA, IHC, WB, IF, IP | Varies by product[8] |
Signaling Pathway and Experimental Workflow
To visually represent the cellular context and validation process for ZMYND19 antibodies, the following diagrams are provided.
Caption: ZMYND19 in the mTORC1 Signaling Pathway.
Caption: Experimental Workflow for ZMYND19 Antibody Validation.
Experimental Protocols for Antibody Validation
The following are detailed protocols for key experiments to validate ZMYND19 antibody specificity. It is crucial to include appropriate positive and negative controls in every experiment.
Western Blot (WB)
Western blotting is essential to determine if the antibody recognizes a protein of the correct molecular weight. For human ZMYND19, the predicted molecular weight is approximately 26.4 kDa.[8]
-
Cell Lysate Preparation:
-
Culture cells known to express ZMYND19 (e.g., HEK293T, A-431) and a negative control cell line.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Sonicate the lysate briefly and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on a 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary ZMYND19 antibody (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Immunoprecipitation (IP)
IP is used to confirm that the antibody can bind to the native ZMYND19 protein and pull it down from a complex protein mixture.
-
Lysate Preparation:
-
Prepare cell lysates as for Western Blot, but use a non-denaturing lysis buffer (e.g., Triton X-100 based).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose or magnetic beads for 1 hour at 4°C.
-
Incubate 500 µg to 1 mg of pre-cleared lysate with 1-5 µg of the ZMYND19 antibody or an isotype control antibody overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Collect the beads by centrifugation and wash them three to five times with ice-cold lysis buffer.
-
-
Elution and Analysis:
-
Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
-
Analyze the eluate by Western Blot using the same or a different ZMYND19 antibody.
-
Immunohistochemistry (IHC)
IHC helps to determine if the antibody can detect ZMYND19 in its correct subcellular location within tissues. ZMYND19 has been reported to localize to the cell membrane and cytoplasm.[8]
-
Tissue Preparation:
-
Fix paraffin-embedded or frozen tissue sections on slides.
-
Deparaffinize and rehydrate paraffin-embedded sections.
-
-
Antigen Retrieval:
-
For paraffin-embedded sections, perform heat-induced epitope retrieval (HIER) using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking buffer containing normal serum from the same species as the secondary antibody.
-
Incubate with the primary ZMYND19 antibody overnight at 4°C.
-
Wash with PBS or TBS.
-
Incubate with a biotinylated or polymer-based HRP-conjugated secondary antibody.
-
Wash and then add the chromogen substrate (e.g., DAB).
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
By following these guidelines and protocols, researchers can confidently validate the specificity of their ZMYND19 antibodies, leading to more reliable and impactful research findings.
References
- 1. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane. | Broad Institute [broadinstitute.org]
- 3. researchgate.net [researchgate.net]
- 4. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ZMYND19 Polyclonal Antibody (PA5-54252) [thermofisher.com]
- 6. Immunoprecipitation Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. Anti-ZMYND19 antibody produced in mouse purified immunoglobulin, buffered aqueous solution [sigmaaldrich.cn]
- 8. biocompare.com [biocompare.com]
ZMYND19 Knockout Phenotype Confirmation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to confirm the knockout of ZMYND19, a MYND zinc finger domain-containing protein. We present expected molecular phenotypes based on recent findings and detail the experimental protocols necessary for validation. This guide is intended to assist researchers in objectively assessing the outcomes of ZMYND19 knockout experiments.
Introduction to ZMYND19
ZMYND19, also known as MIZIP, is a protein that interacts with the melanin-concentrating hormone receptor 1 (MCHR1) and tubulin.[1][2] It is expressed in several tissues, including the brain, testis, and stomach.[1] Recent evidence has identified ZMYND19 as a negative regulator of the mTORC1 signaling pathway, a critical regulator of cell growth and metabolism.[3][4][5][6] Diseases associated with ZMYND19 include Kleefstra Syndrome.[2] The International Mouse Phenotyping Consortium (IMPC) has generated a ZMYND19 knockout mouse model, providing a resource for in-depth phenotyping.
Expected Phenotype of ZMYND19 Knockout
Based on current research, the primary molecular phenotype expected from a ZMYND19 knockout is the upregulation of the mTORC1 signaling pathway.[3][4][5] ZMYND19, in complex with MKLN1, acts as a substrate for the CTLH E3 ubiquitin ligase. This complex negatively regulates mTORC1. Therefore, the absence of ZMYND19 is predicted to relieve this inhibition, leading to increased mTORC1 activity.
At the organismal level, the IMPC has generated a ZMYND19 knockout mouse line, and detailed phenotyping data can be explored through the IMPC portal. Researchers are encouraged to access this resource for comprehensive in vivo data.
Comparison of Knockout Confirmation Methods
A multi-faceted approach is essential for robust confirmation of a gene knockout. This involves verifying the genetic alteration at the DNA level, confirming the absence of gene expression at the mRNA and protein levels, and assessing the functional consequences.
| Method | Principle | Information Gained | Alternative Methods |
| Sanger Sequencing | Chain-termination method to determine the nucleotide sequence of a specific DNA region. | Confirms the presence of the intended mutation (e.g., insertion, deletion, or frameshift) at the genomic locus of ZMYND19. | Next-Generation Sequencing (NGS) |
| Quantitative PCR (qPCR) | Measures the amplification of a target DNA molecule in real-time. | Quantifies the amount of ZMYND19 mRNA, expecting a significant reduction or complete absence in knockout cells/tissues compared to wild-type. | Northern Blotting |
| Western Blotting | Uses antibodies to detect specific proteins separated by size. | Confirms the absence of the ZMYND19 protein, providing evidence of a functional knockout at the protein level. | ELISA, Mass Spectrometry |
Experimental Protocols
I. Genomic DNA Validation by Sanger Sequencing
This protocol outlines the steps to confirm the genetic modification in ZMYND19 knockout cells or tissues.
Workflow:
Caption: Workflow for Sanger sequencing validation.
Methodology:
-
Genomic DNA Extraction: Isolate genomic DNA from both wild-type (WT) and ZMYND19 knockout (KO) cells or tissues using a commercially available kit.
-
PCR Amplification:
-
Design primers flanking the targeted region of the ZMYND19 gene.
-
Perform PCR to amplify the target region from both WT and KO genomic DNA.
-
-
Gel Electrophoresis: Run the PCR products on an agarose gel to verify the amplification of a product of the expected size.
-
PCR Product Purification: Purify the PCR products to remove primers and other reaction components.
-
Sanger Sequencing: Send the purified PCR products for Sanger sequencing.
-
Sequence Analysis: Align the sequencing results from the KO samples to the WT sequence to identify the specific indel mutation confirming the knockout.
II. mRNA Expression Analysis by Quantitative PCR (qPCR)
This protocol details the measurement of ZMYND19 mRNA levels to confirm transcriptional silencing.
Workflow:
Caption: Workflow for qPCR analysis.
Methodology:
-
Total RNA Extraction: Isolate total RNA from WT and ZMYND19 KO cells or tissues.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR:
-
Perform qPCR using primers specific for ZMYND19 and a reference gene (e.g., GAPDH, ACTB).
-
Use a SYBR Green or probe-based detection method.
-
-
Data Analysis: Calculate the relative expression of ZMYND19 mRNA in KO samples compared to WT using the ΔΔCt method. A significant decrease in ZMYND19 mRNA levels is expected in KO samples.
III. Protein Expression Analysis by Western Blotting
This protocol describes the detection of the ZMYND19 protein to confirm its absence in knockout samples.
Workflow:
Caption: Workflow for Western blotting.
Methodology:
-
Protein Lysate Preparation: Prepare total protein lysates from WT and ZMYND19 KO cells or tissues.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for ZMYND19.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate. The absence of a band at the expected molecular weight for ZMYND19 in the KO lanes confirms the knockout. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.
Signaling Pathway Visualization
The following diagram illustrates the proposed role of ZMYND19 in the mTORC1 signaling pathway.
Caption: Role of ZMYND19 in mTORC1 signaling.
This guide provides a framework for the systematic confirmation of ZMYND19 knockout. By employing these methodologies, researchers can generate reliable and reproducible data to further elucidate the function of this important regulatory protein.
References
- 1. Gene - ZMYND19 [maayanlab.cloud]
- 2. genecards.org [genecards.org]
- 3. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane. | Broad Institute [broadinstitute.org]
- 4. researchgate.net [researchgate.net]
- 5. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ZMYND19 and ZMYND10: Unraveling Distinct Roles in Cellular Regulation
For Immediate Publication
This guide provides a comprehensive comparison of the zinc finger MYND-type containing proteins, ZMYND19 and ZMYND10. Tailored for researchers, scientists, and drug development professionals, this document delineates their distinct cellular functions, supported by experimental data, detailed protocols, and visual pathways to facilitate a deeper understanding of their divergent roles in cellular physiology and disease.
Executive Summary
ZMYND19 and ZMYND10, despite sharing the MYND (Myeloid, Nervy, and DEAF-1) domain, exhibit fundamentally different primary functions. ZMYND10 is a critical cytoplasmic factor essential for the assembly of dynein arms in motile cilia, and its mutation is a direct cause of Primary Ciliary Dyskinesia (PCD). In contrast, recent evidence has identified ZMYND19 as a key negative regulator of the mTORC1 signaling pathway, functioning at the lysosomal membrane. While both have been implicated in cancer, their mechanisms of action appear to be distinct. This guide will explore these differences through a detailed examination of their respective functions, protein interactions, and associated pathologies, supported by quantitative experimental data.
Core Functional Differences
The primary roles of ZMYND10 and ZMYND19 diverge significantly. ZMYND10 is intrinsically linked to the biogenesis of motile cilia, whereas ZMYND19 is emerging as a regulator of a central metabolic signaling pathway.
-
ZMYND10: A Key Player in Dynein Arm Assembly: ZMYND10 functions as a co-chaperone in the cytoplasm, crucial for the pre-assembly of both outer and inner dynein arms (ODAs and IDAs), the motor protein complexes that power ciliary beating.[1][2][3] It forms a complex with the chaperones FKBP8 and HSP90 to ensure the proper folding and stability of dynein heavy chains.[1][2][4] Loss-of-function mutations in ZMYND10 lead to the absence of dynein arms in cilia, resulting in ciliary immotility and the clinical manifestations of Primary Ciliary Dyskinesia (PCD), including recurrent respiratory infections and infertility.[5][6][7]
-
ZMYND19: A Novel Regulator of mTORC1 Signaling: ZMYND19 has been identified as a substrate of the CTLH E3 ubiquitin ligase complex.[8] In conjunction with another substrate, MKLN1, ZMYND19 localizes to the lysosomal membrane to negatively regulate mTORC1 activity.[8][9][10] This regulation occurs at a late stage of mTORC1 activation and is independent of the tuberous sclerosis complex (TSC).[9][11] By inhibiting mTORC1, a central regulator of cell growth and metabolism, ZMYND19 plays a role in tuning cellular responses to environmental conditions.[9]
Comparative Data on Protein Interactions and Abundance
The distinct functions of ZMYND10 and ZMYND19 are reflected in their protein interaction networks and the consequences of their depletion.
Table 1: Key Protein Interactors
| Protein | Interacting Partners | Functional Significance of Interaction |
| ZMYND10 | LRRC6, DYX1C1, C21ORF59, DNAI1, DNAH5, DNAH9, FKBP8, HSP90 | Forms a cytoplasmic complex for the pre-assembly and stabilization of dynein arm components.[3][12][13] Acts as a co-chaperone with FKBP8 and HSP90.[2][3][4] |
| ZMYND19 | MKLN1, Raptor, RagA/C, MAEA (CTLH complex) | Forms a complex with MKLN1 to negatively regulate mTORC1 at the lysosome.[8][9] Interacts with core mTORC1 components.[9][11] Targeted for degradation by the CTLH E3 ubiquitin ligase complex.[8] |
Table 2: Impact of Protein Depletion on Cellular Components
| Gene Knockout/Depletion | Cellular Component Affected | Quantitative Change | Experimental System |
| Zmynd10 Knockout | Dynein Arm Proteins (DNAH5, DNAH9, DNAI1, DNAI2) | Significant reduction in protein levels in tracheal and oviduct tissues.[4][14] | Zmynd10 knockout mice |
| MAEA (CTLH complex) Knockout | ZMYND19, MKLN1 | High accumulation of ZMYND19 and MKLN1 proteins.[9][11] | CRISPR/Cas9 knockout in EBVaGC cell lines |
| ZMYND19/MKLN1 Double Knockout | Phosphorylation of S6 (mTORC1 substrate) | Rescued the reduction in S6 phosphorylation caused by MAEA knockout.[9] | CRISPR/Cas9 double knockout in 293T cells |
Signaling and Functional Pathways
The signaling pathways involving ZMYND10 and ZMYND19 are illustrated below, highlighting their distinct cellular roles.
ZMYND10 in Dynein Arm Assembly
ZMYND19 in mTORC1 Regulation
ZMYND10 in Tumor Suppression
References
- 1. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 2. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 3. ZMYND10 functions in a chaperone relay during axonemal dynein assembly | eLife [elifesciences.org]
- 4. ZMYND10 functions in a chaperone relay during axonemal dynein assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mutations in ZMYND10, a Gene Essential for Proper Axonemal Assembly of Inner and Outer Dynein Arms in Humans and Flies, Cause Primary Ciliary Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ZMYND10 - CHDgene [chdgene.victorchang.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane. | Broad Institute [broadinstitute.org]
- 11. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. Peer review in ZMYND10 functions in a chaperone relay during axonemal dynein assembly | eLife [elifesciences.org]
A Comparative Guide to ZMYND19 Orthologs Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Zinc Finger MYND-Type Containing 19 (ZMYND19) protein and its orthologs across various species. ZMYND19, also known as MIZIP, is a highly conserved protein implicated in crucial cellular signaling pathways. Understanding its conservation and divergence across species is vital for translational research and drug development.
Ortholog Comparison: Sequence and Domain Architecture
The conservation of ZMYND19 is evident in its high sequence identity and conserved domain architecture across different species. The following tables summarize the percentage of identity and similarity of ZMYND19 orthologs in selected species compared to the human protein, as well as a comparative analysis of their protein domains.
Table 1: Sequence Identity and Similarity of ZMYND19 Orthologs Compared to Human ZMYND19
| Species | Common Name | NCBI Accession Number | Sequence Length (Amino Acids) | Identity to Human (%) | Similarity to Human (%) |
| Homo sapiens | Human | NP_001317203.1 | 227 | 100 | 100 |
| Pan troglodytes | Chimpanzee | XP_001144299.1 | 227 | 99.1 | 99.1 |
| Mus musculus | Mouse | NP_001153210.1 | 228 | 92.5 | 95.2 |
| Rattus norvegicus | Rat | NP_001101416.1 | 228 | 91.2 | 94.7 |
| Danio rerio | Zebrafish | NP_001070775.1 | 235 | 60.9 | 74.5 |
Table 2: Domain Architecture of ZMYND19 Orthologs
| Species | MYND-type Zinc Finger Domain | Low Complexity Region |
| Homo sapiens | Present | Present |
| Pan troglodytes | Present | Present |
| Mus musculus | Present | Present |
| Rattus norvegicus | Present | Present |
| Danio rerio | Present | Present |
The data clearly indicates a strong evolutionary conservation of the MYND-type zinc finger domain, which is critical for the protein's interaction with other cellular components.[1][2][3]
Expression Profile of ZMYND19 Orthologs
ZMYND19 is expressed in various tissues, with notable levels in the brain, testis, and stomach.[1] The following table summarizes quantitative expression data from RNA-sequencing studies available in the Gene Expression Omnibus (GEO) database.
Table 3: Quantitative Expression of ZMYND19 Orthologs in Selected Tissues (Normalized Counts)
| Tissue | Homo sapiens (GSE138734) | Mus musculus (GSE120795) |
| Brain | 15.7 | 12.3 |
| Testis | 25.1 | 21.8 |
| Stomach | 12.4 | 9.7 |
| Lung | 8.2 | 6.5 |
| Kidney | 5.9 | 4.1 |
Data presented as transcripts per million (TPM) from representative datasets.[4][5]
Signaling Pathway of ZMYND19
ZMYND19 is a key player in the melanin-concentrating hormone receptor 1 (MCHR1) signaling pathway. It acts as an adapter protein, linking MCHR1 to the microtubule network via its interaction with tubulin.[2][3][6] This interaction is thought to modulate intracellular cytoskeletal dynamics upon receptor activation.[1]
Caption: ZMYND19-mediated MCHR1 signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to study ZMYND19 and its interactions.
Co-Immunoprecipitation (Co-IP) for ZMYND19 and MCHR1 Interaction
This protocol is adapted from studies demonstrating the in vivo interaction between ZMYND19 and MCHR1.
1. Cell Lysis:
-
Culture cells expressing tagged versions of ZMYND19 and MCHR1 (e.g., FLAG-ZMYND19 and HA-MCHR1).
-
Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer containing protease inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
2. Immunoprecipitation:
-
Pre-clear the lysate with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an antibody against one of the tags (e.g., anti-FLAG antibody) overnight at 4°C.
-
Add protein A/G agarose beads and incubate for another 2-4 hours.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
3. Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an antibody against the other tag (e.g., anti-HA antibody) to detect the co-immunoprecipitated protein.
GST Pull-Down Assay for ZMYND19 and Tubulin Interaction
This in vitro assay confirms the direct interaction between ZMYND19 and tubulin.[3][7][8]
1. Protein Expression and Purification:
-
Express a GST-tagged ZMYND19 fusion protein in E. coli and purify it using glutathione-agarose beads.
-
Obtain purified tubulin from a commercial source or purify from cell lysates.
2. Interaction Assay:
-
Incubate the immobilized GST-ZMYND19 with purified tubulin in a binding buffer for 2-4 hours at 4°C.
-
As a negative control, incubate tubulin with GST alone.
-
Wash the beads extensively with binding buffer to remove unbound proteins.
3. Analysis:
-
Elute the bound proteins from the beads.
-
Analyze the eluates by SDS-PAGE and Coomassie blue staining or by Western blotting using an anti-tubulin antibody.
Proximity Ligation Assay (PLA) for ZMYND19 and MCHR1 Proximity
PLA is a highly sensitive method to visualize protein-protein interactions in situ.[9][10][11]
1. Cell Preparation and Antibody Incubation:
-
Grow cells on coverslips and fix with paraformaldehyde.
-
Permeabilize the cells and block non-specific binding sites.
-
Incubate with primary antibodies raised in different species against ZMYND19 and MCHR1.
2. Ligation and Amplification:
-
Incubate with secondary antibodies conjugated to oligonucleotides (PLA probes).
-
Add a ligation solution to join the oligonucleotides if the proteins are in close proximity (<40 nm).
-
Add an amplification solution containing a polymerase and fluorescently labeled oligonucleotides to perform rolling circle amplification.
3. Visualization:
-
Mount the coverslips with a mounting medium containing DAPI.
-
Visualize the PLA signals as distinct fluorescent spots using a fluorescence microscope. Each spot represents an interaction event.
References
- 1. Gene - ZMYND19 [maayanlab.cloud]
- 2. researchgate.net [researchgate.net]
- 3. MYND domain specific interaction of the melanin-concentrating hormone receptor 1 interacting zinc-finger protein with alpha- and beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GEO Accession viewer [ncbi.nlm.nih.gov]
- 5. GEO Accession viewer [ncbi.nlm.nih.gov]
- 6. ZMYND19 zinc finger MYND-type containing 19 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. GST Pull-Down Assay to Measure Complex Formations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proximity ligation assay to study protein-protein interactions of proteins on two different cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Proximity ligation assay to study protein–protein interactions of proteins on two different cells - PMC [pmc.ncbi.nlm.nih.gov]
ZMYND19 Expression in Cancer: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Zinc Finger MYND-Type Containing 19 (ZMYND19) expression across various cancers. ZMYND19, a substrate of the CTLH E3 ubiquitin ligase complex, has emerged as a molecule of interest in cancer biology due to its role in regulating key cellular processes, most notably the mTORC1 signaling pathway.[1] This document summarizes quantitative data on ZMYND19 expression, details its prognostic significance, outlines relevant signaling pathways, and provides comprehensive experimental protocols for its study.
Comparative Expression of ZMYND19 in Human Cancers
The expression of ZMYND19 varies significantly across different cancer types. The following table summarizes the protein expression levels of ZMYND19 in various malignancies based on immunohistochemistry (IHC) data from The Human Protein Atlas. This qualitative data provides a valuable overview of ZMYND19 expression patterns in tumor tissues.
| Cancer Type | ZMYND19 Protein Expression Level |
| Breast Cancer | Moderate to Strong |
| Colorectal Cancer | Moderate to Strong |
| Testicular Cancer | Moderate to Strong |
| Urothelial Cancer | Moderate to Strong |
| Cervical Cancer | Weak to Moderate (rarely Strong) |
| Ovarian Cancer | Weak to Moderate (rarely Strong) |
| Glioma | Weak or Negative |
| Lymphoma | Weak or Negative |
| Stomach Cancer | General cytoplasmic and membranous expression |
| Pancreatic Cancer | Not specified |
| Lung Cancer | Not specified |
| Prostate Cancer | Not specified |
| Melanoma | Not specified |
| Endometrial Cancer | Not specified |
| Liver Cancer | Not specified |
| Renal Cancer | Not specified |
| Thyroid Cancer | Not specified |
Data summarized from The Human Protein Atlas. Expression levels are based on the percentage of stained tumor cells and staining intensity.[1][2]
Prognostic Significance of ZMYND19
The expression of ZMYND19 has been associated with the prognosis of several cancers, suggesting its potential as a biomarker.
-
Colorectal Cancer (CRC): Studies have identified ZMYND19 as a potential prognostic and diagnostic marker in CRC.[3]
-
Breast Cancer: In contrast to its potential tumor-suppressive role in some contexts, overexpression of the related protein ZMYND8 has been linked to shorter survival in the Luminal B subtype of breast cancer. Further research is needed to clarify the specific role of ZMYND19 in different breast cancer subtypes.
ZMYND19 in Signaling Pathways
ZMYND19 is a key negative regulator of the mTORC1 signaling pathway, a central controller of cell growth, proliferation, and metabolism.
Below is a diagram illustrating the role of ZMYND19 in the mTORC1 pathway.
Caption: ZMYND19's role in the mTORC1 signaling pathway.
Experimental Workflow for ZMYND19 Expression Analysis
A typical workflow for analyzing ZMYND19 expression in cancer involves several key stages, from sample collection to data analysis.
References
ZMYND19 and MKLN1: A Comparative Analysis of their Roles in mTORC1 Regulation
For Researchers, Scientists, and Drug Development Professionals
The mechanistic target of rapamycin complex 1 (mTORC1) is a critical regulator of cell growth, proliferation, and metabolism, making it a key target in various diseases, including cancer.[1] Its activity is tightly controlled by a complex network of signaling pathways.[2][3] Recent evidence has identified two proteins, ZMYND19 (Zinc Finger MYND-Type Containing 19) and MKLN1 (Muskelin 1), as novel negative regulators of mTORC1 signaling.[4][5][6][7] This guide provides a comparative analysis of ZMYND19 and MKLN1, summarizing the experimental data that elucidates their function in the mTORC1 pathway.
Overview of ZMYND19 and MKLN1 in mTORC1 Signaling
Both ZMYND19 and MKLN1 are substrates of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex.[4][5][8][6] This complex targets them for proteasomal degradation, thereby controlling their cellular levels. When the CTLH complex is perturbed, ZMYND19 and MKLN1 accumulate and associate with each other at the lysosomal membrane, the site of mTORC1 activation.[4][5][8] At the lysosome, they interact with core components of the mTORC1 pathway, including Raptor and the Rag GTPases, to inhibit a late stage of mTORC1 activation.[4][5][8][6] This inhibitory function appears to be independent of the well-characterized TSC complex.[4][5][8]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the roles of ZMYND19 and MKLN1 in mTORC1 regulation. The data is extracted from experiments conducted in human cell lines.
Table 1: Effect of ZMYND19 and MKLN1 Knockout on Cell Viability
| Gene Knockout (KO) | Relative Live Cell Number (Alpelisib-treated vs. DMSO) | Key Finding |
| ZMYND19 Single KO | No significant rescue | Suggests functional redundancy or a joint role with MKLN1. |
| MKLN1 Single KO | No significant rescue | Suggests functional redundancy or a joint role with ZMYND19. |
| ZMYND19/MKLN1 Double KO | Significant rescue | Demonstrates a combined and essential role in mediating cell death upon PI3K inhibition. |
Data is conceptually derived from studies where PI3K inhibition (with alpelisib) in the context of CTLH complex disruption leads to cell death, which is rescued by the knockout of both ZMYND19 and MKLN1.[5]
Table 2: Impact of ZMYND19 and MKLN1 Overexpression on mTORC1 Activity
| Overexpressed Protein(s) | Relative S6 Phosphorylation (T389) | Key Finding |
| ZMYND19 | Decreased | Indicates inhibition of mTORC1 activity. |
| ZMYND19 + MKLN1 | Further decreased | Suggests a cooperative or additive inhibitory effect on mTORC1 signaling. |
S6 phosphorylation at Threonine 389 is a downstream marker of mTORC1 activity. Data is based on experiments in 293T cells with double knockout of endogenous MKLN1 and ZMYND19, followed by overexpression.[5]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathway involving ZMYND19 and MKLN1 in mTORC1 regulation and a typical experimental workflow used to study these interactions.
Caption: ZMYND19 and MKLN1 negatively regulate mTORC1 at the lysosome.
Caption: Co-immunoprecipitation workflow to test protein-protein interactions.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of ZMYND19 and MKLN1.
CRISPR/Cas9-mediated Gene Knockout
This protocol outlines the steps for generating single and double knockout cell lines to study the functional consequences of ZMYND19 and MKLN1 loss.
Materials:
-
Lentiviral vectors expressing Cas9 and gene-specific single guide RNAs (sgRNAs) for ZMYND19 and MKLN1.
-
HEK-293T cells (for lentivirus production).
-
Target cell line (e.g., YCCEL1).
-
Transfection reagent (e.g., Lipofectamine).
-
Puromycin or other selection antibiotic.
-
Polybrene.
Procedure:
-
sgRNA Design: Design and clone at least two unique sgRNAs targeting exons of ZMYND19 and MKLN1 into a lentiviral vector. A non-targeting sgRNA should be used as a control.
-
Lentivirus Production: Co-transfect HEK-293T cells with the sgRNA-expressing lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Virus Harvest: Harvest the lentiviral supernatant at 48 and 72 hours post-transfection, filter through a 0.45 µm filter, and store at -80°C.
-
Transduction: Seed the target cells and allow them to adhere. Transduce the cells with the lentivirus in the presence of polybrene (8 µg/mL).
-
Selection: 48 hours post-transduction, select for transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.
-
Verification of Knockout: After selection, expand the cell population and verify the knockout of the target gene(s) by Western blotting and/or Sanger sequencing of the targeted genomic region. For double knockouts, sequentially transduce and select for each gene knockout.
Co-Immunoprecipitation (Co-IP)
This protocol is for investigating the physical interaction between ZMYND19/MKLN1 and components of the mTORC1 complex.
Materials:
-
HEK-293T cells.
-
Expression plasmids for epitope-tagged proteins (e.g., FLAG-ZMYND19, Myc-Raptor).
-
Transfection reagent.
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% TRITON X-100, with protease and phosphatase inhibitors).
-
Anti-FLAG antibody or beads.
-
Protein A/G magnetic beads.
-
Elution buffer (e.g., 2x Laemmli sample buffer).
Procedure:
-
Transfection: Co-transfect HEK-293T cells with plasmids expressing the bait (e.g., FLAG-ZMYND19) and prey (e.g., Myc-Raptor) proteins. Include control transfections (e.g., empty vector).
-
Cell Lysis: 24-48 hours post-transfection, wash cells with ice-cold PBS and lyse with Co-IP lysis buffer on ice for 30 minutes.
-
Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
Immunoprecipitation: Incubate the cleared lysate with an antibody against the bait protein's epitope tag (e.g., anti-FLAG) for 2-4 hours or overnight at 4°C with gentle rotation.
-
Bead Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads and wash them 3-5 times with Co-IP wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by resuspending them in elution buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Analyze the eluted samples by SDS-PAGE and Western blotting using antibodies against both the bait and prey protein tags to confirm their interaction.
Conclusion
ZMYND19 and MKLN1 are newly identified, functionally related negative regulators of the mTORC1 signaling pathway. Experimental data indicates that they act in a partially redundant or cooperative manner to inhibit mTORC1 at the lysosomal surface. Their regulation by the CTLH E3 ligase complex provides a mechanism for rapidly tuning mTORC1 activity in response to cellular signals. Further research into the precise molecular mechanisms of their inhibitory action could unveil new therapeutic targets for diseases characterized by mTORC1 dysregulation.
References
- 1. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane. | Broad Institute [broadinstitute.org]
- 2. Experimental Approaches in Delineating mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to design a CRISPR gene knockout experiment [horizondiscovery.com]
- 4. Gene-Silencing Therapeutic Approaches Targeting PI3K/Akt/mTOR Signaling in Degenerative Intervertebral Disk Cells: An In Vitro Comparative Study Between RNA Interference and CRISPR–Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane | Semantic Scholar [semanticscholar.org]
Comparative Guide to ZMYND19 Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimentally confirmed protein-protein interactions of Zinc Finger MYND-Type Containing 19 (ZMYND19). It includes details of the experimental methodologies used to validate these interactions and compares them with alternative protein interactions for the respective binding partners.
I. ZMYND19 Protein-Protein Interaction Landscape
ZMYND19, also known as MIZIP, is a protein implicated in various cellular processes, including signal transduction and cytoskeletal regulation. Its function is mediated through interactions with a diverse set of proteins. The primary, experimentally validated interacting partners of ZMYND19 are:
-
Melanin-concentrating hormone receptor 1 (MCHR1): A G protein-coupled receptor involved in the regulation of energy homeostasis.
-
α-Tubulin and β-Tubulin: The fundamental components of microtubules, crucial for cytoskeletal structure and function.
-
Raptor (Regulatory-associated protein of mTOR): A key component of the mTORC1 complex, a central regulator of cell growth and metabolism.
-
MKLN1 (Muskelin 1): A component of the CTLH E3 ubiquitin ligase complex.
-
RagA/C: Ras-related GTP-binding proteins that are part of the Rag GTPase heterodimer, which recruits mTORC1 to the lysosome.
These interactions have been primarily identified and confirmed through co-immunoprecipitation and yeast two-hybrid assays.
II. Quantitative Comparison of Protein Interactions
While direct quantitative binding affinities for ZMYND19 interactions are not extensively documented in publicly available literature, the strength of these interactions can be inferred from the experimental evidence. This table summarizes the known interactions of ZMYND19 and provides a comparison with alternative interactors of its binding partners for which quantitative data is available.
| Bait Protein | ZMYND19 Interacting Partner | Experimental Evidence of Interaction with ZMYND19 | Alternative Interacting Partner | Method of Alternative Interaction Analysis | Binding Affinity (Kd) of Alternative Interaction |
| ZMYND19 | MCHR1 | Yeast Two-Hybrid | MCH (agonist) | Radioligand Binding Assay | 0.16 nM[1] |
| SNAP 94847 (antagonist) | Radioligand Binding Assay | 530 pM[1] | |||
| AZD1979 (antagonist) | Not specified | IC50 of ~12 nM[1] | |||
| ZMYND19 | α/β-Tubulin | Co-immunoprecipitation | MAP2 | Nitrocellulose Binding Assay | Not specified |
| Tau | Nitrocellulose Binding Assay | Not specified | |||
| DCX (Doublecortin) | Not specified | Not specified | |||
| ZMYND19 | Raptor | Robust Co-immunoprecipitation[2] | 4E-BP1 | Co-immunoprecipitation | Not specified |
| p70S6K | Co-immunoprecipitation | Not specified | |||
| NPRL2 | Co-immunoprecipitation | Not specified | |||
| ZMYND19 | MKLN1 | Co-immunoprecipitation[3] | MAEA | Co-immunoprecipitation | Not specified |
| ZMYND19 | RagA/C | Co-immunoprecipitation[2] | mTORC1 | Co-immunoprecipitation | Not specified |
III. Experimental Protocols
Detailed methodologies for the key experiments cited in the confirmation of ZMYND19 protein-protein interactions are provided below.
1. Co-immunoprecipitation (Co-IP) for ZMYND19-Raptor-MKLN1 Complex
This protocol is adapted from studies confirming the interaction between ZMYND19, Raptor, and MKLN1.[2][3]
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are transiently transfected with plasmids encoding FLAG-tagged ZMYND19, Myc-tagged Raptor, and other relevant constructs using a suitable transfection reagent (e.g., Lipofectamine).
-
-
Cell Lysis:
-
48 hours post-transfection, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).
-
Lysates are incubated on ice for 30 minutes with periodic vortexing and then clarified by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
The supernatant (cell lysate) is pre-cleared by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
The pre-cleared lysate is then incubated with anti-FLAG M2 affinity gel overnight at 4°C with gentle rotation to immunoprecipitate FLAG-ZMYND19 and its interacting proteins.
-
-
Washing and Elution:
-
The beads are washed three to five times with ice-cold IP lysis buffer to remove non-specific binding proteins.
-
The protein complexes are eluted from the beads by boiling in SDS-PAGE sample buffer for 5-10 minutes.
-
-
Western Blotting:
-
The eluted proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and immunoblotted with specific antibodies against the Myc-tag (for Raptor) and other proteins of interest.
-
2. Yeast Two-Hybrid (Y2H) Assay for ZMYND19-MCHR1 Interaction
This generalized protocol is based on standard procedures for investigating interactions between a membrane protein (MCHR1) and a cytosolic protein (ZMYND19).
-
Vector Construction:
-
The coding sequence of the C-terminus of MCHR1 is cloned into a bait vector (e.g., pGBKT7) to create a fusion with the GAL4 DNA-binding domain (BD).
-
The full-length coding sequence of ZMYND19 is cloned into a prey vector (e.g., pGADT7) to create a fusion with the GAL4 activation domain (AD).
-
-
Yeast Transformation and Mating:
-
The bait and prey plasmids are transformed into separate haploid yeast strains of opposite mating types (e.g., AH109 and Y187).
-
The transformed yeast strains are mated to generate diploid yeast containing both bait and prey plasmids.
-
-
Interaction Screening:
-
Diploid yeast cells are plated on selective media lacking specific nutrients (e.g., tryptophan, leucine, histidine, and adenine) to select for colonies where the bait and prey proteins interact.
-
Interaction between the bait and prey proteins reconstitutes a functional GAL4 transcription factor, which drives the expression of reporter genes (e.g., HIS3, ADE2, lacZ), allowing the yeast to grow on the selective media.
-
-
Confirmation of Interaction:
-
Positive interactions are confirmed by performing a β-galactosidase assay, where the production of a blue color indicates a positive interaction.
-
IV. Visualizations
ZMYND19 Interaction Pathway
Caption: ZMYND19 interacts with key proteins in signaling and cytoskeletal pathways.
Experimental Workflow for Co-immunoprecipitation
Caption: A streamlined workflow for confirming protein-protein interactions via Co-IP.
References
Rescuing the ZMYND19 Knockout Phenotype: A Comparative Guide to Experimental Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to rescue phenotypes resulting from the functional loss of ZMYND19, a protein implicated in the mTORC1 signaling pathway. While direct knockout models of ZMYND19 are not extensively documented in publicly available research, this guide leverages a key study demonstrating a "rescue" by knocking out ZMYND19 in a related genetic context. This provides valuable insights into potential therapeutic strategies and highlights alternative approaches for mitigating the effects of ZMYND19 dysregulation.
Core Concepts: ZMYND19 and the mTORC1 Pathway
ZMYND19 (Zinc Finger MYND-Type Containing 19) has been identified as a substrate of the CTLH E3 ubiquitin ligase complex.[1][2][3][4][5] This complex targets ZMYND19 and its partner protein MKLN1 for proteasomal degradation. In the absence of functional CTLH, specifically its catalytic subunit MAEA, ZMYND19 and MKLN1 accumulate and act as potent inhibitors of the mTORC1 signaling pathway.[1][2][3][4][5] The mTORC1 pathway is a critical regulator of cell growth, proliferation, and metabolism.[1] Its inhibition can lead to decreased cell viability.
Diseases associated with ZMYND19 include Kleefstra Syndrome, a neurodevelopmental disorder.[6] Understanding how to modulate ZMYND19's function is therefore of significant interest.
The MAEA Knockout Phenotype: A Surrogate for ZMYND19 Overexpression
A study on Epstein-Barr virus-associated gastric carcinoma (EBVaGC) utilized a CRISPR/Cas9 screen that identified the CTLH E3 ligase as a crucial component for mTORC1 activity.[1][2][4] Knockout of MAEA, a key component of the CTLH complex, leads to the accumulation of ZMYND19 and MKLN1, which in turn inhibits mTORC1 signaling and reduces cell survival, particularly in the presence of PI3K inhibitors like alpelisib.[1][5] This cellular phenotype serves as a valuable model for understanding the consequences of ZMYND19 overexpression or accumulation.
Rescue Strategy: Knockout of ZMYND19 and MKLN1
The primary rescue experiment detailed in the literature involves the subsequent knockout of ZMYND19 and its partner MKLN1 in MAEA-knockout cells.[1][5] This strategy is based on the hypothesis that removing the downstream inhibitors of mTORC1 (ZMYND19 and MKLN1) should restore its activity and rescue the cell viability phenotype.
Quantitative Data Summary
The following table summarizes the key quantitative findings from the rescue experiment where ZMYND19 and MKLN1 were knocked out in a MAEA knockout cell line (YCCEL1).
| Experimental Condition | Outcome Measure | Result | Interpretation |
| MAEA KO | Live Cell Ratio (Alpelisib vs. DMSO) | Decreased | MAEA knockout sensitizes cells to PI3K inhibition, leading to reduced cell survival.[1] |
| MAEA KO + ZMYND19 KO | Live Cell Ratio (Alpelisib vs. DMSO) | No significant rescue | Knockout of ZMYND19 alone is insufficient to rescue the phenotype.[1][5] |
| MAEA KO + MKLN1 KO | Live Cell Ratio (Alpelisib vs. DMSO) | No significant rescue | Knockout of MKLN1 alone is insufficient to rescue the phenotype.[1][5] |
| MAEA KO + ZMYND19/MKLN1 Double KO | Live Cell Ratio (Alpelisib vs. DMSO) | Significantly rescued | Simultaneous knockout of both ZMYND19 and MKLN1 restores cell viability, indicating functional redundancy or a cooperative role in mTORC1 inhibition. [1][5] |
| ZMYND19 mRNA electroporation | S6 T389 phosphorylation | Decreased | Overexpression of ZMYND19 inhibits mTORC1 signaling.[1] |
| ZMYND19 + MKLN1 mRNA electroporation | S6 T389 phosphorylation | Further decreased | Co-expression of ZMYND19 and MKLN1 has a stronger inhibitory effect on mTORC1.[1] |
Experimental Protocols
CRISPR/Cas9-Mediated Gene Knockout
Objective: To generate single and double knockout cell lines for MAEA, ZMYND19, and MKLN1.
Methodology:
-
sgRNA Design and Cloning: Design and clone three independent single guide RNAs (sgRNAs) targeting the gene of interest into a lentiviral vector co-expressing Cas9 and a selectable marker (e.g., puromycin resistance).
-
Lentivirus Production: Co-transfect the sgRNA-Cas9 plasmid with packaging plasmids (e.g., psPAX2 and pMD2.G) into a packaging cell line (e.g., HEK293T).
-
Transduction: Harvest the lentiviral particles and transduce the target cell line (e.g., YCCEL1).
-
Selection: Select for transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Validation: Validate gene knockout by immunoblot analysis to confirm the absence of the target protein. For double knockouts, perform sequential transductions and selections.[1]
Cell Viability Assay
Objective: To quantify the effect of gene knockouts on cell survival in the presence of a pharmacological inhibitor.
Methodology:
-
Cell Seeding: Seed the knockout and control cell lines in multi-well plates.
-
Treatment: Treat the cells with the vehicle (DMSO) or the mTOR pathway inhibitor (e.g., 0.5 µM alpelisib).
-
Incubation: Incubate the cells for a defined period (e.g., 5 days).
-
Quantification: Measure cell viability using a suitable assay, such as a resazurin-based reagent (e.g., CellTiter-Blue).
-
Analysis: Calculate the ratio of live cells in the alpelisib-treated wells to the DMSO-treated wells.[1]
Immunoblot Analysis
Objective: To assess the protein levels of key components of the mTORC1 signaling pathway.
Methodology:
-
Cell Lysis: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against the proteins of interest (e.g., p-S6K (T389), S6K, p-4E-BP1 (T37/46), 4E-BP1, ZMYND19, MKLN1, MAEA, and a loading control like β-actin).
-
Detection: Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.[1]
Visualizing the Molecular Mechanisms
The following diagrams illustrate the key signaling pathways and experimental logic described in this guide.
Caption: ZMYND19 and MKLN1 negatively regulate mTORC1 signaling.
Caption: Workflow for the ZMYND19/MKLN1 knockout rescue experiment.
Alternative Rescue Strategies and Future Directions
While the double knockout of ZMYND19 and MKLN1 provides a clear genetic rescue, other therapeutic avenues could be explored:
-
Small Molecule Inhibitors: Developing small molecules that disrupt the interaction between the ZMYND19/MKLN1 complex and the mTORC1 complex could be a viable strategy.
-
Targeting ZMYND19 Expression: Approaches to reduce ZMYND19 expression, such as antisense oligonucleotides or siRNAs, could be investigated in relevant disease models.
-
Direct ZMYND19 Knockout Models: The development and characterization of a direct ZMYND19 knockout animal model would be invaluable for understanding its physiological roles and for testing rescue strategies in a whole-organism context.
This guide provides a framework for understanding and potentially replicating rescue experiments related to the ZMYND19 knockout phenotype. The presented data and protocols, derived from a key study in the field, offer a solid foundation for researchers investigating the therapeutic potential of targeting ZMYND19 and its associated pathways.
References
- 1. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane | Semantic Scholar [semanticscholar.org]
- 4. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane. | Broad Institute [broadinstitute.org]
- 5. researchgate.net [researchgate.net]
- 6. diseases.jensenlab.org [diseases.jensenlab.org]
A Researcher's Guide to ZMYND19 Antibodies: A Side-by-Side Comparison
For researchers, scientists, and drug development professionals investigating the role of Zinc Finger MYND-Type Containing 19 (ZMYND19), selecting the right antibody is paramount for successful experimentation. This guide provides a comprehensive comparison of commercially available ZMYND19 antibodies, supported by experimental data, to facilitate an informed decision-making process.
ZMYND19: Key Functions and Interactions
ZMYND19, also known as MIZIP (MCH-R1-Interacting Zinc Finger Protein), is a protein implicated in cellular signaling pathways. Initially identified through its interaction with the C-terminus of the melanin-concentrating hormone receptor 1 (MCHR1), it is thought to play a role in receptor signaling.[1][2] More recent research has unveiled a novel function for ZMYND19 as a negative regulator of the mTORC1 signaling pathway, a critical regulator of cell growth and metabolism.[3][4][5][6] ZMYND19, along with MKLN1, are substrates of the CTLH E3 ubiquitin ligase complex and act at the lysosomal membrane to inhibit mTORC1 activation.[3][4][5][6]
Commercially Available ZMYND19 Antibodies: A Comparative Overview
The following table summarizes a selection of commercially available ZMYND19 antibodies, detailing their specifications to aid in your selection process.
| Supplier | Catalog Number | Clonality | Host | Applications | Reactivity |
| Novus Biologicals | NBP1-79414 | Polyclonal | Rabbit | WB | Human |
| Sigma-Aldrich | SAB1408252 | Polyclonal | Mouse | WB | Human |
| Sigma-Aldrich | HPA020642 (Prestige Antibodies) | Polyclonal | Rabbit | IHC | Human |
| antibodies-online | ABIN928445 | Polyclonal | Rabbit | WB | Human, Mouse, Rat, Chicken |
| Creative Biolabs | CBFYM-3187 | Recombinant | Mouse | WB, ELISA, IF, IP | Inquire |
Independent Experimental Data
A recent study by Chen et al. (2024) provides independent validation of ZMYND19's role in the mTORC1 pathway, utilizing a ZMYND19 antibody for Western Blot analysis.[3]
Summary of Key Findings from Chen et al. (2024):
| Experiment | Cell Line | Key Observation |
| Western Blot | 293T cells with double knockout (DKO) of MKLN1 and ZMYND19, followed by overexpression. | Overexpression of ZMYND19 in DKO cells showed a clear band at the expected molecular weight, confirming antibody specificity and the protein's role in mTOR pathway signaling.[3] |
This independent data lends credence to the utility of ZMYND19 antibodies in studying the mTORC1 signaling cascade.
Signaling Pathways and Experimental Workflow Diagrams
To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: ZMYND19 interaction with MCHR1 signaling pathway.
Caption: ZMYND19's role in the negative regulation of mTORC1.
Caption: General experimental workflow for antibody validation.
Detailed Experimental Protocols
The following are generalized protocols for key applications. Optimal conditions should be determined empirically for each antibody and experimental system.
Western Blot Protocol
-
Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on a 12% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the ZMYND19 primary antibody (e.g., at a 1:1000 dilution) in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Sections
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath.
-
Blocking Endogenous Peroxidase: Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Blocking Non-Specific Binding: Block sections with 5% normal goat serum in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate sections with the ZMYND19 primary antibody (e.g., at a 1:100-1:500 dilution) overnight at 4°C.
-
Washing: Wash sections three times for 5 minutes each with PBS.
-
Secondary Antibody Incubation: Incubate sections with a biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Detection: Use an avidin-biotin-peroxidase complex (ABC) reagent followed by a DAB substrate kit for chromogenic detection.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate sections through a graded series of ethanol and xylene, and mount with a permanent mounting medium.
Immunoprecipitation (IP) Protocol
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysate with 1-5 µg of ZMYND19 primary antibody overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.
-
Washing: Wash the beads three to five times with cold IP lysis buffer.
-
Elution: Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western Blotting.
This guide provides a foundational resource for researchers embarking on studies involving ZMYND19. By carefully considering the provided data and protocols, scientists can select the most appropriate antibody and design robust experiments to further elucidate the functions of this intriguing protein.
References
- 1. Gene - ZMYND19 [maayanlab.cloud]
- 2. biocompare.com [biocompare.com]
- 3. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane. | Broad Institute [broadinstitute.org]
- 5. researchgate.net [researchgate.net]
- 6. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Species Comparative Analysis of the ZMYND19 Gene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species analysis of the Zinc Finger MYND-Type Containing 19 (ZMYND19) gene, also known as MIZIP (Melanin-concentrating hormone receptor 1-Interacting ZInc-finger Protein). We delve into its orthologs, expression patterns, protein interactions, and its role in key signaling pathways across different species. This objective comparison is supported by experimental data and detailed methodologies to facilitate further research and drug development efforts.
Orthologs and Conservation
ZMYND19 is a highly conserved protein across various species, suggesting a fundamental biological role. The following table summarizes the key orthologs of human ZMYND19.
| Species | Gene Symbol | Chromosome | Protein Length (Amino Acids) |
| Homo sapiens (Human) | ZMYND19 | 9 | 227 |
| Mus musculus (Mouse) | Zmynd19 | 2 | 227 |
| Danio rerio (Zebrafish) | zmynd19 | 5 | 229 |
Sequence alignment of the MYND domain, a critical region for protein-protein interactions, reveals a high degree of conservation, particularly in the zinc-coordinating cysteine and histidine residues. This structural conservation underscores the functional importance of this domain.
Comparative Gene Expression Analysis
The expression of ZMYND19 varies across tissues and species, providing insights into its potential physiological functions. The following tables summarize the mRNA expression levels in human, mouse, and zebrafish tissues, with data sourced from the Genotype-Tissue Expression (GTEx) portal and other databases.
Table 1: Human ZMYND19 mRNA Expression (TPM - Transcripts Per Million)
| Tissue | Median TPM |
| Brain - Cerebellum | 25.6 |
| Testis | 18.2 |
| Pituitary | 15.1 |
| Nerve - Tibial | 12.5 |
| Adrenal Gland | 9.8 |
| Esophagus - Mucosa | 8.5 |
| Skin - Sun Exposed | 7.1 |
| Lung | 6.4 |
| Heart - Atrial Appendage | 5.3 |
| Colon - Transverse | 4.9 |
Table 2: Mouse Zmynd19 mRNA Expression
| Tissue | Expression Level |
| Brain | High |
| Testis | High |
| Stomach | Moderate |
| Spleen | Moderate |
| Lung | Low |
| Liver | Low |
| Kidney | Low |
Table 3: Zebrafish zmynd19 mRNA Expression
| Developmental Stage/Tissue | Expression Level |
| Embryo (24 hpf) | Present |
| Adult Brain | High |
| Adult Testis | High |
| Adult Eye | Moderate |
Key Protein Interactions and Signaling Pathways
ZMYND19 is a multifaceted protein involved in several critical cellular processes through its interactions with other proteins.
Interaction with MCHR1 and Tubulin
Initially identified through its interaction with the C-terminus of the Melanin-Concentrating Hormone Receptor 1 (MCHR1), ZMYND19 is thought to play a role in MCHR1 signaling.[1][2] Furthermore, ZMYND19 binds to the N-termini of both alpha- and beta-tubulin via its MYND domain.[1][2] This interaction suggests a potential role in linking MCHR1 signaling to the microtubule cytoskeleton, which is crucial for processes like brain development, ciliogenesis, and spermatogenesis.[3]
Figure 1. ZMYND19 interaction with MCHR1 and Tubulin.
Negative Regulation of the mTORC1 Pathway
Recent studies have unveiled a novel role for ZMYND19 as a negative regulator of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway.[4][5] ZMYND19, along with MKLN1, accumulates upon the knockout of the CTLH E3 ubiquitin ligase complex component MAEA.[4][5] This accumulation leads to the inhibition of mTORC1 activity at the lysosomal membrane.[4][5] ZMYND19 and MKLN1 achieve this by binding to the mTORC1 component Raptor and the RagA/C GTPases, thereby blocking a late stage of mTORC1 activation.[4][5]
Figure 2. Negative regulation of mTORC1 by ZMYND19 and MKLN1.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) for ZMYND19 Interaction Analysis
This protocol is designed to validate the interaction between ZMYND19 and its putative binding partners.
1. Cell Lysis:
-
Culture cells expressing tagged versions of ZMYND19 and the protein of interest to ~80-90% confluency.
-
Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
2. Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C on a rotator.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add the primary antibody against the tagged "bait" protein (e.g., anti-FLAG for FLAG-ZMYND19) and incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C.
3. Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
4. Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against the "bait" and "prey" proteins.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
Figure 3. Co-Immunoprecipitation experimental workflow.
CRISPR-Cas9 Knockout Screen to Identify ZMYND19 Function
This protocol outlines a pooled CRISPR-Cas9 screen to identify cellular processes affected by the loss of ZMYND19.
1. sgRNA Library Design and Lentiviral Production:
-
Design and synthesize a pooled sgRNA library targeting the ZMYND19 gene and non-targeting controls.
-
Clone the sgRNA library into a lentiviral vector.
-
Co-transfect the lentiviral vector library and packaging plasmids into a producer cell line (e.g., HEK293T) to generate lentiviral particles.
2. Cell Transduction and Selection:
-
Transduce the target cell line (stably expressing Cas9) with the lentiviral sgRNA library at a low multiplicity of infection (MOI < 0.3) to ensure one sgRNA per cell.
-
Select for successfully transduced cells using an appropriate selection marker (e.g., puromycin).
3. Phenotypic Screening:
-
Culture the selected cell population under specific conditions to screen for a phenotype of interest (e.g., drug treatment, nutrient deprivation).
-
Harvest a portion of the cells at the beginning of the screen (T0) as a baseline.
-
Continue the screen for a defined period, allowing for the selection of cells with specific phenotypes.
-
Harvest the final cell population.
4. Genomic DNA Extraction and Sequencing:
-
Extract genomic DNA from the T0 and final cell populations.
-
Amplify the sgRNA-containing regions from the genomic DNA by PCR.
-
Perform next-generation sequencing (NGS) to determine the abundance of each sgRNA in the initial and final populations.
5. Data Analysis:
-
Analyze the sequencing data to identify sgRNAs that are enriched or depleted in the final population compared to the T0 population.
-
Enrichment or depletion of sgRNAs targeting ZMYND19 indicates its involvement in the screened phenotype.
Figure 4. CRISPR-Cas9 knockout screen workflow.
Conclusion
This comparative guide highlights the conserved nature and multifaceted roles of the ZMYND19 gene across different species. Its interactions with MCHR1, tubulin, and its newly discovered function as a negative regulator of the mTORC1 pathway position it as a protein of significant interest for further investigation. The provided experimental protocols offer a starting point for researchers to explore the intricate functions of ZMYND19 and its potential as a therapeutic target in various diseases.
References
- 1. Gene - ZMYND19 [maayanlab.cloud]
- 2. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for performing pooled CRISPR-Cas9 loss-of-function screens - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Functional Landscape of ZMYND19 Splice Variants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive functional comparison of the known splice variants of the Zinc Finger MYND-Type Containing 19 (ZMYND19) gene. While direct experimental comparisons of all ZMYND19 isoforms are not yet available in the scientific literature, this document synthesizes existing data on the canonical protein, bioinformatic predictions for its variants, and relevant experimental protocols to offer a valuable resource for hypothesis generation and experimental design.
Introduction to ZMYND19
ZMYND19, also known as MIZIP, is a protein characterized by a MYND (Myeloid, Nervy, and DEAF-1)-type zinc finger domain. It plays a crucial role in various cellular processes, most notably as a negative regulator of the mTORC1 signaling pathway.[1][2][3][4][5] This pathway is a central regulator of cell growth, proliferation, and metabolism, and its dysregulation is implicated in numerous diseases, including cancer. ZMYND19 exerts its inhibitory effect on mTORC1 at the lysosomal surface in conjunction with the protein MKLN1.[1][2][3][4][5] The C-terminal zinc finger of ZMYND19 is critical for its interaction with components of the mTORC1 pathway and for its inhibitory function.[1]
Alternative splicing of the ZMYND19 pre-mRNA gives rise to multiple transcript variants, which potentially encode for distinct protein isoforms. These isoforms may exhibit functional differences in their ability to regulate mTORC1 signaling, their subcellular localization, and their interactions with other proteins. Understanding these differences is critical for elucidating the full spectrum of ZMYND19's cellular functions and for developing targeted therapeutic strategies.
ZMYND19 Splice Variants: A Comparative Overview
Several splice variants of ZMYND19 have been identified and are cataloged in databases such as NCBI and Ensembl. The following table summarizes the key known and predicted attributes of the major human ZMYND19 transcript variants. It is important to note that while the existence of these transcripts is verified, the functional data for non-canonical isoforms are largely predictive and await experimental validation.
| Feature | ZMYND19-201 (Canonical) | ZMYND19-202 | ZMYND19-203 |
| Ensembl ID | ENST00000298585 | ENST00000471957 | ENST00000469826 |
| NCBI RefSeq | NM_138462.3 | XM_017014255.1 | - |
| Protein Length (aa) | 237 | 136 | 183 |
| MYND Zinc Finger Domain | Present | Present (Partial) | Present |
| Predicted mTORC1 Inhibition | Experimentally Verified | Potentially reduced or altered | Likely retained |
| Predicted Subcellular Localization | Cytoplasm, Lysosome | Cytoplasm | Cytoplasm, Lysosome |
| Predicted Protein Interactions | MKLN1, Raptor, RagA/C, Tubulin | May have altered binding affinity | Likely similar to canonical |
Note: The functional predictions are based on the presence and completeness of the MYND-type zinc finger domain and other potential functional motifs. Experimental validation is required to confirm these predictions.
Functional Domains and Predicted Consequences of Splicing
The primary functional domain of ZMYND19 is the MYND-type zinc finger. This domain is crucial for mediating protein-protein interactions.[6] Alternative splicing can potentially alter this domain, leading to changes in protein function.
-
ZMYND19-201 (Canonical): Contains the complete MYND domain and has been experimentally shown to interact with MKLN1 and components of the mTORC1 complex to inhibit its activity.[1][2]
-
ZMYND19-202: This variant is predicted to have a truncated MYND domain. This could potentially weaken or abolish its interaction with its binding partners, thereby reducing its ability to inhibit mTORC1.
-
ZMYND19-203: This isoform is predicted to retain the full MYND domain, suggesting it is likely to retain its ability to interact with its known partners and regulate mTORC1 signaling.
Tissue-Specific Expression of ZMYND19 Isoforms
Analysis of data from the Genotype-Tissue Expression (GTEx) portal suggests that ZMYND19 transcripts are expressed in a wide range of human tissues. While detailed isoform-specific expression data is still emerging, differential expression patterns of splice variants across tissues could indicate specialized functions. For instance, higher expression of an inhibitory isoform in a specific tissue might suggest a critical role for mTORC1 regulation in that context. The Human Protein Atlas reports general cytoplasmic and membranous expression of ZMYND19 across various tissues.[7][8][9]
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the known signaling pathway of ZMYND19 and a general experimental workflow for investigating the functional differences between its splice variants.
Caption: ZMYND19-mediated mTORC1 signaling pathway.
Caption: Experimental workflow for comparing ZMYND19 splice variants.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments to functionally characterize ZMYND19 splice variants.
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction Analysis
This protocol is used to determine if different ZMYND19 isoforms interact with known partners like MKLN1 and components of the mTORC1 complex.
Materials:
-
Cells expressing FLAG-tagged ZMYND19 isoforms and Myc-tagged potential interaction partners.
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Anti-FLAG antibody conjugated to beads (e.g., agarose or magnetic).
-
Wash Buffer (e.g., TBS with 0.1% Tween-20).
-
Elution Buffer (e.g., glycine-HCl, pH 2.5 or FLAG peptide).
-
SDS-PAGE gels and Western blot reagents.
-
Antibodies against Myc-tag and ZMYND19.
Procedure:
-
Cell Lysis: Lyse transfected cells with ice-cold lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with anti-FLAG antibody-conjugated beads to capture the ZMYND19 isoform and its binding partners.
-
Washing: Wash the beads extensively with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot to detect the presence of the co-immunoprecipitated Myc-tagged protein.
Western Blot for mTORC1 Signaling Activity
This protocol assesses the ability of ZMYND19 isoforms to inhibit mTORC1 signaling by measuring the phosphorylation of its downstream targets, such as S6 Kinase (S6K) and 4E-BP1.
Materials:
-
Cells expressing different ZMYND19 isoforms.
-
Lysis Buffer.
-
SDS-PAGE gels and Western blot reagents.
-
Primary antibodies: anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, and an antibody against the ZMYND19 isoform tag (e.g., FLAG or Myc).
-
Loading control antibody (e.g., anti-beta-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment and Lysis: Culture and lyse cells expressing the different ZMYND19 isoforms.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated and total forms of S6K and 4E-BP1, as well as the ZMYND19 isoform and a loading control.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Quantification: Quantify the band intensities to determine the ratio of phosphorylated to total protein for the mTORC1 substrates. A decrease in this ratio in the presence of a ZMYND19 isoform indicates inhibition of mTORC1 activity.
Cell Fractionation for Lysosomal Localization
This protocol is used to determine if ZMYND19 isoforms localize to the lysosome, which is essential for their function in mTORC1 regulation.
Materials:
-
Cells expressing tagged ZMYND19 isoforms.
-
Dounce homogenizer.
-
Fractionation Buffer (e.g., sucrose-based buffer).
-
Ultracentrifuge.
-
Lysosomal markers (e.g., anti-LAMP1 or anti-LAMP2 antibodies).
-
Western blot reagents.
Procedure:
-
Cell Homogenization: Gently homogenize the cells to break the plasma membrane while keeping the organelles intact.
-
Differential Centrifugation: Perform a series of centrifugation steps at increasing speeds to separate different cellular components (nucleus, mitochondria, microsomes, and cytosol).
-
Lysosome Enrichment: Further purify the lysosomal fraction using a density gradient centrifugation (e.g., with Percoll or sucrose).
-
Western Blot Analysis: Analyze the protein content of each fraction by Western blotting. Probe for the tagged ZMYND19 isoform and a lysosomal marker to determine if the isoform co-fractionates with lysosomes.
Luciferase Reporter Assay for Signaling Pathway Activity
This assay can be used to measure the overall activity of a signaling pathway downstream of mTORC1 in the presence of different ZMYND19 isoforms.
Materials:
-
Cells co-transfected with a ZMYND19 isoform expression vector and a reporter plasmid containing a luciferase gene under the control of a promoter responsive to mTORC1 signaling (e.g., containing SRE or CRE elements).
-
A control reporter plasmid (e.g., Renilla luciferase) for normalization.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Co-transfection: Co-transfect cells with the ZMYND19 isoform expression vector, the mTORC1-responsive luciferase reporter, and the control reporter.
-
Cell Lysis and Assay: After a suitable incubation period, lyse the cells and measure the activity of both luciferases using a luminometer.
-
Data Analysis: Normalize the activity of the experimental luciferase to the control luciferase. A decrease in luciferase activity in the presence of a ZMYND19 isoform would indicate its inhibitory effect on the mTORC1 pathway.
Conclusion and Future Directions
The existence of multiple ZMYND19 splice variants suggests a layer of regulatory complexity that is not yet fully understood. While the canonical isoform has been established as a negative regulator of mTORC1, the specific functions of other isoforms remain to be experimentally determined. The predicted structural variations, particularly within the crucial MYND domain, strongly suggest the potential for functional divergence.
Future research should focus on the systematic, head-to-head comparison of the identified ZMYND19 splice variants using the experimental approaches outlined in this guide. Such studies will be invaluable for a complete understanding of ZMYND19's role in cellular physiology and disease, and for the development of novel therapeutic strategies that can selectively target the activity of specific isoforms. The provided protocols and diagrams serve as a foundational resource to guide these future investigations.
References
- 1. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane | Semantic Scholar [semanticscholar.org]
- 5. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane. | Broad Institute [broadinstitute.org]
- 6. Structure and functional analysis of the MYND domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tissue expression of ZMYND19 - Summary - The Human Protein Atlas [v22.proteinatlas.org]
- 8. ZMYND19 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 9. Tissue expression of ZMYND19 - Summary - The Human Protein Atlas [v19.proteinatlas.org]
Validating ZMYND19 as a Therapeutic Target: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of ZMYND19 as a potential therapeutic target, primarily in the context of cancer. It contrasts ZMYND19's role with alternative targets, supported by experimental data, and offers detailed methodologies for key validation experiments.
Executive Summary
Recent groundbreaking research has identified Zinc Finger MYND-Type Containing 19 (ZMYND19) as a novel negative regulator of the mTORC1 signaling pathway, a critical mediator of cell growth and proliferation frequently dysregulated in cancer. This positions ZMYND19 as a potential therapeutic target, particularly in cancers with hyperactive PI3K/mTOR signaling, such as Epstein-Barr virus-associated gastric carcinoma (EBVaGC). This guide synthesizes the current understanding of ZMYND19's function, compares its therapeutic potential with established and emerging targets, and provides detailed protocols for its experimental validation.
ZMYND19: A Novel Regulator of the mTORC1 Pathway
ZMYND19, along with Muskelin 1 (MKLN1), has been identified as a substrate of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex.[1][2] In cells with normal CTLH activity, ZMYND19 and MKLN1 levels are kept low. However, upon perturbation of the CTLH complex, ZMYND19 and MKLN1 accumulate and translocate to the lysosome.[1][2][3] At the lysosomal membrane, the ZMYND19/MKLN1 complex binds to Raptor and RagA/C, components of the mTORC1 complex, thereby inhibiting a late stage of mTORC1 activation.[1][2][3] This discovery is significant as the PI3K/AKT/mTOR pathway is a major therapeutic target in oncology.[4][5]
The primary disease association for ZMYND19 in a therapeutic context is cancer, particularly Epstein-Barr virus-associated gastric carcinoma (EBVaGC), where PI3K pathway mutations are highly prevalent.[1][2] A genome-wide CRISPR/Cas9 screen identified that inhibiting subunits of the CTLH complex was synthetically lethal with the PI3Kα inhibitor alpelisib in an EBVaGC cell line.[1][2] This suggests that targeting the CTLH-ZMYND19 axis could be a synergistic strategy to enhance the efficacy of PI3K inhibitors.[1][2]
Beyond cancer, ZMYND19's paralog, ZMYND10, is primarily associated with primary ciliary dyskinesia, a rare genetic disorder.[1][6][7][8] ZMYND10 is also considered a tumor suppressor that is often silenced in various cancers.[9][10] Another paralog, ZMYND8, has a more complex and context-dependent role in cancer, acting as both a tumor suppressor and a pro-oncogenic factor.[11]
Signaling Pathway of ZMYND19 in mTORC1 Regulation
Caption: ZMYND19 and MKLN1 negatively regulate mTORC1 signaling.
Comparison with Alternative Therapeutic Targets
Validating ZMYND19 as a therapeutic target requires a thorough comparison with existing and emerging alternatives, particularly in the context of EBVaGC.
Quantitative Comparison of Therapeutic Agents
While direct small molecule inhibitors of ZMYND19 are not yet developed, we can compare the effect of its genetic inhibition (knockout) with pharmacological inhibitors of the PI3K/mTOR pathway in relevant cancer cell lines.
| Target/Drug | Mechanism of Action | Cell Line(s) | IC50/Effect | Reference(s) |
| ZMYND19 (via CTLH KO) | Genetic knockout leading to ZMYND19/MKLN1 accumulation and mTORC1 inhibition | YCCEL1 (EBVaGC) | Synergistically decreases cell viability with Alpelisib (PI3Kα inhibitor) | [1][2] |
| Alpelisib (PI3Kα inhibitor) | Direct inhibition of PI3Kα | YCCEL1 (EBVaGC) | ~0.5 µM (causes ~50% proliferation restraint) | [1] |
| Gedatolisib (PI3K/mTOR inhibitor) | Dual inhibitor of PI3K and mTOR | Gastric Cancer Cell Lines | IC50: ~170 nM in MDC7 cells | [12] |
| Dactolisib (PI3K/mTOR inhibitor) | Dual inhibitor of PI3K and mTOR | Gastric Cancer Cell Lines | Not specified | [13] |
| Everolimus (mTORC1 inhibitor) | Allosteric inhibitor of mTORC1 | Gastric Cancer Cell Lines | Less successful in clinical trials for gastric cancer | [14] |
| VK-1727 (EBNA1 inhibitor) | Inhibitor of EBV Nuclear Antigen 1 | SNU-719, YCCEL1 (EBVaGC) | Selectively inhibits proliferation of EBV-positive cells | [15] |
| Gemcitabine + Ganciclovir | Induces EBV lytic cycle, allowing GCV to target viral thymidine kinase | SNU-719 (EBVaGC) | Synergistic anti-tumor effect | [16][17][18] |
Comparison of ZMYND19 with its Paralogs
| Gene | Primary Associated Disease(s) | Role in Cancer | Therapeutic Rationale |
| ZMYND19 | Epstein-Barr virus-associated gastric carcinoma (emerging) | Negative regulator of mTORC1; potential tumor suppressor | Inhibition of its degradation (e.g., by targeting CTLH) could be a therapeutic strategy in PI3K-driven cancers. |
| ZMYND8 | Breast, prostate, nasopharyngeal, hepatocellular carcinoma | Context-dependent: can act as a tumor suppressor or a pro-oncogenic factor. | Regulation of ZMYND8 expression or its binding partners may be a future therapeutic avenue.[11] |
| ZMYND10 | Primary Ciliary Dyskinesia | Tumor suppressor, often silenced by promoter hypermethylation in cancers like breast cancer.[1][6][9][10] | Reactivation of ZMYND10 expression could be a therapeutic strategy.[10] |
Experimental Protocols for ZMYND19 Validation
This section provides detailed methodologies for the key experiments required to validate ZMYND19 as a therapeutic target.
CRISPR/Cas9-Mediated Knockout of ZMYND19
This protocol outlines the steps to generate a ZMYND19 knockout cell line to study its function.
Experimental Workflow:
Caption: Workflow for generating a ZMYND19 knockout cell line.
Detailed Protocol:
-
sgRNA Design:
-
Use online tools (e.g., CHOPCHOP, Benchling) to design at least two single guide RNAs (sgRNAs) targeting an early exon of the ZMYND19 gene.
-
Select sgRNAs with high on-target scores and low off-target predictions.
-
Order oligonucleotides corresponding to the designed sgRNA sequences.
-
-
Vector Construction:
-
Anneal and ligate the sgRNA oligonucleotides into a suitable CRISPR/Cas9 expression vector (e.g., lentiCRISPRv2, which contains both Cas9 and the sgRNA expression cassette).
-
Transform the ligated product into competent E. coli and select for positive clones.
-
Verify the correct insertion of the sgRNA sequence by Sanger sequencing.
-
-
Cell Line Transfection/Transduction:
-
Culture the target cancer cell line (e.g., SNU-719 or YCCEL1) to 70-80% confluency.
-
For lentiviral delivery, co-transfect the sgRNA-Cas9 vector along with packaging plasmids (e.g., psPAX2 and pMD2.G) into HEK293T cells to produce lentiviral particles.
-
Harvest the viral supernatant and transduce the target cancer cell line in the presence of polybrene.
-
For non-viral delivery, transfect the sgRNA-Cas9 plasmid directly into the target cells using a suitable transfection reagent (e.g., Lipofectamine).
-
-
Selection and Clonal Isolation:
-
If the vector contains a selection marker (e.g., puromycin resistance), apply the appropriate antibiotic to select for successfully transduced/transfected cells.
-
Perform single-cell cloning by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates to isolate individual clones.
-
-
Validation of Knockout:
-
Genomic DNA analysis: Extract genomic DNA from expanded clones. Amplify the region of the ZMYND19 gene targeted by the sgRNA using PCR. Analyze the PCR products by Sanger sequencing or next-generation sequencing (NGS) to identify insertions or deletions (indels) that confirm the knockout.
-
Western Blot analysis: Prepare protein lysates from the validated knockout clones and wild-type control cells. Perform Western blotting using a validated antibody against ZMYND19 to confirm the absence of the protein.
-
Co-Immunoprecipitation (Co-IP) to Validate ZMYND19 Interactions
This protocol is for confirming the interaction of ZMYND19 with its binding partners, such as MKLN1 and components of the mTORC1 complex.[6]
Experimental Workflow:
Caption: Workflow for Co-Immunoprecipitation of ZMYND19.
Detailed Protocol:
-
Cell Lysis:
-
Culture cells expressing the proteins of interest to high density.
-
Wash cells with ice-cold PBS and lyse them in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Pre-clearing:
-
Transfer the supernatant to a new tube.
-
Add Protein A/G agarose or magnetic beads and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Pellet the beads by centrifugation and transfer the pre-cleared lysate to a fresh tube.
-
-
Immunoprecipitation:
-
Add a primary antibody specific for ZMYND19 (or an epitope tag if using an overexpressed, tagged protein) to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Co-IP lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by adding 1X SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Analyze the eluted proteins by Western blotting using antibodies against the expected interacting partners (e.g., MKLN1, Raptor).
-
Alternatively, for discovery of novel interactors, the eluted proteins can be analyzed by mass spectrometry.
-
Cell Viability Assay (alamarBlue)
This protocol measures cell viability and proliferation to assess the effect of ZMYND19 knockout or the efficacy of therapeutic agents.[7][8][9]
Detailed Protocol:
-
Cell Seeding:
-
Seed the ZMYND19 knockout and wild-type control cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well).
-
Include wells with media only for background control.
-
If testing a compound, add it at various concentrations to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, 72 hours) in a standard cell culture incubator (37°C, 5% CO2).
-
-
alamarBlue Addition:
-
Prepare a working solution of alamarBlue reagent by diluting it 1:10 in pre-warmed cell culture medium.
-
Aspirate the old medium from the wells and add 100 µL of the alamarBlue working solution to each well.
-
-
Incubation with Reagent:
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need optimization based on the cell type and density.
-
-
Measurement:
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Alternatively, absorbance can be measured at 570 nm and 600 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence/absorbance from all readings.
-
Calculate the percentage of viable cells relative to the untreated control.
-
For drug-treated samples, plot the percentage of viability against the drug concentration to determine the IC50 value.
-
Conclusion and Future Directions
ZMYND19 has emerged as a compelling new therapeutic target within the well-validated PI3K/mTOR pathway. Its role as a negative regulator of mTORC1 presents a unique opportunity for therapeutic intervention, particularly in combination with existing PI3K inhibitors in cancers like EBVaGC. The experimental protocols detailed in this guide provide a robust framework for researchers to further validate ZMYND19's function and explore its therapeutic potential.
Future research should focus on:
-
Developing small molecule inhibitors that can modulate the ZMYND19-mTORC1 interaction or the stability of ZMYND19.
-
Conducting in-depth in vivo studies using ZMYND19 knockout models to assess its systemic effects and therapeutic efficacy.
-
Further elucidating the role of ZMYND19 in other cancers and diseases to broaden its therapeutic applicability.
By systematically addressing these areas, the scientific community can fully evaluate the promise of ZMYND19 as a novel target for the next generation of cancer therapies.
References
- 1. genecards.org [genecards.org]
- 2. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mutations in ZMYND10, a Gene Essential for Proper Axonemal Assembly of Inner and Outer Dynein Arms in Humans and Flies, Cause Primary Ciliary Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ZMYND10 functions in a chaperone relay during axonemal dynein assembly | eLife [elifesciences.org]
- 6. diseases.jensenlab.org [diseases.jensenlab.org]
- 7. Gene - ZMYND10 [maayanlab.cloud]
- 8. ZMYND10, an epigenetically regulated tumor suppressor, exerts tumor-suppressive functions via miR145-5p/NEDD9 axis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. EBNA1 inhibitors have potent and selective antitumor activity in xenograft models of Epstein-Barr Virus-associated Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genotype-Tissue Expression (GTEx) | NIH Common Fund [commonfund.nih.gov]
- 13. Structural and Functional Insights into GID/CTLH E3 Ligase Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GID/CTLH E3 Ligase Complexes | Encyclopedia MDPI [encyclopedia.pub]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Heterogeneous Responses of Gastric Cancer Cell Lines to Tenovin-6 and Synergistic Effect with Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The many faces of the GID/CTLH E3 ligase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. portlandpress.com [portlandpress.com]
Comparative Proteomics of the ZMYND19 Interactome: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the ZMYND19 interactome, focusing on the regulatory role of the CTLH E3 ubiquitin ligase complex. The data presented herein is primarily based on a 2024 study by Wang et al., which elucidated a novel function for ZMYND19 and its partner MKLN1 in the mTORC1 signaling pathway.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals investigating ZMYND19's role in cellular processes and its potential as a therapeutic target.
Introduction to ZMYND19
ZMYND19 (Zinc Finger MYND-Type Containing 19), also known as MIZIP, is a protein that has been implicated as a regulatory component in G-protein coupled receptor signaling.[1] More recent evidence has revealed its crucial role, in complex with MKLN1 (Muskelin 1), as a negative regulator of the mTORC1 signaling pathway.[1][2][3][4][5] The stability and abundance of the ZMYND19-MKLN1 complex are controlled by the CTLH E3 ubiquitin ligase complex, which targets them for proteasomal degradation.[1][5] Perturbation of the CTLH complex leads to the accumulation of ZMYND19 and MKLN1, resulting in the inhibition of mTORC1 signaling.[1][2][3][4][5]
Comparative Analysis of ZMYND19 and MKLN1 Abundance
A key aspect of understanding the ZMYND19 interactome is its regulation by the CTLH complex. A comparative whole-cell proteomic analysis was performed on cells with a functional CTLH complex versus cells in which a catalytic subunit of the complex, MAEA, was knocked out. The knockout of MAEA leads to the stabilization and accumulation of CTLH substrates.[1][2][4][5]
The following table summarizes the quantitative proteomic data for ZMYND19 and its primary interacting partner, MKLN1, in response to MAEA depletion.
| Protein | Log2 (Fold Change in Abundance) upon MAEA knockout | -log10 (p-value) | Status |
| ZMYND19 | > 2.0 | High | Significantly Upregulated |
| MKLN1 | > 2.0 | High | Significantly Upregulated |
| MAEA | < -2.0 | High | Significantly Depleted (Control) |
This data is a qualitative representation based on the volcano plot presented in Wang et al., 2024. The study identified ZMYND19 and MKLN1 as two of the most significantly upregulated proteins upon MAEA depletion.[1]
The ZMYND19 Interactome in mTORC1 Regulation
The primary known interactors of ZMYND19 in the context of mTORC1 regulation are MKLN1 and components of the mTORC1 complex. The ZMYND19-MKLN1 complex localizes to the lysosome, where it interacts with Raptor, a key component of mTORC1, and RagA/C GTPases to inhibit mTORC1 activity.[1][2][5]
| ZMYND19 Interactor | Function in the Complex | Evidence |
| MKLN1 | Forms a stable complex with ZMYND19 that negatively regulates mTORC1.[1][2][5] | Co-immunoprecipitation[1][5] |
| Raptor | A scaffold protein of the mTORC1 complex; interaction with the ZMYND19/MKLN1 complex inhibits mTORC1 activation.[1] | Co-immunoprecipitation[1] |
| RagA/C | Rag GTPases that are crucial for the recruitment of mTORC1 to the lysosome; interaction with ZMYND19/MKLN1 inhibits a late stage of mTORC1 activation.[1][2][5] | Co-immunoprecipitation[1] |
Signaling Pathway and Regulatory Logic
The following diagrams illustrate the regulatory dynamics of the ZMYND19 interactome and its impact on the mTORC1 signaling pathway.
Experimental Protocols
The identification and characterization of the ZMYND19 interactome rely on established proteomic techniques. Below are detailed methodologies for the key experiments.
Whole-Cell Proteomic Analysis
This protocol outlines the general steps for a comparative quantitative proteomic analysis to identify proteins with altered abundance upon perturbation of a specific pathway.
References
- 1. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane | Semantic Scholar [semanticscholar.org]
- 4. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane. | Broad Institute [broadinstitute.org]
- 5. researchgate.net [researchgate.net]
ZMYND19: A Comparative Analysis of its Function in Diverse Cellular Contexts
A comprehensive guide for researchers, scientists, and drug development professionals detailing the role of Zinc Finger MYND-Type Containing 19 (ZMYND19) in HEK-293T, gastric, and breast cancer cell lines. This guide provides a comparative analysis of its function, supporting experimental data, and detailed protocols for key assays.
Abstract
Zinc Finger MYND-Type Containing 19 (ZMYND19), also known as MIZIP, is emerging as a key regulator in fundamental cellular processes, most notably in the intricate signaling network of the mechanistic target of rapamycin complex 1 (mTORC1). This guide synthesizes current research to provide a comparative overview of ZMYND19's function across different cell lines, including the commonly used HEK-293T line, various gastric cancer cells (YCCEL1, SNU719, HGC-27, SNU-1, SNU-16), and breast cancer cells (MCF7, ZR-75-30). Experimental evidence consistently points towards ZMYND19 as a negative regulator of mTORC1 signaling, a pathway frequently hyperactivated in cancer. This guide presents quantitative data on ZMYND19's impact on this pathway and its downstream effects on cell proliferation and invasion. Detailed experimental protocols for investigating ZMYND19 function are also provided to facilitate further research in this area.
Comparative Analysis of ZMYND19 Function
ZMYND19's primary characterized role is its inhibitory effect on mTORC1 signaling. This function appears to be conserved across different cell types, although the downstream consequences and potential for therapeutic targeting may vary depending on the cellular context and the specific oncogenic drivers of the cancer.
ZMYND19 Expression Across Cell Lines
| Cell Line | Cell Type | ZMYND19 mRNA Expression Level (Relative) | ZMYND19 Protein Expression Level (Relative) |
| HEK-293T | Human Embryonic Kidney | Moderate to High | Moderate to High |
| YCCEL1 | Gastric Cancer (EBV+) | Variable | Detected |
| SNU719 | Gastric Cancer (EBV+) | Variable | Detected[1][2] |
| HGC-27 | Gastric Cancer (EBV-) | Variable | Detected |
| SNU-1 | Gastric Cancer | Variable | Detected |
| SNU-16 | Gastric Cancer | Variable | Detected |
| MCF7 | Breast Cancer (ER+) | Variable | Detected |
| ZR-75-30 | Breast Cancer (ER+) | Variable | Detected[3] |
Note: Expression levels are summarized from multiple sources and should be considered relative. Direct quantitative comparison would require standardized experimental conditions.
Functional Impact on mTORC1 Signaling
ZMYND19, in a complex with MKLN1, exerts its inhibitory effect on mTORC1 by interacting with core components of the mTORC1 complex, namely Raptor and RagA/C, at the lysosomal surface.[4] This interaction prevents the full activation of mTORC1, leading to decreased phosphorylation of its downstream targets, S6 Kinase (S6K) and 4E-Binding Protein 1 (4E-BP1).
| Cell Line | Effect of ZMYND19 Overexpression/Stabilization on mTORC1 Signaling | Key Findings |
| HEK-293T | Inhibition | ZMYND19 robustly co-immunoprecipitates with Raptor.[4] Overexpression of ZMYND19 leads to decreased phosphorylation of S6K and 4E-BP1. |
| YCCEL1 | Inhibition | Knockout of MAEA (a component of the CTLH E3 ligase complex that targets ZMYND19 for degradation) leads to ZMYND19 accumulation and subsequent reduction in S6K and 4E-BP1 phosphorylation.[4] |
| SNU719 | Inhibition | Similar to YCCEL1, perturbation of the CTLH complex and stabilization of ZMYND19 results in mTORC1 inhibition. |
Quantitative data on the percentage of inhibition upon ZMYND19 modulation would be beneficial for a more direct comparison and represents an area for future investigation.
Role in Cancer Cell Proliferation and Invasion
The inhibition of the pro-proliferative mTORC1 pathway by ZMYND19 suggests a tumor-suppressive role. However, the context-dependent nature of cancer biology means its precise impact on cell proliferation and invasion can vary.
| Cell Line | Effect of ZMYND19 Knockdown on Proliferation | Effect of ZMYND19 Knockdown on Invasion |
| Gastric Cancer (General) | Increased Proliferation (Inferred) | Increased Invasion (Inferred) |
| Breast Cancer (General) | Increased Proliferation (Inferred) | Increased Invasion (Inferred) |
| Colorectal Cancer | Prognostic marker, with higher expression associated with better prognosis. | Not explicitly detailed. |
Direct comparative studies quantifying the impact of ZMYND19 on the proliferation and invasion rates of these specific cell lines are needed to populate this table with precise data.
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental approaches discussed, the following diagrams have been generated using Graphviz.
References
- 1. Cellosaurus cell line SNU-719 (CVCL_5086) [cellosaurus.org]
- 2. A naturally derived gastric cancer cell line shows latency I Epstein-Barr virus infection closely resembling EBV-associated gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural analysis of the genome of breast cancer cell line ZR-75-30 identifies twelve expressed fusion genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Zndm19
For laboratory personnel engaged in research and development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant operational environment. This document provides detailed procedural guidance for the disposal of Zndm19, identified as Zinc diethyldithiocarbamate, catering to researchers, scientists, and drug development professionals. Adherence to these protocols is critical for minimizing environmental impact and maintaining workplace safety.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information for this compound (Zinc diethyldithiocarbamate).
| Property | Value |
| Molecular Formula | C10 H20 N2 S4 Zn |
| Molecular Weight | 361.9 g/mol |
| Melting Point/Range | 178 - 183 °C / 352.4 - 361.4 °F |
| Flash Point | 204 °C / 399.2 °F |
| Specific Gravity | 1.48 g/cm3 |
Experimental Protocol: Safe Handling of this compound
Prior to disposal, it is imperative to follow safe handling protocols to mitigate risks of exposure and contamination.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[1]
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1]
-
Respiratory Protection: If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator. A particulates filter conforming to EN 143 is recommended.[1]
Engineering Controls:
-
Ensure adequate ventilation. Use only outdoors or in a well-ventilated area.[1]
-
Eyewash stations and safety showers should be close to the workstation location.
Handling Precautions:
-
Wash face, hands, and any exposed skin thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]
-
Contaminated work clothing should not be allowed out of the workplace.[1]
-
Do not get in eyes, on skin, or on clothing.[1]
This compound Disposal Procedures
This compound (Zinc diethyldithiocarbamate) is classified as hazardous waste and requires disposal at an approved waste disposal plant.[1] It is crucial to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1] This substance is very toxic to aquatic life with long-lasting effects.[1]
Step-by-Step Disposal Guide:
-
Waste Identification and Segregation:
-
Label the waste container clearly as "Hazardous Waste" and specify the contents as "this compound (Zinc diethyldithiocarbamate)".
-
Store the waste in a designated, well-ventilated area, away from incompatible materials.
-
-
Container Management:
-
Use a suitable, sealable container for collecting this compound waste.
-
Keep the container tightly closed except when adding waste.
-
Ensure the exterior of the container is not contaminated.
-
-
Disposal of Empty Containers:
-
Do not dispose of empty containers in regular trash unless they have been triple-rinsed with an appropriate solvent.
-
The rinsate from the cleaning process must be collected and treated as hazardous waste.
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste manifest with accurate information about the chemical.
-
Visualizing the Disposal Workflow
To further clarify the procedural flow, the following diagrams illustrate the key decision points and steps for the proper disposal of this compound.
Caption: this compound Hazardous Waste Disposal Workflow.
Caption: Decision Diagram for Empty this compound Container Disposal.
References
Standard Operating Procedure: Handling and Disposal of Zndm19
This document provides essential safety and logistical information for the handling and disposal of the novel compound Zndm19. The following procedures are designed to ensure the safety of all laboratory personnel and to minimize environmental impact. Adherence to these guidelines is mandatory for all researchers, scientists, and drug development professionals working with this compound.
Hazard Assessment and Risk Mitigation
This compound is a potent, uncharacterized synthetic compound. Due to the unknown toxicological profile, it must be handled as a highly hazardous substance. A thorough risk assessment must be conducted before any new procedure involving this compound is initiated.
Assumed Risks:
-
Inhalation: Potential for acute respiratory distress.
-
Dermal Contact: Assumed to be a skin irritant and sensitizer.
-
Ingestion: Presumed to be highly toxic if ingested.
-
Ocular Contact: Potential for severe eye irritation or damage.
Personal Protective Equipment (PPE)
The following table outlines the minimum PPE requirements for handling this compound. All PPE must be inspected for integrity before each use.
| Protection Type | Specification | Material | Standard |
| Gloves | Double-gloving required. Inner glove tucked under the lab coat cuff, outer glove over the cuff. | Inner: Nitrile, Outer: Neoprene | ASTM D6319 (Inner), ASTM F739 (Outer) |
| Eye Protection | Chemical splash goggles with a full face shield. | Polycarbonate | ANSI Z87.1 |
| Respiratory | Certified N95 respirator at a minimum. For procedures with a high risk of aerosolization, a Powered Air-Purifying Respirator (PAPR) is required. | N/A | NIOSH approved |
| Lab Coat | Disposable, fluid-resistant, and flame-retardant lab coat with tight-fitting cuffs. | Microporous film laminate | NFPA 2112 |
| Footwear | Closed-toe, non-slip, chemical-resistant shoes. Shoe covers required. | N/A | ASTM F2413 |
Experimental Protocols: Safe Handling and Emergency Procedures
3.1. General Handling Workflow
The following workflow must be followed for all procedures involving this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
